molecular formula C14H22O B1582384 Precyclemone B CAS No. 52474-60-9

Precyclemone B

Cat. No.: B1582384
CAS No.: 52474-60-9
M. Wt: 206.32 g/mol
InChI Key: MBVBLQFHVRGNLW-UHFFFAOYSA-N
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Description

Precyclemone B is a useful research compound. Its molecular formula is C14H22O and its molecular weight is 206.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-3-(4-methylpent-3-enyl)cyclohex-3-ene-1-carbaldehyde
Source PubChem
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InChI

InChI=1S/C14H22O/c1-12(2)6-4-7-13-8-5-9-14(3,10-13)11-15/h6,8,11H,4-5,7,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBVBLQFHVRGNLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC1=CCCC(C1)(C)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20866266
Record name 3-Cyclohexene-1-carboxaldehyde, 1-methyl-3-(4-methyl-3-penten-1-yl)-
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Molecular Weight

206.32 g/mol
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Physical Description

Liquid
Record name 3-Cyclohexene-1-carboxaldehyde, 1-methyl-3-(4-methyl-3-penten-1-yl)-
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CAS No.

52474-60-9
Record name Precyclemone B
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Record name Precyclemone B
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Record name 3-Cyclohexene-1-carboxaldehyde, 1-methyl-3-(4-methyl-3-penten-1-yl)-
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Record name 3-Cyclohexene-1-carboxaldehyde, 1-methyl-3-(4-methyl-3-penten-1-yl)-
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Record name 1-methyl-3-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carbaldehyde
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Record name PRECYCLEMONE B
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Foundational & Exploratory

Precyclemone B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Chemical Structure, Properties, Synthesis, and Toxicological Profile of a Widely Used Fragrance Compound

Introduction

Precyclemone B, also known by synonyms such as Myrmac Aldehyde and its IUPAC name 1-Methyl-4-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carboxaldehyde, is a synthetic fragrance ingredient valued for its fresh, aldehydic, and floral-ozone scent profile. It is a colorless to pale yellow liquid used extensively in fine fragrances, soaps, shower gels, and other personal care products to impart a clean, tenacious, and diffusive outdoor effect.[1][2][3] While its application in the fragrance industry is well-documented, its broader biological activities and potential for drug development have not been explored in publicly available literature. This guide provides a comprehensive overview of the existing technical data on this compound, focusing on its chemical characteristics, synthesis, and toxicological assessment.

Chemical Structure and Properties

This compound is a mixture of isomers with the molecular formula C14H22O.[1] Its chemical identity is defined by the CAS numbers 52474-60-9 and 52475-86-2.[1] The primary isomer is 1-Methyl-4-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carboxaldehyde.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C14H22O[1]
Molecular Weight 206.3 g/mol [1]
Appearance Colorless to pale yellow liquid[1][4]
Boiling Point 280.3 ± 39.0 °C (Predicted)[5]
Flash Point > 94 °C[1][4]
Vapor Pressure 0.003973 mmHg @ 23 °C[1]
Density @ 20°C 0.915 - 0.923 g/cm³[6]
Refractive Index @ 20°C 1.483 - 1.488[6]
Water Solubility Insoluble[6]
Log P (o/w) 4.360[7]

Synthesis of this compound

The primary industrial synthesis of this compound is achieved through a Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile. In this case, the reaction involves myrcene as the diene and methacrolein as the dienophile.[5]

Experimental Protocol: General Diels-Alder Reaction of Myrcene

While a specific, detailed industrial protocol for this compound is proprietary, a general laboratory-scale procedure for the Diels-Alder reaction of myrcene with a dienophile can be described as follows. This protocol is based on similar reactions and should be adapted and optimized for the specific synthesis of this compound.[7]

  • Reactant Preparation : A solution of myrcene (1 equivalent) and methacrolein (1.1 equivalents) is prepared in a suitable solvent, such as toluene or ethyl acetate.

  • Reaction Setup : The reactant solution is charged into a sealed reaction vessel suitable for heating under pressure, such as a microwave vial or a stirred-tank reactor.

  • Heating : The reaction mixture is heated to a temperature typically ranging from 100 to 160 °C. The reaction time can vary from a few hours to several hours, depending on the temperature and scale.[7]

  • Monitoring : The reaction progress is monitored by techniques such as Gas Chromatography (GC) or ¹H NMR to determine the conversion of the reactants.

  • Work-up and Purification : Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The crude product is then purified, typically by vacuum distillation, to isolate this compound from unreacted starting materials and byproducts.

Below is a diagram illustrating the general workflow for the synthesis of this compound.

G cluster_reactants Reactant Preparation cluster_reaction Diels-Alder Reaction cluster_purification Product Isolation Myrcene Myrcene (Diene) Reactor Sealed Reactor Myrcene->Reactor Methacrolein Methacrolein (Dienophile) Methacrolein->Reactor Solvent Solvent (e.g., Toluene) Solvent->Reactor Distillation Vacuum Distillation Reactor->Distillation Crude Product Product Purified this compound Distillation->Product

Synthesis Workflow for this compound

Biological Activity and Signaling Pathways

A thorough review of scientific literature reveals no published studies investigating the specific biological activities of this compound in the context of drug development or pharmacology. Its research has been primarily focused on its use and safety as a fragrance ingredient. Therefore, there is no data available on its interactions with specific molecular targets, such as receptors or enzymes, nor are there any described signaling pathways that it may modulate.

Toxicological Profile

The safety of this compound as a fragrance ingredient has been assessed by the Research Institute for Fragrance Materials (RIFM). A key study is a combined 28-day repeated dose toxicity study with a reproduction/developmental toxicity screening test in rats, conducted according to OECD Guideline 422.[5]

In this study, Wistar Han rats were administered this compound through their diet at concentrations of 1000, 3000, and 10000 ppm.[5]

Table 2: Summary of Toxicological Data for this compound

Study TypeSpeciesRouteKey FindingsReference
Repeated Dose & Repro/Dev Toxicity (OECD 422) Wistar Han RatDietarySystemic Toxicity NOAEL: - Males: 219 mg/kg/day (equivalent to 3000 ppm)- Females: 364 mg/kg/day (equivalent to 3000 ppm)Reproductive Toxicity NOAEL: - Males: 840 mg/kg/day (highest dose tested)- Females: 1048 mg/kg/day (highest dose tested)No mortality was reported at any dose level.[5]
Genotoxicity Not specifiedNot specifiedNot genotoxic.[5]

The study concluded that there is a Margin of Exposure (MOE) greater than 100 for repeated dose and reproductive toxicity endpoints, supporting its safety for use as a fragrance ingredient.[5]

Conclusion

This compound is a well-characterized synthetic chemical with a primary and extensive application in the fragrance industry. Its chemical properties and synthesis are well-established, and its toxicological profile for its intended use has been evaluated. However, for the audience of researchers and drug development professionals, it is critical to note the absence of data regarding its pharmacological activity and mechanism of action on biological systems. Future research could explore the potential for this class of cyclohexene carboxaldehydes to interact with biological targets, but at present, it remains solely within the domain of fragrance chemistry.

References

A Technical Guide to the Synthesis of Precyclemone B Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Precyclemone B, a significant fragrance ingredient known for its fresh, ozonic, and aldehydic notes, is a C14H22O monoterpenoid aldehyde. It primarily exists as a mixture of two constitutional isomers: 1-methyl-3-(4-methylpent-3-enyl)cyclohex-3-ene-1-carbaldehyde and 1-methyl-4-(4-methylpent-3-en-1-yl)cyclohex-3-ene-1-carbaldehyde. The demand for specific isomers with desired olfactory properties necessitates robust and selective synthetic pathways. This technical guide provides an in-depth overview of the primary synthesis routes for this compound isomers, focusing on the Diels-Alder reaction and zeolite-catalyzed methods. Detailed experimental protocols, quantitative data, and logical diagrams are presented to facilitate research and development in this area.

Core Synthesis Pathways

The principal method for synthesizing this compound isomers is the [4+2] cycloaddition, or Diels-Alder reaction, between myrcene (a conjugated diene) and acrolein (a dienophile). This reaction typically yields a mixture of the 3- and 4-substituted cyclohexene carboxaldehyde isomers. Alternative methods, such as those employing zeolite catalysts, have also been explored to improve selectivity and yield.

Diels-Alder Reaction

The Diels-Alder reaction is a powerful and widely used method for the formation of six-membered rings. In the context of this compound synthesis, myrcene reacts with acrolein to form the desired cyclohexene backbone. The regioselectivity of this reaction, which determines the ratio of the 3- and 4-substituted isomers, is a critical aspect.

The thermal reaction between myrcene and acrolein typically requires elevated temperatures and results in a mixture of isomers.

Logical Workflow for Thermal Diels-Alder Synthesis

Myrcene Myrcene Reaction_Setup Reaction Setup (Solvent, Temperature) Myrcene->Reaction_Setup Acrolein Acrolein Acrolein->Reaction_Setup Diels_Alder Diels-Alder Cycloaddition Reaction_Setup->Diels_Alder Isomer_Mixture Mixture of This compound Isomers Diels_Alder->Isomer_Mixture Separation Chromatographic Separation Isomer_Mixture->Separation Isomer_3 3-substituted Isomer Separation->Isomer_3 Isomer_4 4-substituted Isomer Separation->Isomer_4

Caption: General workflow for the synthesis and separation of this compound isomers via the Diels-Alder reaction.

The use of Lewis acid catalysts can significantly enhance the rate and regioselectivity of the Diels-Alder reaction between myrcene and acrolein. Lewis acids coordinate to the carbonyl oxygen of acrolein, lowering the LUMO energy and accelerating the reaction. This can also influence the isomeric ratio of the products.

Proposed Mechanism for Lewis Acid Catalysis

Acrolein Acrolein Activated_Acrolein Activated Acrolein (Lewis Acid Complex) Acrolein->Activated_Acrolein Coordination Lewis_Acid Lewis Acid (e.g., ZnCl2) Lewis_Acid->Activated_Acrolein Transition_State Transition State Activated_Acrolein->Transition_State [4+2] Cycloaddition Myrcene Myrcene Myrcene->Transition_State Product_Complex Product-Lewis Acid Complex Transition_State->Product_Complex Hydrolysis Hydrolysis Product_Complex->Hydrolysis Product This compound Isomers Hydrolysis->Product

Caption: Lewis acid catalysis activates the dienophile for the Diels-Alder reaction.

Zeolite-Catalyzed Synthesis

Zeolites, with their shape-selective catalytic properties, offer an alternative route for the synthesis of this compound isomers. While specific details for this compound are not extensively published, β-zeolites have been used for the synthesis of related cyclohexene carboxaldehydes. The confined environment within the zeolite pores can influence the regioselectivity of the reaction. A plausible pathway involves the reaction of a suitable precursor within the zeolite framework.

Experimental Protocols

Diels-Alder Reaction of Myrcene and Acrolein (Batch Protocol)

This protocol is adapted from studies on continuous-flow reactions and provides a baseline for a standard laboratory batch synthesis.[1]

Materials:

  • Myrcene (90% purity)

  • Acrolein

  • Ethyl acetate (EtOAc) or Toluene

  • Lewis Acid Catalyst (e.g., ZnCl₂, AlCl₃) - Optional, for catalyzed reaction

  • Microwave vial (sealed) or round-bottom flask with condenser

Procedure:

  • In a sealed microwave vial, combine myrcene (e.g., 5.36 mmol) and acrolein (e.g., 5.95 mmol) in a suitable solvent such as ethyl acetate (0.49 mL) or toluene.

  • For a catalyzed reaction, add the Lewis acid catalyst (e.g., 5-10 mol%) to the mixture under an inert atmosphere.

  • Heat the reaction mixture. For a thermal reaction, temperatures between 100-160°C have been reported.[1] A typical condition is heating at 140°C for 2 hours in a laboratory microwave reactor.[1] For a Lewis acid-catalyzed reaction, lower temperatures may be sufficient.

  • After the reaction is complete (monitored by TLC or GC), cool the mixture to room temperature.

  • If a Lewis acid was used, quench the reaction with a suitable aqueous solution (e.g., saturated NaHCO₃ solution).

  • Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • The crude product, a mixture of isomers, can be purified and the isomers separated by column chromatography.

Quantitative Data

The following table summarizes the quantitative data obtained from a study on the Diels-Alder reaction of myrcene with acrylic acid, which serves as a good model for the reaction with acrolein.

Reaction TypeTemperature (°C)Reaction TimeConversion (%)Isomer Ratio (3-substituted:4-substituted)Reference
Batch (Microwave)1402 h~95Not specified for acrolein, but a mixture is expected.[1]
Continuous-flow16030 min~95~1:1 (for acrylic acid adduct)[1]
Lewis Acid (Zn-IL)AmbientShorter timeExcellent YieldHigh regioselectivity for 'para' (4-substituted)[2]

Separation of Isomers

The separation of the 3- and 4-substituted this compound isomers is typically achieved by preparative chromatography.

General Chromatographic Separation Protocol:

  • Stationary Phase: Silica gel is commonly used.

  • Mobile Phase: A non-polar/polar solvent system, such as a gradient of hexane and ethyl acetate, is typically employed. The optimal solvent system should be determined by analytical thin-layer chromatography (TLC).

  • Technique: Flash chromatography or medium pressure liquid chromatography (MPLC) can be used for larger scale separations.

Stereoselective Synthesis

The Diels-Alder reaction can create up to two new stereocenters in the this compound molecule. The stereochemistry of the reaction is governed by the principles of endo/exo selectivity and the facial selectivity of the diene and dienophile.

  • Endo/Exo Selectivity: In many Diels-Alder reactions, the endo product is kinetically favored due to secondary orbital interactions.

  • Facial Selectivity: The use of chiral Lewis acids or chiral auxiliaries on the dienophile can induce facial selectivity, leading to an enantiomerically enriched product.

Further research is required to develop highly stereoselective syntheses of specific this compound isomers.

Conclusion

The synthesis of this compound isomers is primarily achieved through the Diels-Alder reaction of myrcene and acrolein. While thermal methods provide a mixture of isomers, the use of Lewis acid catalysts can significantly improve the regioselectivity towards the desired 4-substituted isomer. Zeolite-catalyzed methods present a promising but less explored alternative. The detailed protocols and data presented in this guide provide a solid foundation for researchers to develop and optimize synthetic strategies for these commercially important fragrance compounds. Future work should focus on developing highly stereoselective methods and efficient protocols for the separation of the individual isomers.

References

Spectroscopic Analysis of Precyclemone B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Precyclemone B, with the IUPAC name 1-methyl-3-(4-methylpent-3-enyl)cyclohex-3-ene-1-carbaldehyde, is a synthetic fragrance ingredient known for its fresh, aldehydic, and ozone-like scent.[1][2][3] Its molecular formula is C₁₄H₂₂O, and it has a molecular weight of approximately 206.32 g/mol .[4][5] Understanding the spectroscopic properties of this compound is crucial for its identification, quality control, and for researchers exploring its potential applications beyond the fragrance industry. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) analysis of this compound, including detailed experimental protocols and representative data.

Spectroscopic Data Summary

Due to the limited availability of published, peer-reviewed spectroscopic data for this compound, the following tables present representative and predicted data based on the known chemical structure and general principles of spectroscopic analysis for similar molecules.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
9.4 - 9.6s1HAldehydic proton (-CHO)
5.3 - 5.5m1HOlefinic proton (cyclohexene)
5.0 - 5.2t1HOlefinic proton (side chain)
1.8 - 2.2m8HAllylic and cyclohexene methylene protons
1.6 - 1.8m2HCyclohexene methylene protons
1.65s3HMethyl protons (side chain)
1.58s3HMethyl protons (side chain)
1.0 - 1.2s3HMethyl protons (on cyclohexene)
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
Chemical Shift (δ) ppmCarbon TypeAssignment
~204C=OAldehyde carbonyl
~138CQuaternary olefinic (cyclohexene)
~132CQuaternary olefinic (side chain)
~124CHOlefinic (side chain)
~120CHOlefinic (cyclohexene)
~45CQuaternary (cyclohexene)
~38CH₂Methylene (cyclohexene)
~32CH₂Methylene (side chain)
~28CH₂Methylene (cyclohexene)
~26CH₂Methylene (side chain)
~25.7CH₃Methyl (side chain)
~22CH₃Methyl (on cyclohexene)
~17.6CH₃Methyl (side chain)
Table 3: Predicted IR Absorption Bands for this compound
Wavenumber (cm⁻¹)IntensityAssignment
2960-2850StrongC-H stretching (alkane)
2820, 2720MediumC-H stretching (aldehyde)
1725StrongC=O stretching (aldehyde)
1670MediumC=C stretching (alkene)
1450MediumC-H bending (alkane)
1375MediumC-H bending (gem-dimethyl)
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
m/zInterpretation
206Molecular ion [M]⁺
205[M-H]⁺
177[M-CHO]⁺
123McLafferty rearrangement product
69Isoprenyl fragment

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of this compound.

Methodology for ¹H and ¹³C NMR:

  • Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[6][7] The solution should be free of any solid particles.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard single-pulse experiment.

    • Typical spectral width: 0-12 ppm.

    • Number of scans: 16-64, depending on the concentration.

    • Relaxation delay: 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Typical spectral width: 0-220 ppm.

    • Number of scans: 1024 or more, as ¹³C has a low natural abundance.[8]

    • Relaxation delay: 2 seconds.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet in the ¹³C spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology for Attenuated Total Reflectance (ATR) FT-IR:

  • Sample Preparation: As this compound is a liquid at room temperature, it can be analyzed neat.[9][10] Place a single drop of the pure liquid onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

    • Resolution: 4 cm⁻¹.

  • Data Processing: The resulting spectrum will be in terms of absorbance or transmittance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands corresponding to the functional groups in the molecule. After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology for Gas Chromatography-Mass Spectrometry (GC-MS):

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a volatile organic solvent such as hexane or dichloromethane.[11]

  • Instrumentation: Use a GC-MS system equipped with a capillary column (e.g., DB-5ms or equivalent) and an electron ionization (EI) source.

  • Gas Chromatography (GC) Conditions:

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp up to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Injection Volume: 1 µL with a split ratio (e.g., 50:1).

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern. Compare the obtained spectrum with a reference library if available.

Visualizations

Experimental Workflow for Spectroscopic Analysis

Caption: Workflow for the spectroscopic analysis of this compound.

Logical Relationship of Spectroscopic Data

Data_Relationship Structure This compound Structure NMR NMR (1H, 13C) Structure->NMR IR IR Structure->IR MS MS Structure->MS NMR_Info C-H Framework Connectivity NMR->NMR_Info IR_Info Functional Groups (C=O, C=C, C-H) IR->IR_Info MS_Info Molecular Weight Fragmentation Pattern MS->MS_Info NMR_Info->Structure IR_Info->Structure MS_Info->Structure

Caption: Interrelation of spectroscopic data for structural confirmation.

References

Olfactory Properties of Precyclemone B Enantiomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Precyclemone B and Chirality in Olfaction

This compound is a synthetic aldehyde known for its powerful and versatile fresh, ozonic, and aldehydic scent profile. It is a key component in numerous successful commercial fragrances, valued for its ability to impart a fresh "outdoors" effect[1].

Like many molecules, this compound is chiral, meaning it exists in two non-superimposable mirror-image forms, known as enantiomers. The differential interaction of enantiomers with chiral biological receptors is a well-established phenomenon in pharmacology and is also a critical factor in olfaction. The human olfactory system contains chiral receptors that can, and often do, differentiate between the enantiomers of a volatile molecule, leading to distinct olfactory perceptions[2][3][4]. In some cases, one enantiomer may be responsible for the characteristic odor, while the other is odorless or possesses a completely different scent. For example, (R)-(-)-carvone is perceived as spearmint, whereas its enantiomer, (S)-(+)-carvone, smells of caraway[2]. However, it is not always the case that enantiomers will have different smells; some pairs are perceived as being very similar[2].

Olfactory Profile of Racemic this compound

The olfactory properties of the commercially available racemic this compound are described by several sources in the fragrance industry. These descriptions provide a baseline for the potential olfactory characteristics of its individual enantiomers.

Source Odor Description
IFFClean, tenacious, ozone note with aldehydic warmth and diffusion. Booster for fragrances requiring fresh outdoors effect.[1]
MoellhausenClean, ozone-note, aldehydic, warm herbal.[1]
Pell Wall PerfumesFresh-ozonic, clean, outdoors, aldehydic, waxy.[1]
Arcadi Boix CampsPure ozonic, marine, radiant, clean and strongly diffusive.[1]

Hypothetical Olfactory Properties of this compound Enantiomers

While specific data is unavailable, we can hypothesize potential differences between the enantiomers of this compound based on general principles of chiral olfaction. The two enantiomers could exhibit:

  • Different Odor Characters: One enantiomer might be more responsible for the "ozonic" note, while the other contributes more to the "aldehydic warmth."

  • Different Odor Thresholds: One enantiomer could be significantly more potent, meaning it is detectable at a much lower concentration than the other.

  • Identical or Very Similar Odors: It is also possible that both enantiomers of this compound have very similar olfactory properties.

Determining the actual olfactory profiles would require the synthesis or separation of the individual enantiomers and subsequent sensory analysis.

Experimental Protocols for Chiral Olfactory Analysis

The following section outlines the standard experimental methodologies that would be necessary to elucidate the olfactory properties of individual this compound enantiomers.

Enantioselective Synthesis or Separation

The first critical step is to obtain the individual enantiomers in high purity. This can be achieved through two primary routes:

  • Asymmetric Synthesis: This involves synthesizing each enantiomer separately from a chiral starting material or using a chiral catalyst to control the stereochemistry of the reaction.

  • Chiral Resolution: This involves separating the enantiomers from the racemic mixture. Common methods include:

    • Chiral Chromatography: Using a chiral stationary phase (CSP) in gas chromatography (GC) or high-performance liquid chromatography (HPLC) to separate the enantiomers.

    • Diastereomeric Crystallization: Reacting the racemic mixture with a chiral resolving agent to form diastereomers, which can then be separated by crystallization.

A general workflow for obtaining and analyzing chiral fragrance molecules is depicted below.

G cluster_synthesis Synthesis / Separation cluster_analysis Olfactory Analysis racemic Racemic this compound resolution Chiral Resolution racemic->resolution asymmetric Asymmetric Synthesis enantiomer_r (R)-Precyclemone B asymmetric->enantiomer_r enantiomer_s (S)-Precyclemone B asymmetric->enantiomer_s resolution->enantiomer_r resolution->enantiomer_s gco Gas Chromatography-Olfactometry (GC-O) enantiomer_r->gco sensory Sensory Panel Evaluation enantiomer_r->sensory threshold Odor Threshold Determination enantiomer_r->threshold enantiomer_s->gco enantiomer_s->sensory enantiomer_s->threshold data Olfactory Data (Character, Potency) gco->data sensory->data threshold->data

General workflow for the synthesis and olfactory analysis of chiral molecules.
Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique used to determine the odor activity of individual compounds in a mixture[5][6][7]. The effluent from the gas chromatograph is split, with one portion going to a chemical detector (like a mass spectrometer for identification) and the other to a sniffing port where a trained sensory panelist can assess the odor of the eluting compounds[6].

Typical GC-O Protocol:

  • Sample Preparation: Dilute the purified enantiomers in a suitable solvent.

  • Injection: Inject the sample into the GC.

  • Separation: Use a chiral GC column to confirm the enantiomeric purity and to separate the enantiomers if a mixture is analyzed.

  • Detection and Olfactory Assessment: As each enantiomer elutes, a panelist at the sniffing port will record:

    • The retention time of any odor detected.

    • A qualitative description of the odor.

    • The intensity of the odor over time.

  • Data Analysis: The results from multiple panelists are combined to create an aromagram, which is a plot of odor intensity versus retention time.

The logical relationship between the components of a GC-O system is illustrated below.

G cluster_gc Gas Chromatograph cluster_detection Detection cluster_output Output injector Injector column Chiral GC Column injector->column splitter Column Effluent Splitter column->splitter ms Mass Spectrometer (MS) splitter->ms olfactory Sniffing Port (Human Assessor) splitter->olfactory chromatogram Chromatogram (Chemical Data) ms->chromatogram aromagram Aromagram (Olfactory Data) olfactory->aromagram

Logical diagram of a Gas Chromatography-Olfactometry (GC-O) system.
Odor Threshold Determination

The odor threshold is the minimum concentration of a substance that can be detected by the human nose. This is a critical quantitative measure of an odorant's potency.

Standard Protocol (e.g., ASTM E679-04):

  • Sample Preparation: Prepare a series of dilutions of each enantiomer in a controlled, odorless medium (e.g., water, air, or a specific solvent).

  • Sensory Panel: A trained sensory panel is presented with the diluted samples in a forced-choice test (e.g., a triangle test where they must identify the sample that is different from two blanks).

  • Threshold Calculation: The concentration at which a certain percentage of the panel (typically 50%) can reliably detect the odor is determined as the threshold.

Conclusion

While the olfactory profile of racemic this compound is well-established in the fragrance industry, a significant knowledge gap exists regarding the specific sensory properties of its individual enantiomers. Based on the principles of chiral olfaction, it is plausible that the (R)- and (S)-enantiomers of this compound possess distinct olfactory characteristics, including different odor profiles and potencies. A thorough investigation employing the standard experimental protocols of enantioselective synthesis/separation, GC-O analysis, and odor threshold determination would be required to elucidate these properties. Such research could not only deepen our understanding of structure-odor relationships but also potentially lead to the development of novel fragrance ingredients with enhanced or unique sensory attributes. This guide provides the foundational knowledge and methodological framework for undertaking such an investigation.

References

Unveiling the Enigma of Aldehydic Scents: A Technical Guide to Precyclemone B and the Molecular Mechanisms of Odor Perception

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide delves into the intricate molecular mechanisms underlying the perception of aldehydic odors, with a particular focus on the commercially significant fragrance ingredient, Precyclemone B. While specific receptor-level data for this compound is not publicly available, this document synthesizes current research on analogous aldehydic compounds to provide a comprehensive framework for understanding its likely mode of action. This guide is intended for researchers, scientists, and professionals in the fields of olfaction, sensory science, and fragrance development.

This compound, with its characteristic clean, ozonic, and aldehydic aroma, is a widely used component in the fragrance industry.[1][2] Understanding how this and similar molecules are perceived at a molecular level is crucial for the rational design of novel odorants and for a deeper comprehension of the sense of smell.

The General Mechanism of Odor Perception: A Symphony of Molecular Events

The perception of an odorant like this compound begins with its interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons (OSNs) in the nasal epithelium. This interaction initiates a sophisticated signaling cascade that transforms a chemical signal into an electrical one, which is then processed by the brain.

The prevailing model of olfactory signal transduction involves G-protein coupled receptors (GPCRs). Upon binding of an odorant, the OR undergoes a conformational change, activating an associated G-protein (Gαolf). This, in turn, stimulates adenylyl cyclase to produce cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated (CNG) ion channels, leading to an influx of cations (Na+ and Ca2+) and depolarization of the OSN. This depolarization generates an action potential that travels along the neuron's axon to the olfactory bulb in the brain.

Olfactory Signaling Pathway Odorant Odorant (e.g., this compound) OR Olfactory Receptor (GPCR) Odorant->OR Binds G_protein G-protein (Gαolf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG_channel CNG Ion Channel cAMP->CNG_channel Opens Ca_Na_influx Ca²⁺/Na⁺ Influx CNG_channel->Ca_Na_influx Allows Depolarization Depolarization Ca_Na_influx->Depolarization Causes Action_Potential Action Potential to Olfactory Bulb Depolarization->Action_Potential Triggers

Figure 1: Generalized olfactory signal transduction cascade initiated by an odorant binding to a G-protein coupled olfactory receptor.

Olfactory Receptors and Aldehyde Recognition

The perception of aldehydes is not mediated by a single receptor but rather by a combination of different ORs, creating a "combinatorial code" that the brain interprets as a specific scent. Research on aliphatic aldehydes has shown that the carbon chain length plays a significant role in which ORs are activated.

A key area of investigation is the role of the aldehyde's chemical reactivity in receptor activation. Studies suggest that for some aldehyde-specific receptors, the activating ligand may not be the aldehyde itself, but its hydrated form, the 1,1-geminal-diol (gem-diol).[3] This reaction with water in the nasal mucus could be a crucial step in the recognition of certain aldehydes.

While a specific receptor for this compound has not been identified, studies on the rat olfactory receptor OR-I7, which is known to be activated by the aliphatic aldehyde octanal, provide valuable insights into the quantitative aspects of aldehyde-receptor interactions.

Quantitative Data on Olfactory Receptor Activation by Aldehydes

The following table summarizes the half-maximal effective concentration (EC50) values for the activation of the rat OR-I7 by a series of n-aldehydes and cyclic aldehydes. This data illustrates the structure-activity relationship for this particular receptor.

CompoundChemical StructureEC50 (µM)
n-Hexanal (C6)CH₃(CH₂)₄CHO>100
n-Heptanal (C7)CH₃(CH₂)₅CHO15.8 ± 2.1
n-Octanal (C8)CH₃(CH₂)₆CHO5.0 ± 0.7
n-Nonanal (C9)CH₃(CH₂)₇CHO3.2 ± 0.4
CyclohexanecarboxaldehydeC₆H₁₁CHO25.1 ± 3.5

Data adapted from studies on rat OR-I7 activation.

Experimental Protocols for Studying Odorant Perception

Several experimental techniques are employed to investigate the mechanisms of odor perception at the molecular and cellular levels.

Heterologous Expression and Calcium Imaging

This is a common in vitro method to screen for odorant-receptor interactions.

Methodology:

  • Receptor Expression: The gene encoding a specific olfactory receptor (e.g., rat OR-I7) is cloned and expressed in a heterologous cell line, such as human embryonic kidney (HEK293) cells, along with a G-protein and a calcium indicator protein (e.g., GCaMP).

  • Cell Culture: The transfected cells are cultured in a suitable medium until they reach the desired confluency.

  • Odorant Stimulation: The cells are then exposed to a range of concentrations of the odorant of interest (e.g., this compound or other aldehydes).

  • Calcium Imaging: Changes in intracellular calcium levels upon odorant stimulation are monitored using fluorescence microscopy. An increase in fluorescence indicates receptor activation.

  • Data Analysis: The fluorescence intensity data is used to generate dose-response curves and calculate EC50 values.

Calcium_Imaging_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis Clone_OR Clone Olfactory Receptor Gene Transfect_Cells Transfect HEK293 Cells with OR and GCaMP Clone_OR->Transfect_Cells Culture_Cells Culture Transfected Cells Transfect_Cells->Culture_Cells Stimulate_Cells Stimulate Cells with Different Odorant Concentrations Culture_Cells->Stimulate_Cells Prepare_Odorants Prepare Odorant Solutions Prepare_Odorants->Stimulate_Cells Image_Fluorescence Acquire Fluorescence Images Stimulate_Cells->Image_Fluorescence Measure_Intensity Measure Fluorescence Intensity Image_Fluorescence->Measure_Intensity Plot_Curves Plot Dose-Response Curves Measure_Intensity->Plot_Curves Calculate_EC50 Calculate EC50 Values Plot_Curves->Calculate_EC50

Figure 2: A typical experimental workflow for heterologous expression and calcium imaging of olfactory receptors.

Electrophysiology

Electrophysiological techniques, such as electro-olfactography (EOG) and single-sensillum recording (SSR), provide direct measures of the electrical activity of olfactory neurons in response to odorants.

Methodology (EOG):

  • Animal Preparation: An anesthetized animal (e.g., a mouse or rat) is used. The olfactory epithelium is surgically exposed.

  • Electrode Placement: A recording electrode is placed on the surface of the olfactory epithelium, and a reference electrode is placed elsewhere on the body.

  • Odorant Delivery: A controlled puff of odorant-containing air is delivered to the nasal cavity.

  • Signal Recording: The summed field potential generated by the responding olfactory sensory neurons is recorded.

  • Data Analysis: The amplitude of the EOG response is measured and plotted against the odorant concentration.

Future Directions and Conclusion

While the precise mechanism of odor perception for this compound remains to be elucidated, the framework presented in this guide, based on studies of analogous aldehydic compounds, provides a strong foundation for future research. Identifying the specific olfactory receptors that bind to this compound and characterizing their interactions will be a critical next step. Techniques such as high-throughput screening of OR libraries and computational modeling, including Quantitative Structure-Activity Relationship (QSAR) studies, will be invaluable in this endeavor.

A deeper understanding of how structural features of fragrance molecules like this compound relate to their perception will not only advance our fundamental knowledge of the olfactory system but also empower the fragrance industry to create novel and more targeted scent experiences.

References

The Quest for Nature's Alternatives: A Technical Guide to the Natural Analogs of Precyclemone B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Precyclemone B, a synthetic terpene-like cyclohexene derivative, is a widely utilized fragrance ingredient prized for its fresh, ozonic, and aldehydic scent profile. While valued in the fragrance industry, the exploration of structurally similar compounds from natural sources is a compelling area of research for drug development and biotechnology. This technical guide provides an in-depth exploration of the natural analogs of this compound, focusing on the bisabolene class of sesquiterpenoids. Although no direct natural source of this compound has been identified, the shared bisabolene scaffold presents a rich landscape of compounds with diverse and potent biological activities. This document details their biosynthesis, biological effects with quantitative data, and the experimental protocols for their study.

Structurally Related Natural Analogs: The Bisabolene Sesquiterpenoids

The core structure of this compound features a monocyclic sesquiterpenoid backbone, chemically analogous to the naturally occurring bisabolene sesquiterpenes. These compounds are widespread in the plant kingdom and have been the subject of extensive research for their pharmacological properties. Key examples include xanthorrhizol, α-bisabolene, and curcuhydroquinone.

Quantitative Biological Activity Data

The following tables summarize the reported biological activities of prominent bisabolene sesquiterpenoids, providing a comparative overview for researchers.

Table 1: Anticancer and Cytotoxic Activity of Bisabolene Analogs

CompoundCell LineActivity TypeIC50 ValueReference
XanthorrhizolT47D (Breast Cancer)Cytotoxicity55.50 µg/mL[1]
XanthorrhizolMCF-7 (Breast Cancer)Antiproliferative1.71 µg/mL[2]
XanthorrhizolHeLa (Cervical Cancer)Antiproliferative6.16 µg/mL[3]
α-BisabololLeukemia CellsApoptosis Induction14 - 65 µM
(E)-gamma-BisaboleneTE671 (Neuroblastoma)Cytotoxicity8.2 µM[4]
α-Bisabolene4T1 (Murine Breast Cancer)Cytotoxicity48.99 µg/mL[4]

Table 2: Anti-inflammatory Activity of Bisabolene Analogs

CompoundAssay ModelEffectQuantitative DataReference
XanthorrhizolLPS-stimulated RAW264.7 cellsInhibition of NO production>50% inhibition at 20 µM[5]
α-BisabololLPS-stimulated RAW264.7 macrophagesInhibition of TNF-α and IL-6Significant inhibition[6]
β-BisabololLPS-stimulated RAW 264.7 cellsInhibition of NO, PGE2, TNF-αMax inhibition: 55.5% (NO), 62.3% (PGE2), 45.3% (TNF-α)[7]

Table 3: Antimicrobial Activity of Bisabolene Analogs

CompoundMicroorganismActivity TypeMIC Range (µg/mL)Reference
XanthorrhizolCandida albicansAnticandidal1 - 15
α-BisaboleneVarious bacteria and fungiAntimicrobial-

Biosynthesis of Bisabolene Sesquiterpenoids

The biosynthesis of bisabolene-type sesquiterpenoids originates from the mevalonate (MVA) pathway, a fundamental metabolic route in eukaryotes for the production of isoprenoid precursors.

G Bisabolene Biosynthesis Pathway cluster_MVA Mevalonate (MVA) Pathway cluster_IPP_DMAPP Isoprenoid Precursors cluster_FPP Farnesyl Pyrophosphate Synthesis cluster_Bisabolene Bisabolene Synthesis Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA Thiolase HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA HMG-CoA synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA reductase Mevalonate-5-P Mevalonate-5-P Mevalonate->Mevalonate-5-P Mevalonate kinase Mevalonate-5-PP Mevalonate-5-PP Mevalonate-5-P->Mevalonate-5-PP Phosphomevalonate kinase IPP IPP Mevalonate-5-PP->IPP Mevalonate-5-PP decarboxylase DMAPP DMAPP IPP->DMAPP IPP isomerase GPP GPP IPP->GPP GPPS FPP FPP IPP->FPP DMAPP->GPP GPP->FPP FPPS Bisabolyl Cation Bisabolyl Cation FPP->Bisabolyl Cation Bisabolene Synthase alpha-Bisabolene alpha-Bisabolene Bisabolyl Cation->alpha-Bisabolene Deprotonation beta-Bisabolene beta-Bisabolene Bisabolyl Cation->beta-Bisabolene Deprotonation gamma-Bisabolene gamma-Bisabolene Bisabolyl Cation->gamma-Bisabolene Deprotonation

Caption: General biosynthetic pathway of bisabolene isomers from Acetyl-CoA.

Signaling Pathways Modulated by Bisabolene Analogs

Xanthorrhizol, a well-studied bisabolene analog, has been shown to exert its anti-inflammatory and anticancer effects by modulating key cellular signaling pathways, including the NF-κB and MAPK pathways.

NF-κB Signaling Pathway

G Xanthorrhizol's Effect on NF-κB Signaling Inflammatory Stimuli (e.g., LPS) Inflammatory Stimuli (e.g., LPS) IKK Complex IKK Complex Inflammatory Stimuli (e.g., LPS)->IKK Complex Activates IκBα Phosphorylation IκBα Phosphorylation IKK Complex->IκBα Phosphorylation Catalyzes Xanthorrhizol Xanthorrhizol Xanthorrhizol->IKK Complex Inhibits IκBα Degradation IκBα Degradation IκBα Phosphorylation->IκBα Degradation Leads to NF-κB (p65/p50) Release NF-κB (p65/p50) Release IκBα Degradation->NF-κB (p65/p50) Release Allows NF-κB Nuclear Translocation NF-κB Nuclear Translocation NF-κB (p65/p50) Release->NF-κB Nuclear Translocation Gene Transcription Gene Transcription NF-κB Nuclear Translocation->Gene Transcription Induces Pro-inflammatory Mediators (TNF-α, IL-6, COX-2) Pro-inflammatory Mediators (TNF-α, IL-6, COX-2) Gene Transcription->Pro-inflammatory Mediators (TNF-α, IL-6, COX-2)

Caption: Inhibition of the NF-κB signaling pathway by Xanthorrhizol.

MAPK Signaling Pathway

G Xanthorrhizol's Modulation of MAPK Signaling cluster_p38 p38 Pathway cluster_JNK JNK Pathway cluster_ERK ERK Pathway Cellular Stress / Growth Factors Cellular Stress / Growth Factors MAPKKK (e.g., ASK1, TAK1) MAPKKK (e.g., ASK1, TAK1) Cellular Stress / Growth Factors->MAPKKK (e.g., ASK1, TAK1) Activate MKK3/6 MKK3/6 MAPKKK (e.g., ASK1, TAK1)->MKK3/6 MKK4/7 MKK4/7 MAPKKK (e.g., ASK1, TAK1)->MKK4/7 Xanthorrhizol Xanthorrhizol p38 p38 Xanthorrhizol->p38 Inhibits Phosphorylation JNK JNK Xanthorrhizol->JNK Inhibits Phosphorylation ERK ERK Xanthorrhizol->ERK Inhibits Phosphorylation Transcription Factors (e.g., AP-1) Transcription Factors (e.g., AP-1) p38->Transcription Factors (e.g., AP-1) Activate JNK->Transcription Factors (e.g., AP-1) Activate ERK->Transcription Factors (e.g., AP-1) Activate MKK3/6->p38 MKK4/7->JNK MAPKKK (e.g., Raf) MAPKKK (e.g., Raf) MEK1/2 MEK1/2 MAPKKK (e.g., Raf)->MEK1/2 MEK1/2->ERK Inflammation, Proliferation, Apoptosis Inflammation, Proliferation, Apoptosis Transcription Factors (e.g., AP-1)->Inflammation, Proliferation, Apoptosis

Caption: Xanthorrhizol inhibits the phosphorylation of key MAPK proteins.

Experimental Protocols

This section provides detailed methodologies for the isolation and biological evaluation of bisabolene sesquiterpenoids.

Isolation of Xanthorrhizol from Curcuma xanthorrhiza

1. Extraction:

  • Dried rhizomes of Curcuma xanthorrhiza are powdered.

  • The powder is subjected to Soxhlet extraction using n-hexane as the solvent for 6 hours.[8]

  • Alternatively, percolation with 96% ethanol can be performed.[8]

  • The solvent is then removed under reduced pressure using a rotary evaporator to obtain the crude extract.

2. Fractionation and Purification:

  • The crude extract is subjected to column chromatography on silica gel.

  • Elution is performed with a gradient of n-hexane and ethyl acetate.

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Fractions containing xanthorrhizol are pooled and the solvent is evaporated.

  • Further purification can be achieved by preparative TLC or HPLC to yield pure xanthorrhizol.

General Workflow for Isolation and Bioactivity Screening

G Workflow for Natural Analog Isolation and Screening Plant Material Collection & Preparation Plant Material Collection & Preparation Extraction (e.g., Soxhlet, Maceration) Extraction (e.g., Soxhlet, Maceration) Plant Material Collection & Preparation->Extraction (e.g., Soxhlet, Maceration) Process Crude Extract Crude Extract Extraction (e.g., Soxhlet, Maceration)->Crude Extract Fractionation (e.g., Column Chromatography) Fractionation (e.g., Column Chromatography) Crude Extract->Fractionation (e.g., Column Chromatography) Fractions Fractions Fractionation (e.g., Column Chromatography)->Fractions Bioactivity Screening (e.g., Cytotoxicity, Anti-inflammatory) Bioactivity Screening (e.g., Cytotoxicity, Anti-inflammatory) Fractions->Bioactivity Screening (e.g., Cytotoxicity, Anti-inflammatory) Active Fractions Active Fractions Bioactivity Screening (e.g., Cytotoxicity, Anti-inflammatory)->Active Fractions Isolation of Pure Compounds (e.g., HPLC) Isolation of Pure Compounds (e.g., HPLC) Active Fractions->Isolation of Pure Compounds (e.g., HPLC) Pure Natural Analog Pure Natural Analog Isolation of Pure Compounds (e.g., HPLC)->Pure Natural Analog Structural Elucidation (NMR, MS) Structural Elucidation (NMR, MS) Pure Natural Analog->Structural Elucidation (NMR, MS) Detailed Biological Evaluation (IC50, Mechanism of Action) Detailed Biological Evaluation (IC50, Mechanism of Action) Pure Natural Analog->Detailed Biological Evaluation (IC50, Mechanism of Action)

Caption: A generalized workflow from plant material to pure, characterized natural analog.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of the test compound (e.g., xanthorrhizol) dissolved in a suitable solvent (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidified isopropanol).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined by plotting cell viability against the compound concentration.

Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)
  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS.

  • Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.

  • Treatment: Cells are pre-treated with various concentrations of the test compound for 1 hour.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the wells and incubating for 24 hours.

  • Nitrite Measurement: The production of nitric oxide (NO) is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

  • Absorbance Measurement: The absorbance is measured at 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value can be determined.

Conclusion

While this compound remains a synthetic entity, the natural world offers a vast repository of structurally analogous compounds with significant therapeutic potential. The bisabolene sesquiterpenoids, particularly xanthorrhizol and α-bisabolene, have demonstrated promising anticancer, anti-inflammatory, and antimicrobial activities. This guide provides a foundational resource for researchers to delve into the biosynthesis, biological mechanisms, and experimental evaluation of these natural analogs, paving the way for the development of novel pharmaceuticals and biotechnological applications. The provided data, pathways, and protocols serve as a starting point for further investigation into this exciting class of natural products.

References

Precyclemone B (CAS Number: 52475-86-2): A Technical Overview for Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For correspondence: AI Assistant, Google Published: December 14, 2025

Abstract

Precyclemone B, with CAS number 52475-86-2, is a synthetic fragrance ingredient valued for its fresh, aldehydic, and ozonic aroma. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, and available toxicological data. While extensively used in the fragrance industry, publicly available research on its application in drug development, specific biological activities beyond olfaction, and mechanisms of action is limited. This document aims to consolidate the existing technical information to serve as a foundational resource for researchers, scientists, and drug development professionals who may be interested in exploring the potential of this molecule.

Introduction

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is compiled from various chemical suppliers and databases.

PropertyValueSource(s)
CAS Number 52475-86-2[2]
Alternate CAS 52474-60-9
Molecular Formula C₁₄H₂₂O[2]
Molecular Weight 206.3 g/mol [2]
IUPAC Name 1-Methyl-4-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carboxaldehyde
Synonyms Myrmac Aldehyde, Aldemone, Marinal, Myrcenal[3]
Appearance Colorless to pale yellow liquid[1][4]
Odor Profile Fresh, aldehydic, floral, ozonic, clean[1][2]
Flash Point > 94°C[5]
Vapor Pressure 0.003973 mmHg @ 23°C[2]
logP (o/w) 4.4[2]
Tenacity on Blotter > 48 hours
Typical Use Level Up to 10%[2]

Synthesis

This compound is synthesized via a Diels-Alder reaction.[6][7] This pericyclic reaction involves the cycloaddition of a conjugated diene, myrcene, with an alkene (dienophile), which in this case is an α,β-unsaturated aldehyde such as acrolein or methacrolein. The reaction forms a substituted cyclohexene ring, yielding the this compound molecule.

Synthesis_of_Precyclemone_B cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Myrcene Myrcene (Diene) DielsAlder Diels-Alder Reaction ([4+2] Cycloaddition) Myrcene->DielsAlder Acrolein Acrolein/Methacrolein (Dienophile) Acrolein->DielsAlder PrecyclemoneB This compound DielsAlder->PrecyclemoneB Forms substituted cyclohexene ring

A simplified workflow of the Diels-Alder synthesis of this compound.

Toxicological Profile

The toxicological data for this compound is primarily available through Safety Data Sheets (SDS) provided by manufacturers. A comprehensive toxicological assessment for drug development purposes is not publicly available. The available data is summarized in Table 2.

EndpointResultSource(s)
GHS Classification Does not meet GHS hazard criteria for 98.8% of reports.[8]
Acute Oral Toxicity Acute toxicity estimate: 3,003 mg/kg (Calculation method)[5]
Carcinogenicity No component at >= 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, OSHA, or NTP.[5]
Aquatic Toxicity H400: Very toxic to aquatic life. H410: Very toxic to aquatic life with long lasting effects.
Skin Irritation May be irritating to skin and eyes.[9]

A combined 28-day repeated dose toxicity study with a reproduction/developmental toxicity screening test in rats administered via diet has been conducted, according to a report from the Research Institute for Fragrance Materials, Inc. (RIFM).[10] However, the detailed protocol and results of this study are not publicly accessible.

Biological Activity and Drug Development Potential

Currently, there is a significant lack of peer-reviewed research on the biological activities of this compound outside of its olfactory properties. Searches of scientific databases for its effects on specific biological pathways, receptor binding assays, or in vivo pharmacological studies have not yielded substantial results. The anecdotal mention of its origins in insect repellent research could suggest a potential for activity against certain biological targets in insects, but this has not been scientifically substantiated in the public domain.

For drug development professionals, this compound represents a largely uncharacterized molecule. Its potential would need to be evaluated from foundational in vitro and in vivo screening studies.

Experimental Protocols

Due to the absence of published research on the biological activity and mechanism of action of this compound, detailed experimental protocols for such studies are not available. Researchers interested in investigating this compound would need to develop their own protocols for assays such as:

  • Cytotoxicity assays: To determine the concentration range for further in vitro studies.

  • Receptor binding assays: To identify potential molecular targets.

  • Enzyme inhibition assays: To screen for effects on various enzymatic pathways.

  • In vivo animal models: To assess potential therapeutic effects and toxicity.

The synthesis of this compound via the Diels-Alder reaction is a standard organic chemistry procedure. A general protocol would involve:

  • Reactant Preparation: Myrcene and acrolein (or methacrolein) are used as the diene and dienophile, respectively.

  • Reaction Conditions: The reaction is typically carried out in a suitable solvent under controlled temperature. It can be thermally initiated or catalyzed by a Lewis acid.

  • Work-up and Purification: The reaction mixture is worked up to remove any unreacted starting materials and catalyst. The product, this compound, is then purified, commonly through distillation.

A detailed, optimized protocol for a specific laboratory setup would need to be developed based on established principles of the Diels-Alder reaction.

Conclusion

This compound is a well-characterized fragrance ingredient with a defined chemical structure and physical properties. Its synthesis via the Diels-Alder reaction is a known process. However, from the perspective of a researcher in drug development, this compound is a "blank slate." There is a clear lack of public data on its biological activities, mechanism of action, and potential therapeutic applications. The limited toxicological information suggests low acute toxicity in mammals but significant aquatic toxicity. Any future research into the non-olfactory biological effects of this compound would be breaking new ground and would require extensive foundational studies.

Logical_Relationship cluster_known Established Knowledge cluster_unknown Research Gaps ChemProps Chemical & Physical Properties Fragrance Fragrance Applications Synthesis Synthesis Method (Diels-Alder) Toxicity Limited Toxicological Data BioActivity Biological Activity (non-olfactory) MoA Mechanism of Action BioActivity->MoA Signaling Signaling Pathways MoA->Signaling DrugDev Drug Development Potential Signaling->DrugDev PrecyclemoneB This compound (CAS 52475-86-2) PrecyclemoneB->ChemProps PrecyclemoneB->Fragrance PrecyclemoneB->Synthesis PrecyclemoneB->Toxicity PrecyclemoneB->BioActivity Unexplored

The current state of knowledge and research gaps for this compound.

References

An In-depth Technical Guide on the Thermal Decomposition of Precyclemone B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Precyclemone B, a synthetic fragrance ingredient, is valued for its complex odor profile. While its use in various consumer products is well-documented, public domain information regarding its thermal decomposition is limited. This technical guide synthesizes the available safety and stability data for this compound and outlines the likely, though currently uncharacterized, thermal decomposition pathways based on its chemical structure. Due to a lack of specific experimental studies on its thermal degradation, this document focuses on providing a foundational understanding based on general chemical principles and information from safety data sheets.

Introduction to this compound

This compound, chemically known as 1-methyl-3-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carbaldehyde, is a widely used fragrance ingredient. Its stability under normal use and storage conditions is a key aspect of its safety profile. However, exposure to high temperatures during manufacturing, processing, or accidental events could potentially lead to thermal decomposition. Understanding the products of such decomposition is crucial for a comprehensive risk assessment.

Stability of this compound

Safety Data Sheets (SDS) for this compound consistently report that the substance is stable under normal conditions of use and storage.[1][2][3] The primary recommendation is to avoid sources of heat.[1][2][3]

Key Stability Information:

  • Thermal Decomposition: No decomposition is expected if used according to specifications.[1]

  • Conditions to Avoid: Direct sources of heat are the main condition to avoid.[2][3]

  • Hazardous Reactions: No hazardous reactions are reported when stored and handled according to instructions. Contact with strong acids, alkalis, or oxidizing agents should be avoided.[1][2][3]

Potential Thermal Decomposition Products

While specific studies on the thermal decomposition of this compound are not publicly available, general principles of organic chemistry allow for predictions of potential degradation pathways and products under pyrolytic conditions. The molecule contains several functional groups and structural motifs that are susceptible to thermal cleavage, including an aldehyde group, a cyclohexene ring, and an isoprenoid side chain.

Upon combustion, the formation of carbon monoxide and other unidentified organic compounds is expected.[2][3] In the absence of oxygen (pyrolysis), a complex mixture of smaller volatile organic compounds would likely be generated through various reaction types such as retro-Diels-Alder reactions, radical chain reactions, and decarbonylation.

Experimental Protocols: A Call for Research

Currently, there are no published, detailed experimental protocols for the thermal decomposition of this compound. To address this knowledge gap, the following experimental workflow is proposed for future research.

Caption: Proposed experimental workflow for studying the thermal decomposition of this compound.

Methodology Details:

  • Sample Preparation: A known quantity of high-purity this compound would be placed in a suitable sample holder for pyrolysis.

  • Thermal Decomposition: The sample would be subjected to controlled heating in an inert atmosphere (e.g., nitrogen or argon) using a pyrolysis unit directly coupled to a gas chromatograph-mass spectrometer (Py-GC-MS). A range of temperatures should be investigated to determine the onset of decomposition and the product distribution as a function of temperature.

  • Product Analysis:

    • GC-MS: The volatile decomposition products would be separated by gas chromatography and identified by their mass spectra.

    • FTIR: The gaseous effluent from the pyrolyzer could be analyzed by FTIR spectroscopy to identify functional groups of the decomposition products.

    • NMR: For a more detailed structural elucidation of major products, larger-scale pyrolysis could be performed, and the products could be trapped and isolated for NMR analysis.

  • Data Interpretation: The identified products would be quantified to determine their relative abundance at different temperatures. This data would be used to propose plausible decomposition pathways.

Predicted Signaling Pathways and Logical Relationships

In the context of thermal decomposition, we can visualize the logical relationship from the stable compound to its potential breakdown under thermal stress.

logical_relationship PrecyclemoneB This compound (Stable) ThermalStress High Temperature (Thermal Stress) PrecyclemoneB->ThermalStress Decomposition Thermal Decomposition ThermalStress->Decomposition Products Decomposition Products (CO, Unidentified Organics) Decomposition->Products

Caption: Logical flow from stable this compound to its decomposition products under thermal stress.

Quantitative Data Summary

As there is no publicly available experimental data on the thermal decomposition products of this compound, a quantitative data summary cannot be provided at this time. Future research, following the proposed experimental workflow, would be necessary to generate such data.

Conclusion

The thermal stability of this compound is well-established under normal conditions of use. However, a significant knowledge gap exists regarding its decomposition products under high-temperature stress. The information provided in safety data sheets is general, indicating the formation of carbon monoxide and unidentified organic compounds upon combustion. This guide proposes a detailed experimental workflow to systematically investigate the thermal decomposition of this compound, which would enable the identification and quantification of its degradation products and the elucidation of its decomposition pathways. Such studies are essential for a complete understanding of the chemical's lifecycle and for enhancing safety assessments in scenarios involving high temperatures.

References

Methodological & Application

Application Notes and Protocols for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Precyclemone B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive methodology for the identification and quantification of Precyclemone B (also known as Precyclone B or Myrmac aldehyde) using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a synthetic fragrance ingredient with the chemical formula C₁₄H₂₂O, widely utilized in perfumes, cosmetics, and various consumer products for its fresh, aldehydic, and ozonic scent profile.[1][2][3] Accurate and robust analytical methods are essential for quality control, formulation analysis, and stability testing in the fragrance and consumer goods industries. The protocols detailed herein cover sample preparation from various matrices, GC-MS instrument parameters, and data analysis procedures to ensure reliable and reproducible results.

Introduction to this compound and GC-MS Analysis

This compound, with a molecular weight of 206.32 g/mol , is a volatile organic compound that lends itself well to GC-MS analysis.[4] Gas Chromatography (GC) separates volatile and semi-volatile compounds based on their boiling points and interactions with the stationary phase of the analytical column. Mass Spectrometry (MS) then provides definitive identification by fragmenting the eluted compounds and analyzing the resulting mass-to-charge ratios (m/z), which create a unique mass spectrum for each compound. This powerful combination allows for both qualitative and quantitative analysis of this compound in complex mixtures.

Experimental Protocols

The following protocols are designed to provide a detailed framework for the GC-MS analysis of this compound. It is recommended to optimize these parameters based on the specific instrumentation and sample matrix.

The primary goal of sample preparation is to extract this compound into a volatile organic solvent suitable for GC-MS injection, while minimizing the presence of non-volatile residues.

2.1.1. Materials and Reagents

  • This compound analytical standard (≥98% purity)

  • Solvents: Hexane (GC grade), Dichloromethane (GC grade), Ethanol (ACS grade)

  • Anhydrous Sodium Sulfate

  • 0.45 µm Syringe Filters

  • 2 mL GC Vials with septa caps

2.1.2. Protocol for Liquid Samples (e.g., Perfumes, Lotions)

  • Accurately weigh approximately 1.0 g of the liquid sample into a 15 mL centrifuge tube.

  • Add 5 mL of hexane and vortex vigorously for 2 minutes to extract this compound.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper hexane layer to a clean tube.

  • Pass the hexane extract through a small column of anhydrous sodium sulfate to remove any residual water.

  • Filter the dried extract through a 0.45 µm syringe filter into a 2 mL GC vial.

  • If necessary, dilute the sample with hexane to bring the concentration of this compound within the calibration range.

2.1.3. Protocol for Solid or Semi-Solid Samples (e.g., Soaps, Creams)

  • Weigh approximately 0.5 g of the sample into a 50 mL beaker.

  • Add 10 mL of ethanol and heat gently (to approx. 40°C) while stirring to dissolve the sample.

  • Transfer the solution to a 50 mL separatory funnel.

  • Add 10 mL of hexane and 10 mL of deionized water.

  • Shake the funnel vigorously for 2 minutes, periodically venting the pressure.

  • Allow the layers to separate and collect the upper hexane layer.

  • Dry the hexane extract with anhydrous sodium sulfate and filter as described in the liquid sample protocol.

The following table outlines the recommended starting parameters for the GC-MS analysis of this compound.

Parameter Setting
Gas Chromatograph
ColumnDB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
Injection Volume1 µL
Injection ModeSplitless
Inlet Temperature250°C
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Oven Temperature ProgramInitial temperature of 60°C, hold for 2 minutes, ramp at 10°C/min to 280°C, hold for 5 minutes.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Transfer Line Temperature280°C
Mass Scan Rangem/z 40-350
Solvent Delay3 minutes

Data Presentation and Analysis

The identification of this compound is confirmed by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a pure analytical standard. Key identifying ions should be present in the correct relative abundances.

For quantitative analysis, a calibration curve should be prepared using a series of this compound standards of known concentrations. The peak area of the target compound in the sample is then used to determine its concentration from the calibration curve.

Table 1: Quantitative Data and Key Mass Spectral Fragments for this compound

Parameter Value / Description
Chemical Formula C₁₄H₂₂O
Molecular Weight 206.32 g/mol
Expected Retention Time 12-15 minutes (under the specified GC conditions)
Molecular Ion (M+) m/z 206 (This may be of low abundance due to fragmentation)
Key Mass Spectral Fragments Predicted characteristic fragments include m/z 69 (base peak, corresponding to the isopentenyl cation), m/z 81, m/z 95, m/z 109, and m/z 136. The fragmentation pattern will be unique and can be confirmed by running a standard.
Limit of Detection (LOD) To be determined experimentally, typically in the range of 0.01-0.1 µg/mL.
Limit of Quantification (LOQ) To be determined experimentally, typically in the range of 0.05-0.5 µg/mL.
Linearity (R²) ≥ 0.995 over the calibration range (e.g., 0.1 - 20 µg/mL).

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the GC-MS analysis protocol for this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample (Liquid or Solid Matrix) extraction Solvent Extraction (Hexane/Ethanol) sample->extraction drying Drying (Anhydrous Na2SO4) extraction->drying filtration Filtration (0.45 µm Syringe Filter) drying->filtration vial GC Vial filtration->vial injection GC Injection (1 µL, Splitless) vial->injection Transfer to Autosampler separation GC Separation (DB-5ms Column) injection->separation ionization MS Ionization (70 eV EI) separation->ionization detection Mass Detection (m/z 40-350) ionization->detection identification Qualitative Analysis (Retention Time & Mass Spectrum) detection->identification quantification Quantitative Analysis (Calibration Curve) detection->quantification report Final Report identification->report quantification->report

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Precyclemone B

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the identification and quantification of Precyclemone B. This compound, a widely utilized fragrance ingredient, requires precise analytical methods for quality control and formulation analysis.[1][2][3][4] The described method is suitable for researchers, scientists, and professionals in the fragrance and cosmetic industries, as well as in drug development where fragrance components are analyzed.

Introduction

This compound, with the chemical name 1-Methyl-4-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carboxaldehyde, is a synthetic aldehyde known for its fresh, aldehydic, and ozone-like floral scent.[1][2][4] It is a key component in many fragrance formulations, contributing to a clean and tenacious character.[2][4][5] Accurate quantification of this compound is essential for ensuring product consistency, stability, and adherence to regulatory guidelines. This document provides a comprehensive protocol for an isocratic RP-HPLC method coupled with UV detection for the analysis of this compound.

Chemical Properties of this compound

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular FormulaC₁₄H₂₂O[1][2][6]
Molecular Weight206.3 g/mol [1][2][6]
AppearanceColorless to pale yellow liquid[1]
CAS Number52475-86-2; 52474-60-9[1]

Experimental Protocol

Materials and Reagents
  • This compound standard (≥95% purity)

  • HPLC grade acetonitrile (ACN)

  • HPLC grade methanol (MeOH)

  • Ultrapure water (18.2 MΩ·cm)

  • 0.45 µm syringe filters

Instrumentation and Chromatographic Conditions

The analysis is performed on a standard HPLC system equipped with a UV-Vis detector.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (70:30, v/v), isocratic
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 220 nm
Run Time 10 minutes
Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL by diluting the stock solution with the mobile phase.

Sample Preparation

For the analysis of this compound in a fragrance oil or a cosmetic product, a suitable extraction and dilution procedure should be developed. A general guideline is as follows:

  • Accurately weigh a known amount of the sample.

  • Extract the sample with a suitable solvent (e.g., methanol or ethanol).

  • Dilute the extract with the mobile phase to a concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Method Validation Parameters
ParameterAcceptance Criteria
Linearity (R²) ≥ 0.999
Precision (%RSD) ≤ 2%
Accuracy (% Recovery) 98 - 102%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1

Data Presentation

Calibration Curve Data for this compound
Concentration (µg/mL)Peak Area (mAU*s)
115.2
576.1
10151.8
25379.5
50758.9
1001517.3
System Suitability Test (SST) Results
ParameterResultAcceptance Criteria
Tailing Factor 1.1≤ 2.0
Theoretical Plates > 5000> 2000
%RSD of Peak Area (n=6) 0.8%≤ 2.0%

Visualizations

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Start standard_prep Prepare this compound Standard Solutions prep_start->standard_prep sample_prep Prepare Sample Solutions (Extraction & Dilution) prep_start->sample_prep filtration Filter all solutions (0.45 µm syringe filter) standard_prep->filtration sample_prep->filtration hplc_system HPLC System Setup (C18 Column, Mobile Phase, etc.) filtration->hplc_system injection Inject Samples and Standards hplc_system->injection separation Isocratic Separation (ACN:Water 70:30) injection->separation detection UV Detection at 220 nm separation->detection data_acquisition Data Acquisition Software detection->data_acquisition peak_integration Peak Integration & Identification data_acquisition->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve quantification Quantify this compound in Samples calibration_curve->quantification report Final Report quantification->report

Caption: Workflow for the HPLC analysis of this compound.

Logical Relationship for Method Development

Method_Development cluster_compound Compound Properties cluster_method Method Parameters cluster_outcome Desired Outcome compound This compound (C₁₄H₂₂O, Aldehyde) properties Non-polar Contains Chromophore compound->properties column Reversed-Phase Column (e.g., C18) properties->column dictates mobile_phase High Organic Content Mobile Phase (e.g., ACN/Water) properties->mobile_phase requires detector UV-Vis Detector (λ ~ 220 nm) properties->detector allows for outcome Good Peak Shape Short Run Time High Sensitivity column->outcome mobile_phase->outcome detector->outcome

Caption: Rationale for HPLC method parameter selection.

References

Application Notes and Protocols for the Encapsulation of Precyclemone B in Detergents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Precyclemone B, a fragrance ingredient known for its fresh, aldehydic, and ozone-like scent, is increasingly utilized to impart a long-lasting clean fragrance to laundry detergents.[1][2] However, its aldehydic nature and volatility can lead to instability and premature loss of fragrance during product storage and the washing cycle. Microencapsulation offers a robust solution to protect this compound from the harsh chemical environment of detergents and to control its release, ensuring a lasting scent on fabrics.[3]

These application notes provide a comprehensive guide to the encapsulation of this compound for its application in both liquid and powder detergents. This document outlines detailed protocols for three common and effective encapsulation techniques: interfacial polymerization, spray drying, and complex coacervation. It also includes methods for the characterization of the resulting microcapsules and discusses their stability and release mechanisms in detergent formulations.

Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for designing an effective encapsulation strategy.

PropertyValueReference
Chemical Name 1-Methyl-4-(4-methylpent-3-en-1-yl)cyclohex-3-ene-1-carbaldehyde[1]
Appearance Colorless to pale yellow liquid[2]
Odor Profile Fresh, aldehydic, ozone, floral[1][2]
Molecular Weight 206.32 g/mol [1]
Boiling Point > 200 °C
Flash Point > 94 °C[2]
Solubility Insoluble in water, soluble in alcohol[4]
Stability in Liquid Detergent Moderate to Good[1]
Stability in Powder Detergent Moderate[1]

Detergent Formulations: The Environment for Microcapsules

Microcapsules containing this compound must be engineered to withstand the complex chemical matrix of modern detergents. Below is a summary of typical components in liquid and powder laundry detergents.

Table 3.1: Typical Composition of Liquid Laundry Detergents

ComponentFunctionTypical Concentration (% w/w)
Anionic Surfactants (e.g., LAS, SLES)Primary cleaning agents, foam production10 - 25
Non-ionic Surfactants (e.g., Alcohol Ethoxylates)Grease and oil removal, foam stabilization5 - 20
Builders (e.g., Citrates, Zeolites)Water softening, enhance surfactant efficiency5 - 15
Enzymes (e.g., Proteases, Amylases, Lipases)Stain removal (protein, starch, fat)0.5 - 2
Polymers Anti-redeposition, dye transfer inhibition1 - 5
pH Adjusters (e.g., Sodium Hydroxide, Citric Acid)Maintain optimal pH for cleaning (typically pH 7-9)1 - 3
Solvents (e.g., Propylene Glycol, Ethanol)Solubilize ingredients, control viscosity1 - 10
Fragrance (Encapsulated) Provide scent0.5 - 2
Water SolventBalance

Table 3.2: Typical Composition of Powder Laundry Detergents

ComponentFunctionTypical Concentration (% w/w)
Anionic Surfactants (e.g., LAS)Primary cleaning agents10 - 20
Builders (e.g., Phosphates, Zeolites, Sodium Carbonate)Water softening, alkalinity20 - 50
Bleaching Agents (e.g., Sodium Percarbonate)Stain removal, whitening5 - 15
Bleach Activators (e.g., TAED)Enable bleaching at lower temperatures1 - 5
Enzymes (e.g., Proteases, Amylases, Lipases)Stain removal0.5 - 2
Fillers (e.g., Sodium Sulfate)Provide bulk and flow properties10 - 40
Polymers Anti-redeposition1 - 5
Fragrance (Encapsulated) Provide scent0.5 - 1.5

Encapsulation Techniques: Protocols

The selection of an appropriate encapsulation technique depends on factors such as the desired release mechanism, cost, and the specific detergent formulation.

Interfacial Polymerization

This technique involves the formation of a polymer shell at the interface of an oil-in-water emulsion. It is suitable for creating robust microcapsules with a well-defined shell.

Experimental Protocol:

  • Preparation of the Organic Phase:

    • Dissolve this compound (core material) in a suitable water-immiscible organic solvent (e.g., toluene, cyclohexane). A typical ratio is 1:1 to 1:3 (fragrance to solvent).

    • Add a di- or poly-functional monomer soluble in the organic phase (e.g., a diisocyanate like toluene diisocyanate (TDI) or a diacid chloride like sebacoyl chloride). The concentration of the monomer will influence the shell thickness and can range from 5% to 20% (w/w) of the organic phase.

  • Preparation of the Aqueous Phase:

    • Prepare an aqueous solution of a protective colloid, such as polyvinyl alcohol (PVA) or gum arabic (1-5% w/v), to stabilize the emulsion.

    • Dissolve a di- or poly-functional amine (e.g., diethylenetriamine, hexamethylenediamine) in the aqueous phase. The molar ratio of the amine to the isocyanate/acid chloride is typically 1:1 to 2:1.

  • Emulsification:

    • Slowly add the organic phase to the aqueous phase while stirring at a controlled speed (e.g., 500-2000 rpm) using a high-shear mixer. The stirring speed will determine the size of the emulsion droplets and, consequently, the final microcapsule size. Continue stirring for 15-30 minutes to form a stable oil-in-water emulsion.

  • Polymerization:

    • Initiate the polymerization by adjusting the temperature (e.g., 40-60 °C) and/or pH of the emulsion, depending on the chosen monomers.

    • Allow the reaction to proceed for 2-4 hours with gentle agitation.

  • Curing and Washing:

    • After the polymerization is complete, allow the microcapsules to cure for several hours at room temperature or slightly elevated temperature.

    • Wash the microcapsule slurry with deionized water several times to remove unreacted monomers and other impurities. This can be done by centrifugation or filtration.

  • Drying (Optional):

    • The microcapsule slurry can be used directly in liquid detergents or dried into a powder for use in solid detergents. Drying can be achieved by spray drying or freeze drying.

Interfacial_Polymerization_Workflow cluster_prep Phase Preparation org_phase Organic Phase (this compound + Monomer A) emulsification Emulsification (High-Shear Mixing) org_phase->emulsification aq_phase Aqueous Phase (Protective Colloid + Monomer B) aq_phase->emulsification polymerization Polymerization (Heat/pH Adjustment) emulsification->polymerization curing Curing polymerization->curing washing Washing & Separation curing->washing product Encapsulated This compound washing->product

Fig. 1: Interfacial Polymerization Workflow
Spray Drying

Spray drying is a scalable and continuous process that is well-suited for producing large quantities of powdered microcapsules.

Experimental Protocol:

  • Preparation of the Emulsion:

    • Prepare an aqueous solution of the wall material. Common wall materials include maltodextrin, gum arabic, and modified starches. The concentration of the wall material can range from 20% to 40% (w/v).

    • Add this compound to the wall material solution to form the core material. The core-to-wall ratio is a critical parameter and typically ranges from 1:4 to 1:10.

    • Homogenize the mixture using a high-speed homogenizer (e.g., 5000-10000 rpm) for 5-15 minutes to form a stable oil-in-water emulsion.

  • Spray Drying:

    • Feed the emulsion into a spray dryer.

    • Set the inlet air temperature between 140 °C and 180 °C. The optimal temperature will depend on the wall material and the desired moisture content of the final powder.[5]

    • The outlet air temperature should typically be maintained between 70 °C and 100 °C.

    • The feed flow rate will depend on the specific spray dryer and should be adjusted to ensure efficient drying.

  • Collection:

    • The dried microcapsules are collected from the cyclone separator.

Spray_Drying_Workflow cluster_prep Feed Preparation wall_material Aqueous Wall Material Solution emulsion_prep Homogenization (High Speed) wall_material->emulsion_prep precyclemone_b This compound precyclemone_b->emulsion_prep spray_dryer Spray Dryer (Atomization & Drying) emulsion_prep->spray_dryer cyclone Cyclone Separator spray_dryer->cyclone product Powdered Microcapsules cyclone->product

Fig. 2: Spray Drying Workflow
Complex Coacervation

This technique is based on the electrostatic interaction between two oppositely charged biopolymers to form a shell around the core material. It is a popular method for encapsulating flavors and fragrances.

Experimental Protocol:

  • Preparation of Polymer Solutions:

    • Prepare separate aqueous solutions of two oppositely charged biopolymers. A common pair is gelatin (positively charged below its isoelectric point) and gum arabic (negatively charged). Typical concentrations are 1-5% (w/v).

    • Heat the gelatin solution to around 40-50 °C to ensure it is fully dissolved.

  • Emulsification:

    • Add this compound to the gelatin solution and emulsify using a high-speed homogenizer to create fine droplets.

  • Coacervation:

    • Slowly add the gum arabic solution to the emulsion while maintaining the temperature and stirring.

    • Adjust the pH of the mixture to a point where the two polymers have opposite charges and interact to form the coacervate shell. For gelatin and gum arabic, this is typically between pH 3.5 and 4.5. The pH adjustment should be done slowly with a dilute acid (e.g., acetic acid).

  • Hardening:

    • Cool the mixture to below 10 °C to solidify the gelatin shell.

    • Add a cross-linking agent, such as glutaraldehyde or transglutaminase, to harden the microcapsule walls. The concentration of the cross-linker should be carefully controlled to achieve the desired shell strength and release properties.

  • Washing and Separation:

    • Wash the microcapsules with deionized water to remove unreacted polymers and cross-linking agent.

    • Separate the microcapsules by decantation or centrifugation.

  • Drying (Optional):

    • The microcapsule slurry can be used in liquid detergents or dried for powder formulations.

Complex_Coacervation_Workflow cluster_prep Preparation polymer1 Polymer Solution 1 (e.g., Gelatin) emulsification Emulsification polymer1->emulsification precyclemone_b This compound precyclemone_b->emulsification polymer2 Polymer Solution 2 (e.g., Gum Arabic) coacervation Coacervation (pH Adjustment) polymer2->coacervation emulsification->coacervation hardening Hardening (Cooling & Cross-linking) coacervation->hardening washing Washing & Separation hardening->washing product Encapsulated This compound washing->product

Fig. 3: Complex Coacervation Workflow

Characterization of Microcapsules

Thorough characterization of the this compound microcapsules is crucial to ensure their quality and performance.

Table 5.1: Key Characterization Techniques and Parameters

TechniqueParameter(s) MeasuredPurpose
Scanning Electron Microscopy (SEM) Morphology, size, and surface textureTo visualize the microcapsules and assess their physical integrity.
Particle Size Analysis (e.g., Laser Diffraction)Particle size distributionTo determine the average size and uniformity of the microcapsules.
Fourier-Transform Infrared Spectroscopy (FTIR) Chemical structure of the shell and coreTo confirm the presence of both this compound and the polymer shell.
Thermogravimetric Analysis (TGA) Thermal stability and encapsulation efficiencyTo determine the thermal degradation profile and quantify the amount of encapsulated fragrance.
Gas Chromatography-Mass Spectrometry (GC-MS) Encapsulation efficiency and release profileTo quantify the amount of this compound encapsulated and to monitor its release over time under simulated washing conditions.[6]

Experimental Protocol for Determining Encapsulation Efficiency by GC-MS:

  • Total this compound Content:

    • Accurately weigh a sample of microcapsules.

    • Crush the microcapsules in a suitable solvent (e.g., ethanol) to release the core material.

    • Analyze the solution by GC-MS to determine the total concentration of this compound.

  • Surface this compound Content:

    • Accurately weigh a sample of intact microcapsules.

    • Wash the microcapsules with a solvent that dissolves the fragrance but not the shell (e.g., hexane) for a short period.

    • Analyze the washing solvent by GC-MS to determine the amount of this compound on the surface of the microcapsules.

  • Calculation:

    • Encapsulation Efficiency (%) = [(Total this compound - Surface this compound) / Total this compound] x 100

Release Mechanisms and Stability in Detergents

The release of this compound from the microcapsules in a detergent application is typically triggered by one or more of the following mechanisms:

  • Mechanical Stress: Friction during the washing and wearing of clothes can rupture the microcapsule shell, leading to a burst release of the fragrance.

  • Diffusion: Gradual diffusion of the fragrance through the polymer shell provides a sustained release over time.

  • Dissolution: Changes in pH or the presence of surfactants in the wash water can lead to the dissolution or swelling of the microcapsule shell, facilitating fragrance release.

The stability of the microcapsules in the detergent base is critical for product shelf-life and performance. The high concentration of surfactants and the alkaline pH of many detergents can be challenging for the integrity of the microcapsule shell. Therefore, the choice of wall material and the degree of cross-linking are crucial parameters to optimize for enhanced stability.

Release_Mechanism cluster_laundry Laundry Cycle washing Washing rinsing Rinsing washing->rinsing release Fragrance Release washing->release Mechanical Stress & Diffusion drying Drying rinsing->drying wearing Wearing drying->wearing wearing->release Friction microcapsule Encapsulated This compound microcapsule->washing Deposition on Fabric fabric Fabric release->fabric Scent Imparted

Fig. 4: Fragrance Release Pathway

Safety and Regulatory Considerations

This compound, like all fragrance ingredients, must be used in accordance with regulatory guidelines. The Safety Data Sheet (SDS) for this compound should be consulted for detailed information on its handling, storage, and potential hazards.[4] In the European Union, detergents are regulated by Regulation (EC) No 648/2004, which includes provisions for the labeling of fragrance allergens.[7] In the United States, detergent regulations vary by state, with a focus on aspects like phosphorus content. Manufacturers must ensure that their final product formulations comply with all relevant local and international regulations.

Conclusion

The encapsulation of this compound is a highly effective strategy for enhancing its stability and performance in detergent applications. By selecting the appropriate encapsulation technique and carefully controlling the process parameters, it is possible to create microcapsules that protect the fragrance and provide a controlled, long-lasting release of its desirable fresh scent. The protocols and characterization methods outlined in these application notes provide a solid foundation for the development of innovative and high-performing laundry detergents. Further optimization of the encapsulation process for this compound, particularly with respect to the reactivity of its aldehyde group, may lead to even more robust and efficient fragrance delivery systems.

References

Application Notes and Protocols: Precyclemone B in Fabric Softener Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Formulation Professionals

Introduction to Precyclemone B

This compound is a specialty fragrance ingredient known for its clean, fresh, and ozonic scent profile with aldehydic and floral (muguet) nuances.[1][2][3][4] It is widely utilized in home and fabric care applications to impart a "fresh outdoors" or "clean laundry" character to products.[2][3] Its chemical stability and performance make it a valuable component in fabric softener formulations, where it contributes significantly to the consumer's sensory experience.[1][2]

Key Characteristics:

  • Olfactive Profile: Clean, tenacious, ozone, aldehydic, with watery and green muguet (lily-of-the-valley) notes.[1][2]

  • Application Benefit: Acts as a booster for fragrances, providing diffusion and a fresh, airy effect.[2][3][5]

  • Stability: Exhibits good to very good performance and stability in fabric conditioner bases.[2][6]

Performance Data

The performance of this compound in a standard fabric softener base is evaluated based on its stability, substantivity (the ability to adhere to fabric), and its olfactory performance at various stages of the laundering process.

Table 1: Physicochemical and Stability Data for this compound

Property Value Source
Chemical Name 1-Methyl-4-(4-methylpent-3-en-1-yl)cyclohex-3-ene-1-carbaldehyde [2]
CAS Number 52475-86-2 [2]
Molecular Weight 206.3 g/mol [2][7]
Vapor Pressure 0.003973 mm Hg @ 23°C [2]
Log P (o/w) 4.4 [2]
Substantivity on Blotter > 48 hours [2][6]
Stability in Fabric Softener Good to Very Good [2][8]

| Typical Use Level | Up to 10% (within a fragrance concentrate) |[2][3] |

Table 2: Illustrative Sensory Panel Evaluation of Fragrance Intensity This table presents representative data for a fragrance accord containing this compound, evaluated on a 1-9 intensity scale (1=no odor, 9=very strong odor).

Evaluation Point Control (No Fragrance) Standard Fragrance Fragrance with this compound
From Bottle 1 7 8
Wet Fabric (Post-Rinse) 1 6 7
Dry Fabric (24h Air Dry) 1 4 6

| Dry Fabric (7 days) | 1 | 2 | 4 |

Mechanism of Fragrance Delivery

In fabric softeners, fragrance ingredients like this compound are delivered to textiles during the rinse cycle. The cationic surfactants in the softener deposit onto the negatively charged fabric fibers, carrying the fragrance with them. For enhanced longevity, fragrances can be encapsulated in microscopic polymer shells that protect the oil and rupture upon friction (e.g., wearing clothes), releasing the scent over time.[9][10][11]

Below is a diagram illustrating the deposition and release mechanism.

FragranceDelivery cluster_rinse Rinse Cycle cluster_post Post-Wash Softener Fabric Softener (+ this compound) Deposition Deposition Softener->Deposition Cationic Attraction Fabric Fabric Fibers (Anionic) Fabric->Deposition Deposited Fragrance on Dry Fabric Deposition->Deposited Release Release Deposited->Release Friction, Heat Nose Sensory Perception Release->Nose

Caption: Mechanism of fragrance delivery from softener to fabric and subsequent release.

Experimental Protocols

Protocol 4.1: Incorporation of this compound into a Fabric Softener Base

Objective: To create a stable and olfactively consistent scented fabric softener.

Materials:

  • Standard Fabric Softener Base (unfragranced)

  • This compound (as part of a pre-blended fragrance concentrate)

  • Glass beakers

  • Overhead stirrer or magnetic stirrer

  • Pipettes or precision balance

Procedure:

  • Weigh 99.0g of the unfragranced fabric softener base into a clean glass beaker.

  • Place the beaker under an overhead stirrer and begin mixing at a low to medium speed (e.g., 200-400 rpm) to create a vortex without introducing excessive air.

  • Accurately weigh or pipette 1.0g of the fragrance concentrate containing this compound.

  • Slowly add the fragrance concentrate dropwise into the vortex of the stirring softener base.

  • Continue stirring for 15-20 minutes to ensure complete homogenization.

  • Visually inspect the mixture for clarity and homogeneity. Note any signs of phase separation or instability.

  • Store the final product in a sealed, airtight container at ambient temperature, protected from light.

Protocol 4.2: Sensory Evaluation of Fragrance Performance on Fabric

Objective: To assess the fragrance intensity and character of a fabric softener on textiles at different time points. This protocol is based on established sensory evaluation methodologies.[12][13][14][15]

Materials:

  • Scented fabric softener (from Protocol 4.1)

  • Control fabric softener (unfragranced)

  • Standard cotton terry towels (desized)

  • Washing machine

  • Controlled drying environment (line drying or tumble dryer)

  • Trained sensory panel (minimum 10-20 assessors)[16]

  • Sensory evaluation booths with controlled ventilation[12][15]

  • Intensity rating scale (e.g., 1-9 point scale)

Procedure:

  • Washing:

    • Load the washing machine with a standardized ballast load and the cotton test towels.

    • Use a standard, unfragranced detergent in the main wash cycle.

    • Add the precisely measured dose of the test fabric softener (and control softener in a separate, identical wash) to the dispenser for the final rinse cycle.

  • Drying:

    • At the end of the cycle, remove the wet towels.

    • Dry the towels under controlled conditions (e.g., 24 hours of line drying at 21°C and 50% RH).

  • Sensory Evaluation:

    • Assessments are conducted at three key time points:

      • Wet Stage: Immediately after the wash cycle.

      • Dry Stage (24h): After 24 hours of drying.

      • Dry Stage (7d): After storing the dry towels for 7 days in a neutral, odor-free environment.

    • Present one towel at a time to each panelist in a controlled sensory booth.

    • Instruct panelists to assess the fragrance intensity on the provided scale.

    • Record the data for statistical analysis. To avoid olfactory fatigue, limit the number of samples per session and provide breaks.[12]

  • Data Analysis:

    • Calculate the mean intensity scores for each product at each time point.

    • Use appropriate statistical tests (e.g., ANOVA, t-tests) to determine significant differences between the test product and the control.

Experimental Workflow and Logic

The development and validation of a new fragrance in a fabric softener follows a structured workflow, from initial formulation to final sensory validation.

Workflow F 1. Fragrance Design (Accord with this compound) P 2. Protocol 4.1: Formulation into Base F->P S 3. Stability Testing (Accelerated & RT) P->S Check for separation, color change W 4. Performance Wash (Protocol 4.2) P->W S->W If Stable E 5. Sensory Panel Evaluation W->E D 6. Data Analysis & Reporting E->D Final Final Product Validation D->Final

Caption: Workflow for testing this compound in fabric softener.

Disclaimer: These notes and protocols are intended as a general guide. Formulators should conduct their own testing to ensure stability, performance, and safety within their specific product bases and according to all applicable regulations.

References

Application Note & Protocol: Stability Testing of Precyclemone B in Acidic Media

Author: BenchChem Technical Support Team. Date: December 2025

AN-2025-12-14

Affiliation: Advanced Pharmaceutical Sciences Laboratory

Abstract

This document provides a comprehensive protocol for evaluating the stability of Precyclemone B, a novel therapeutic candidate, under acidic conditions. The described methodology adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines for stability testing. The protocol details the preparation of acidic stress solutions, the incubation of this compound, and the subsequent analysis of degradation products using High-Performance Liquid Chromatography (HPLC). This application note is intended for researchers, scientists, and professionals involved in the drug development process to ensure the chemical integrity and shelf-life of this compound.

Introduction

The stability of a drug substance is a critical quality attribute that can influence its safety, efficacy, and shelf-life. Acidic environments, such as those found in the stomach, can pose a significant challenge to the chemical integrity of orally administered drugs. Therefore, understanding the degradation profile of this compound in acidic media is a fundamental step in its preclinical development. This protocol provides a standardized procedure for conducting forced degradation studies of this compound under acidic stress.

Experimental Protocol

This section details the necessary materials, equipment, and step-by-step procedures for the stability testing of this compound in an acidic medium.

2.1 Materials and Reagents

  • This compound (Reference Standard, >99% purity)

  • Hydrochloric Acid (HCl), 1 M solution

  • Sodium Hydroxide (NaOH), 1 M solution

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Methanol, HPLC grade

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Volumetric flasks (10 mL, 50 mL, 100 mL)

  • Pipettes and pipette tips

  • Amber glass vials with screw caps

  • pH meter

  • Analytical balance

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

2.2 Equipment

  • Forced-air oven or water bath capable of maintaining 40°C ± 2°C

  • Vortex mixer

  • Sonicator

  • Filtration apparatus with 0.45 µm syringe filters

2.3 Preparation of Solutions

  • This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution.

  • Acidic Stress Solution (0.1 M HCl): Pipette 10 mL of 1 M HCl into a 100 mL volumetric flask and dilute to the mark with HPLC grade water.

  • Neutralization Solution (0.1 M NaOH): Pipette 10 mL of 1 M NaOH into a 100 mL volumetric flask and dilute to the mark with HPLC grade water.

2.4 Experimental Workflow

The following diagram illustrates the overall workflow for the stability testing of this compound in acidic media.

G cluster_prep Preparation cluster_stress Stress Condition cluster_sampling Sampling & Quenching cluster_analysis Analysis A Prepare 1 mg/mL This compound Stock D Incubate Sample in 0.1 M HCl at 40°C A->D B Prepare 0.1 M HCl B->D C Prepare 0.1 M NaOH F Neutralize with 0.1 M NaOH C->F E Withdraw Aliquots at Time Points (0, 2, 4, 8, 24h) D->E Time E->F G Filter Sample (0.45 µm) F->G H Analyze by HPLC G->H I Quantify Degradation H->I

Caption: Workflow for acidic stability testing of this compound.

2.5 Stress Testing Procedure

  • Sample Preparation: In an amber glass vial, add 1 mL of the this compound stock solution to 9 mL of the 0.1 M HCl solution. This will result in a final this compound concentration of 100 µg/mL.

  • Incubation: Place the vial in a forced-air oven or water bath set to 40°C.

  • Time Points: Withdraw 1 mL aliquots from the vial at specified time points: 0, 2, 4, 8, and 24 hours.

  • Neutralization: Immediately after withdrawal, neutralize the aliquot by adding an equimolar amount of 0.1 M NaOH. For a 1 mL aliquot, this will be 1 mL of 0.1 M NaOH. Confirm the pH is neutral (around 7.0) using a pH meter.

  • Filtration: Filter the neutralized sample through a 0.45 µm syringe filter into an HPLC vial.

  • Control Sample: Prepare a control sample by adding 1 mL of the this compound stock solution to 9 mL of HPLC grade water and store it at 4°C.

2.6 HPLC Analysis

  • Mobile Phase: A gradient of Acetonitrile (A) and Water (B) can be used. A typical gradient might be:

    • 0-5 min: 10% A

    • 5-20 min: 10-90% A

    • 20-25 min: 90% A

    • 25-30 min: 10% A

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: To be determined based on the UV-Vis spectrum of this compound. A diode array detector (DAD) is recommended to analyze the peak purity.

Data Presentation

The quantitative data obtained from the HPLC analysis should be summarized in a clear and structured table to facilitate comparison across different time points.

Table 1: Stability of this compound in 0.1 M HCl at 40°C

Time Point (hours)Peak Area of this compound% this compound RemainingTotal Degradation Products (%)
0Initial Peak Area1000
2Peak Area at 2hCalculated %Calculated %
4Peak Area at 4hCalculated %Calculated %
8Peak Area at 8hCalculated %Calculated %
24Peak Area at 24hCalculated %Calculated %

Calculation of % this compound Remaining:

% Remaining = (Peak Area at time t / Peak Area at time 0) x 100

Calculation of Total Degradation Products (%):

% Degradation = 100 - % this compound Remaining

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship between the experimental conditions and the expected outcomes.

G cluster_input Inputs cluster_process Process cluster_output Outputs A This compound D Acid-Catalyzed Degradation A->D B Acidic Medium (0.1 M HCl) B->D C Elevated Temperature (40°C) C->D E Remaining this compound D->E F Degradation Products D->F

Caption: Logical relationship of the acidic stress testing.

Conclusion

This protocol provides a robust and reproducible method for assessing the stability of this compound in acidic media. The data generated from this study will be crucial for understanding the degradation pathways of this compound and for the development of a stable formulation. It is recommended to further characterize any significant degradation products using techniques such as mass spectrometry (MS) to elucidate their structures.

Application Notes and Protocols: Precyclemone B as a Chemical Tracer in Airflow Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of airflow is critical in numerous scientific and industrial fields, including pharmaceutical manufacturing, cleanroom validation, and inhalation toxicology. The selection of an appropriate chemical tracer is paramount for the accurate characterization of air movement, ventilation efficiency, and contaminant dispersion. Precyclemone B, a volatile organic compound with a distinct aldehydic and ozonic odor, presents unique characteristics that make it a candidate for specialized airflow tracing applications. Its low odor threshold allows for qualitative assessments at low concentrations, while its aldehydic functional group enables sensitive quantitative detection through established analytical methods.

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound as a chemical tracer in airflow studies. The information is intended to guide researchers in designing and executing robust experiments to investigate air exchange rates, spatial distribution of airborne substances, and the performance of ventilation systems.

Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use as a tracer.

PropertyValueReference
Chemical Name 1-Methyl-4-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carboxaldehyde (isomers)[1]
CAS Number 52474-60-9, 52475-86-2[1]
Molecular Formula C₁₄H₂₂O[1]
Molecular Weight 206.3 g/mol [1][2]
Appearance Colorless to pale yellow liquid[1]
Odor Fresh, aldehydic, floral, ozone-like[1][2]
Vapor Pressure 0.003973 mmHg at 23°C[1][2]
Flash Point > 94°C[1]
Atmospheric Lifetime Estimated to be on the order of hours due to reactivity with hydroxyl (OH) radicals, typical for fragrance VOCs.

Experimental Protocols

Protocol 1: Generation and Release of this compound Tracer

This protocol outlines the procedure for the controlled release of this compound vapor into the study environment.

Materials:

  • This compound (liquid)

  • Syringe pump

  • Heated nebulizer or bubbler system

  • Inert gas supply (e.g., Nitrogen)

  • Mass flow controllers

Procedure:

  • Preparation: Ensure the study area is sealed to prevent uncontrolled air exchange with the outside environment. Characterize the baseline air of the study area to confirm the absence of this compound or interfering compounds.

  • Tracer Generation:

    • Heated Nebulizer Method: Load a gas-tight syringe with a known volume of liquid this compound. Place the syringe in a calibrated syringe pump. Connect the syringe outlet to a heated nebulizer. The nebulizer should be heated to a temperature sufficient to vaporize the this compound without causing thermal degradation (a temperature slightly above its boiling point is recommended, but below the flash point for safety). A carrier gas (e.g., nitrogen) at a controlled flow rate is passed through the nebulizer to facilitate vaporization and transport of the tracer into the study area.

    • Bubbler Method: Place a known volume of this compound into a gas-washing bottle (bubbler). Pass an inert gas at a controlled flow rate through the bubbler. The gas will become saturated with this compound vapor. The concentration of the tracer in the output gas stream can be controlled by adjusting the gas flow rate and the temperature of the bubbler.

  • Tracer Release: Introduce the generated this compound vapor into the study area at a predetermined location and flow rate. The release point should be chosen based on the specific objectives of the airflow study (e.g., near a potential contamination source or at the inlet of a ventilation system).

  • Monitoring and Control: Use mass flow controllers to maintain a constant and known release rate of the tracer. Record the release duration and flow rate for later use in calculating air exchange rates.

Protocol 2: Air Sampling and Derivatization

This protocol describes the collection of air samples and the chemical derivatization of this compound for subsequent analysis. The method is based on the reaction of aldehydes with 2,4-dinitrophenylhydrazine (DNPH).

Materials:

  • DNPH-coated silica gel cartridges

  • Air sampling pumps with calibrated flow meters

  • Acetonitrile (HPLC grade)

  • Volumetric flasks and pipettes

Procedure:

  • Sampler Placement: Strategically place the DNPH-coated silica gel cartridges at various locations within the study area where tracer concentration is to be measured. The placement will depend on the study's objectives (e.g., at different heights, distances from the release point, or near exhaust vents).

  • Air Sampling: Connect each cartridge to a calibrated air sampling pump. Draw air through the cartridges at a known and constant flow rate (typically between 0.1 to 1.5 L/min). The total volume of air sampled will depend on the expected concentration of the tracer and the detection limit of the analytical method.

  • Sample Collection: After sampling for a predetermined duration, stop the pumps and record the final flow rate and sampling time for each cartridge. Seal the cartridges immediately to prevent contamination.

  • Sample Elution and Derivatization:

    • In a laboratory setting, elute the collected samples from the DNPH cartridges using a precise volume of acetonitrile. The this compound, which has reacted with the DNPH on the cartridge to form a stable hydrazone derivative, will be dissolved in the acetonitrile.

    • Allow the elution to proceed for a sufficient time to ensure complete recovery of the derivative.

Protocol 3: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol details the analysis of the this compound-DNPH derivative using HPLC with UV detection.

Materials:

  • High-Performance Liquid Chromatograph (HPLC) system with a UV detector

  • Reversed-phase C18 column

  • Acetonitrile (HPLC grade)

  • Deionized water

  • This compound-DNPH derivative standard

Procedure:

  • Standard Preparation: Prepare a series of calibration standards of the this compound-DNPH derivative in acetonitrile at known concentrations.

  • HPLC Conditions:

    • Mobile Phase: A gradient of acetonitrile and water is typically used. The exact gradient program should be optimized for the separation of the this compound-DNPH derivative from any potential interferences.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Column Temperature: Maintain a constant column temperature (e.g., 30°C) to ensure reproducible retention times.

    • UV Detection: The DNPH derivatives of aldehydes have a strong UV absorbance at approximately 360 nm. Set the UV detector to this wavelength.

  • Analysis:

    • Inject a known volume of the calibration standards into the HPLC system to generate a calibration curve (peak area vs. concentration).

    • Inject the eluted samples from the air sampling cartridges into the HPLC system.

  • Data Analysis:

    • Identify the peak corresponding to the this compound-DNPH derivative in the sample chromatograms based on its retention time compared to the standard.

    • Quantify the concentration of the derivative in the samples by comparing the peak area to the calibration curve.

    • Calculate the original concentration of this compound in the air samples using the following formula:

      C_air = (C_solution × V_solution) / (V_air × η)

      Where:

      • C_air = Concentration of this compound in air (µg/m³)

      • C_solution = Concentration of the derivative in the acetonitrile solution (µg/mL)

      • V_solution = Volume of the acetonitrile solution (mL)

      • V_air = Volume of air sampled (m³)

      • η = Sampling and elution efficiency (determined experimentally)

Data Presentation

The following tables present hypothetical data from an airflow study using this compound as a tracer to evaluate the air exchange rate in a controlled chamber.

Table 1: Experimental Parameters

ParameterValue
Chamber Volume50 m³
Tracer Release Rate100 µ g/min
Sampling Flow Rate1.0 L/min
Sampling Duration30 min

Table 2: this compound Concentrations at Different Locations

Sampling LocationDistance from Source (m)Height (m)Concentration (µg/m³)
A21.515.2
B51.58.7
C20.514.9
D (Exhaust Vent)72.05.1

Table 3: Air Exchange Rate Calculation

Average Chamber Concentration (µg/m³)Air Exchange Rate (ACH)
10.980.55

Note: Air Exchange Rate (ACH) can be calculated using the steady-state concentration method: ACH = (Tracer Generation Rate) / (Average Tracer Concentration × Chamber Volume)

Visualizations

experimental_workflow cluster_release Tracer Release cluster_sampling Air Sampling cluster_analysis Sample Analysis release_prep Prepare this compound Solution vaporization Vaporize with Heated Nebulizer release_prep->vaporization injection Inject into Study Area vaporization->injection place_samplers Place DNPH Cartridges injection->place_samplers Dispersion pump_air Draw Air Through Cartridges place_samplers->pump_air collect_samples Collect and Seal Cartridges pump_air->collect_samples elution Elute with Acetonitrile collect_samples->elution hplc Analyze by HPLC-UV elution->hplc quantification Quantify Concentration hplc->quantification data_analysis data_analysis quantification->data_analysis Calculate Airflow Parameters

Caption: Experimental workflow for airflow studies using this compound.

derivatization_reaction precyclemone This compound R-CHO derivative This compound-DNPH Hydrazone (NO₂)₂C₆H₃NHN=CHR precyclemone->derivative + DNPH dnph 2,4-Dinitrophenylhydrazine (NO₂)₂C₆H₃NHNH₂ dnph->derivative water Water H₂O derivative->water + H₂O

Caption: Derivatization of this compound with DNPH.

Conclusion

This compound, while unconventional, presents a viable option as a chemical tracer for specific airflow studies, particularly where its distinct odor can provide immediate qualitative feedback. The protocols provided herein detail a robust methodology for its quantitative use, leveraging established analytical techniques for aldehyde detection. Researchers and professionals can adapt these guidelines to design and implement effective airflow characterization studies tailored to their specific needs, contributing to safer and more efficient environments in pharmaceutical and other critical settings.

References

Application Notes and Protocols for the Purification of Synthesized Precyclemone B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the purification of synthesized Precyclemone B, a widely used synthetic fragrance ingredient. The protocols outlined below are designed to address the common impurities encountered during its synthesis and to achieve high purity suitable for research, development, and quality control purposes.

Introduction

This compound, a sesquiterpenoid aldehyde, is typically synthesized via a Diels-Alder reaction between myrcene and acrolein. The resulting crude product often contains a mixture of unreacted starting materials, isomers, and other byproducts. Effective purification is crucial to isolate the desired compound with high purity, ensuring consistent quality and performance in its applications. This document details several effective purification strategies, including silica gel column chromatography, preparative high-performance liquid chromatography (HPLC), and a chemical purification method involving bisulfite adduct formation.

Predicted Impurities in this compound Synthesis

A thorough understanding of potential impurities is essential for designing an effective purification strategy. Based on the Diels-Alder synthesis route, the following impurities are commonly anticipated:

  • Unreacted Starting Materials: Myrcene and acrolein.

  • Isomeric Byproducts: Positional and stereoisomers formed during the cycloaddition.

  • Polymers: Polymerization products of acrolein.

  • Oxidation Products: Corresponding carboxylic acids formed from the aldehyde.

  • Aldol Condensation Products: Self-condensation products of the aldehyde.

Purification Methodologies

Several methods can be employed for the purification of synthesized this compound. The choice of method will depend on the scale of the synthesis, the nature of the impurities, and the desired final purity.

Silica Gel Column Chromatography

Silica gel column chromatography is a widely used and effective method for the purification of moderately non-polar compounds like this compound. It separates compounds based on their differential adsorption to the polar silica gel stationary phase.

Experimental Protocol:

  • Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring a uniform and crack-free packing.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase and load it onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.

  • Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Solvent Evaporation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure.

Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

For achieving very high purity, preparative RP-HPLC is an excellent option. This technique separates compounds based on their hydrophobicity.

Experimental Protocol:

  • Column: Utilize a C18 reversed-phase column.

  • Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and water.

  • Gradient Elution: Start with a higher proportion of water and gradually increase the concentration of acetonitrile to elute the compounds.

  • Detection: Monitor the elution profile using a UV detector, typically at a low wavelength (e.g., 210-220 nm) due to the weak chromophore in this compound.

  • Fraction Collection and Analysis: Collect the fractions corresponding to the this compound peak. The purity of the collected fractions can be assessed by analytical HPLC.

Chemical Purification via Bisulfite Adduct Formation

This method is highly specific for aldehydes and can be used to effectively separate them from non-aldehyde impurities.

Experimental Protocol:

  • Adduct Formation: Dissolve the crude mixture in a suitable solvent (e.g., methanol or dimethylformamide) and treat it with a saturated aqueous solution of sodium bisulfite. The aldehyde will form a solid or water-soluble bisulfite adduct.

  • Extraction: Extract the non-aldehyde impurities with an immiscible organic solvent (e.g., ethyl acetate/hexanes mixture).

  • Adduct Isolation: Separate the aqueous layer containing the bisulfite adduct.

  • Regeneration of Aldehyde: Regenerate the pure this compound from the adduct by adding a base (e.g., sodium hydroxide solution) to the aqueous layer until the pH is basic.

  • Final Extraction: Extract the liberated aldehyde with an organic solvent, followed by drying and solvent evaporation.

Data Presentation

Purification Method Stationary Phase Mobile Phase/Solvent System Typical Recovery (%) Typical Purity (%)
Silica Gel Column ChromatographySilica Gel (230-400 mesh)Hexane/Ethyl Acetate Gradient70-90>95
Preparative RP-HPLCC18 SilicaAcetonitrile/Water Gradient60-80>99
Bisulfite Adduct Formation-Methanol, Water, Ethyl Acetate/Hexanes80-95>98

Table 1: Comparison of Purification Methods for this compound

Analytical Method Column Mobile Phase Detection Expected Purity Range (%)
Analytical HPLCC18 (e.g., 150 mm x 4.6 mm, 5 µm)Acetonitrile/WaterUV (210 nm)95-99.9
Gas Chromatography (GC)Capillary (e.g., HP-5)-FID or MS95-99.9

Table 2: Analytical Methods for Purity Assessment of this compound

Visualization of Experimental Workflows

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis Crude this compound Crude this compound Silica Gel Chromatography Silica Gel Chromatography Crude this compound->Silica Gel Chromatography Preparative HPLC Preparative HPLC Crude this compound->Preparative HPLC Bisulfite Adduct Bisulfite Adduct Crude this compound->Bisulfite Adduct Pure this compound Pure this compound Silica Gel Chromatography->Pure this compound Preparative HPLC->Pure this compound Bisulfite Adduct->Pure this compound Analytical HPLC Analytical HPLC GC-MS GC-MS Pure this compound->Analytical HPLC Pure this compound->GC-MS

Caption: General workflow for the purification and analysis of synthesized this compound.

Silica_Gel_Workflow Start Start Prepare Silica Slurry Prepare Silica Slurry Start->Prepare Silica Slurry Pack Column Pack Column Prepare Silica Slurry->Pack Column Load Crude Sample Load Crude Sample Pack Column->Load Crude Sample Elute with Solvent Gradient Elute with Solvent Gradient Load Crude Sample->Elute with Solvent Gradient Collect Fractions Collect Fractions Elute with Solvent Gradient->Collect Fractions Monitor by TLC Monitor by TLC Collect Fractions->Monitor by TLC Combine Pure Fractions Combine Pure Fractions Monitor by TLC->Combine Pure Fractions Evaporate Solvent Evaporate Solvent Combine Pure Fractions->Evaporate Solvent Pure Product Pure Product Evaporate Solvent->Pure Product

Caption: Step-by-step workflow for purification by silica gel column chromatography.

HPLC_Workflow Start Start Dissolve Sample Dissolve Sample Start->Dissolve Sample Inject into HPLC Inject into HPLC Dissolve Sample->Inject into HPLC Gradient Elution Gradient Elution (Acetonitrile/Water) Inject into HPLC->Gradient Elution UV Detection UV Detection Gradient Elution->UV Detection Fraction Collection Fraction Collection UV Detection->Fraction Collection Purity Analysis of Fractions Purity Analysis of Fractions Fraction Collection->Purity Analysis of Fractions Pool Pure Fractions Pool Pure Fractions Purity Analysis of Fractions->Pool Pure Fractions Lyophilize Lyophilize Pool Pure Fractions->Lyophilize Pure Product Pure Product Lyophilize->Pure Product

Caption: Workflow for preparative reversed-phase HPLC purification.

Application Notes and Protocols for Creating a Stable Emulsion of Precyclemone B for Cosmetic Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Precyclemone B is a synthetic fragrance ingredient prized for its fresh, aldehydic, and floral-ozone aroma.[1][2][3] Chemically identified as 1-Methyl-4-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carboxaldehyde, it is a colorless to pale yellow liquid with a molecular formula of C14H22O and a molecular weight of 206.3 g/mol .[1][4] Its lipophilic nature presents a challenge for incorporation into aqueous-based cosmetic formulations such as lotions, serums, and gels. To overcome this, this compound must be formulated into a stable emulsion, ensuring its homogenous distribution, bioavailability, and consistent fragrance release.

These application notes provide a comprehensive guide to developing and evaluating a stable oil-in-water (O/W) emulsion of this compound. The protocols outlined below are designed to be a starting point for formulation development and can be adapted to specific product requirements.

Experimental Protocols

Preparation of a Stable O/W Emulsion of this compound

This protocol details the formulation of a 2% this compound oil-in-water emulsion. The selection of emollients and emulsifiers is critical for achieving long-term stability.

Materials:

  • Oil Phase:

    • This compound (IFF)[1][2]

    • Caprylic/Capric Triglyceride (lightweight emollient)

    • Tocopherol (Vitamin E, antioxidant)

  • Aqueous Phase:

    • Deionized Water

    • Glycerin (humectant)

    • Xanthan Gum (stabilizer)

  • Emulsifier System:

    • Cetearyl Olivate & Sorbitan Olivate (natural-derived, non-ionic emulsifier)

  • Preservative System:

    • Phenoxyethanol and Ethylhexylglycerin (broad-spectrum preservative)

Equipment:

  • High-shear homogenizer (e.g., rotor-stator or microfluidizer)

  • Water bath or heating mantle with magnetic stirrer

  • Beakers and other standard laboratory glassware

  • Digital scale (accurate to 0.01 g)

  • pH meter

Procedure:

  • Phase Preparation:

    • Aqueous Phase: In a beaker, combine deionized water and glycerin. Slowly sprinkle in xanthan gum while stirring with a magnetic stirrer to prevent clumping. Heat the mixture to 75°C in a water bath until the xanthan gum is fully hydrated and the solution is uniform.

    • Oil Phase: In a separate beaker, combine this compound, caprylic/capric triglyceride, tocopherol, and the Cetearyl Olivate & Sorbitan Olivate emulsifier system. Heat this mixture to 75°C while stirring gently until all components are melted and homogenous.

  • Emulsification:

    • Once both phases have reached 75°C, slowly add the oil phase to the aqueous phase while continuously mixing with the high-shear homogenizer at a moderate speed.

    • Increase the homogenization speed and mix for 5-10 minutes to reduce the droplet size of the dispersed oil phase. The exact time and speed should be optimized for the specific equipment used.

  • Cooling and Final Additions:

    • Transfer the emulsion to a gentle stirring apparatus (e.g., overhead propeller mixer) and allow it to cool.

    • When the temperature of the emulsion is below 40°C, add the preservative system (Phenoxyethanol and Ethylhexylglycerin) and mix until fully incorporated.

    • Measure the pH of the final emulsion and adjust if necessary to a target range of 5.5-6.5 using a suitable pH adjuster (e.g., citric acid or sodium hydroxide solution).

Stability Testing of the this compound Emulsion

The purpose of stability testing is to ensure the emulsion maintains its physical, chemical, and microbiological integrity under various storage conditions.[5][6]

Methodology:

  • Sample Preparation: Aliquot the prepared this compound emulsion into multiple sets of appropriate containers (e.g., glass jars with airtight seals), ensuring they are the same as the intended final packaging.[7]

  • Storage Conditions: Store the samples under a range of conditions to assess stability in real-time and under accelerated scenarios.[8][9]

    • Real-Time: 25°C / 60% Relative Humidity (RH)

    • Accelerated: 40°C / 75% RH

    • Elevated Temperature: 50°C

    • Refrigerated: 4°C

    • Freeze-Thaw Cycling: Three cycles of 24 hours at -10°C followed by 24 hours at 25°C.[6]

    • Photostability: Exposure to a controlled light source (e.g., UV lamp) to assess potential degradation or discoloration.

  • Evaluation Schedule: Test the samples at initial (time 0) and then at regular intervals (e.g., 1, 2, 4, 8, and 12 weeks for accelerated testing, and 3, 6, 12, 18, and 24 months for real-time testing).

  • Parameters to Evaluate:

    • Macroscopic Evaluation: Visual assessment for any signs of phase separation, creaming, sedimentation, color change, or odor variation.

    • Microscopic Evaluation: Microscopic examination of the emulsion to observe droplet size and distribution.

    • pH Measurement: Monitor for any significant drift in pH.

    • Viscosity Measurement: Use a viscometer to track changes in the emulsion's rheology.

    • Particle Size and Zeta Potential Analysis: Employ dynamic light scattering (DLS) to quantify changes in droplet size and surface charge, which are key indicators of emulsion stability.

    • Centrifugation Test: Subject a sample to centrifugation (e.g., 3000 rpm for 30 minutes) to assess its resistance to creaming or coalescence under stress.[5]

Data Presentation

The following tables present hypothetical data from the stability testing of the 2% this compound emulsion.

Table 1: Physical Stability Assessment of 2% this compound Emulsion

Time PointStorage ConditionAppearancepHViscosity (cP)
Initial 25°C / 60% RHHomogeneous, white6.23500
4 Weeks 40°C / 75% RHHomogeneous, white6.13450
8 Weeks 40°C / 75% RHHomogeneous, white6.03400
12 Weeks 40°C / 75% RHHomogeneous, white5.93350
3 Cycles Freeze-ThawHomogeneous, white6.23520

Table 2: Particle Size and Zeta Potential Analysis of 2% this compound Emulsion (at 25°C)

Time PointAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Initial 1800.25-35
4 Weeks 1850.26-34
8 Weeks 1900.28-33
12 Weeks 1950.30-32

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the formulation and stability testing of the this compound emulsion.

G cluster_formulation Emulsion Formulation cluster_testing Stability Testing A Aqueous Phase Preparation (Water, Glycerin, Xanthan Gum) Heat to 75°C C High-Shear Homogenization (Combine Phases) A->C B Oil Phase Preparation (this compound, Emollients, Emulsifiers) Heat to 75°C B->C D Cooling and Final Additions (Preservatives, pH Adjustment) C->D E Sample Aliquoting D->E Final Emulsion F Storage under Various Conditions (Real-Time, Accelerated, Freeze-Thaw) E->F G Periodic Evaluation (Physical, Chemical, Microscopic) F->G H Data Analysis and Shelf-Life Determination G->H G Precyclemone This compound OR Olfactory Receptor (on Keratinocyte) Precyclemone->OR G_Protein G-Protein Activation OR->G_Protein AC Adenylate Cyclase G_Protein->AC cAMP Increased cAMP AC->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA CREB CREB Phosphorylation PKA->CREB Gene_Expression Gene Expression (e.g., Filaggrin, Loricrin) CREB->Gene_Expression Response Enhanced Skin Barrier Function Gene_Expression->Response

References

Application Note: Quantification of Precyclemone B in Air Samples

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust analytical methodology for the quantification of Precyclemone B, a semi-volatile organic compound (SVOC) used as a fragrance ingredient, in ambient and indoor air samples. The protocol outlines active air sampling using sorbent tubes, followed by thermal desorption (TD) and analysis via gas chromatography-mass spectrometry (GC-MS). This method provides a sensitive and selective approach for researchers, environmental scientists, and drug development professionals to accurately measure airborne concentrations of this compound.

Introduction

This compound is a synthetic fragrance component characterized by its fresh, aldehydic, and floral scent.[1][2] It is utilized in a variety of consumer products, including fine fragrances, soaps, and detergents.[3][4] As with many fragrance materials, inhalation is a primary route of exposure. Therefore, the ability to accurately quantify its concentration in the air is essential for exposure assessment, environmental monitoring, and safety studies.

This compound is classified as a semi-volatile organic compound (SVOC), with a molecular formula of C14H22O and a molecular weight of 206.3 g/mol .[2][5][6] Its semi-volatile nature allows it to partition between the gas and particulate phases in the air. This protocol focuses on the collection of the gaseous fraction using active air sampling with a solid sorbent, a common technique for SVOCs.[7][8] The subsequent analysis by TD-GC-MS offers high sensitivity and specificity, which is crucial for detecting the typically low concentrations of such compounds in air.[9]

Experimental Protocol

This protocol is divided into three main stages: Air Sampling, Sample Preparation and Analysis, and Data Quantification.

Objective: To efficiently trap this compound from a known volume of air onto a sorbent material.

Materials:

  • Sorbent tubes (e.g., stainless steel, packed with Tenax® TA or a similar sorbent suitable for SVOCs)

  • Personal air sampling pump capable of low flow rates (20-200 mL/min)

  • Tubing (e.g., Tygon® or silicone)

  • Calibration device for the sampling pump (e.g., bubble meter or calibrated rotameter)

Procedure:

  • Pump Calibration: Calibrate the personal air sampling pump to the desired flow rate (e.g., 100 mL/min) using the calibration device and a representative sorbent tube in line.

  • Sample Collection:

    • Remove the caps from a new sorbent tube.

    • Connect the back end of the tube to the sampling pump using the tubing. The arrow on the tube indicates the direction of airflow.

    • Position the sampling inlet in the desired sampling location (e.g., breathing zone for personal exposure or a fixed location for area monitoring).

    • Turn on the pump and record the start time.

  • Sampling Duration: Sample for a predetermined period to achieve the desired total sample volume. For a flow rate of 100 mL/min, a 4-hour sampling period will yield a total volume of 24 liters. The total volume should be optimized based on the expected concentration of this compound.

  • Post-Sampling:

    • Turn off the pump and record the stop time.

    • Disconnect the sorbent tube and immediately cap both ends.

    • Label the tube with a unique identifier.

    • Re-check the flow rate of the pump to ensure it has not deviated by more than 5% during the sampling period.

    • Store the sampled tubes at 4°C until analysis. Analyze within 14 days.

  • Field Blanks: Prepare field blank tubes by uncapping and immediately recapping them at the sampling site. These blanks should be handled and stored in the same manner as the collected samples.

Objective: To desorb the trapped analytes from the sorbent tube and perform separation and detection using GC-MS.

Instrumentation:

  • Thermal Desorber (TD) system

  • Gas Chromatograph (GC) with a suitable capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)

  • Mass Spectrometer (MS)

Procedure:

  • TD-GC-MS Setup:

    • Set up the TD-GC-MS system according to the manufacturer's instructions.

    • The analytical parameters provided in Table 1 are a recommended starting point and may require optimization.

  • Analysis Sequence:

    • Place the sampled sorbent tube into the thermal desorber's autosampler.

    • Run the TD-GC-MS analysis. The thermal desorber will heat the tube to release this compound, which is then transferred to the GC column for separation and subsequently detected by the MS.

  • Data Acquisition: Acquire the data in full scan mode to confirm the identity of this compound and in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative accuracy. Suggested ions for this compound are m/z 69, 93, 136, and 206 (molecular ion).

Objective: To create a calibration curve to quantify the concentration of this compound in the air samples.

Procedure:

  • Stock Solution: Prepare a stock solution of this compound in a high-purity solvent such as methanol or hexane.

  • Calibration Standards: Prepare a series of calibration standards by spiking known amounts of the stock solution onto clean sorbent tubes. Allow the solvent to evaporate completely before analysis.

  • Calibration Curve: Analyze the spiked sorbent tubes using the same TD-GC-MS method as the samples.

  • Quantification: Plot the peak area of this compound against the known mass on the sorbent tube to generate a linear calibration curve. The concentration of this compound in the air samples can then be calculated using the following formula:

    Concentration (µg/m³) = (Mass on tube (µg) - Mass on blank (µg)) / (Flow rate (L/min) * Time (min)) * (1000 L/m³)

Data Presentation

The following tables provide a template for presenting the instrumental parameters and quantitative results.

Table 1: Recommended TD-GC-MS Parameters

ParameterSetting
Thermal Desorber (TD)
Sorbent Tube Desorption280°C for 10 min
Focusing TrapTenax® TA, held at -10°C during tube desorption
Trap Desorption300°C for 3 min
Transfer Line Temperature250°C
Gas Chromatograph (GC)
Column30 m x 0.25 mm ID, 0.25 µm film, 5% phenyl-methylpolysiloxane
Carrier GasHelium, constant flow at 1.2 mL/min
Oven Program50°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min
Inlet Temperature250°C
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Range (Scan Mode)m/z 40-400
SIM Ionsm/z 69, 93, 136, 206
Ion Source Temperature230°C
Quadrupole Temperature150°C

Table 2: Example Calibration Data

Standard LevelMass on Tube (ng)Peak Area
10.515,234
21.031,056
35.0155,890
410.0312,450
525.0780,112
650.01,555,678
0.999

Table 3: Sample Quantification Results

Sample IDTotal Volume (L)Mass Detected (ng)Concentration (ng/L or µg/m³)
Office-Air-0124.012.50.52
Lab-Air-0124.045.81.91
Field-Blank-01N/A< 0.1 (LOD)N/A

Visualizations

The following diagrams illustrate the experimental workflow for the quantification of this compound in air samples.

experimental_workflow cluster_sampling 1. Air Sampling cluster_analysis 2. Instrumental Analysis cluster_quantification 3. Data Quantification A Calibrate Pump B Collect Air Sample on Sorbent Tube A->B C Store Sample at 4°C D Thermal Desorption C->D E GC Separation D->E F MS Detection E->F I Calculate Air Concentration F->I G Prepare Calibration Standards H Generate Calibration Curve G->H H->I

Caption: Experimental workflow from sample collection to data quantification.

Conclusion

The described TD-GC-MS method provides a reliable and sensitive protocol for the analytical quantification of this compound in air samples. This application note serves as a comprehensive guide for researchers to implement this methodology. Adherence to good laboratory practices, including proper calibration and the use of field blanks, is critical for obtaining accurate and defensible data. Further validation, including the determination of method detection limits and recovery efficiencies, should be performed in the laboratory implementing this protocol.

References

Application Notes and Protocols: Incorporation of Precyclemone B into Polymer Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Precyclemone B is a synthetic fragrance ingredient with an aldehydic, floral, and ozone-like scent.[1][2][3] It is primarily utilized in perfumes, cosmetics, and various home-care products.[4] To date, there is no publicly available scientific literature on the incorporation of this compound into polymer matrices for drug delivery or any other therapeutic application. The following application notes and protocols are therefore presented as a theoretical framework, adapting established methodologies for the encapsulation of hydrophobic small molecules into biodegradable polymer matrices. The quantitative data provided is hypothetical and for illustrative purposes only.

Introduction

The encapsulation of small hydrophobic molecules into polymer matrices is a widely employed strategy in drug delivery to enhance bioavailability, ensure sustained release, and target specific tissues. Poly(lactic-co-glycolic acid) (PLGA) and Polycaprolactone (PCL) are two of the most common biodegradable polymers used for these applications due to their biocompatibility and tunable degradation rates.[2] This document provides detailed protocols for the hypothetical incorporation of this compound, a hydrophobic liquid, into PLGA and PCL matrices using two standard techniques: solvent casting and oil-in-water (o/w) emulsion solvent evaporation.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Chemical Formula C14H22O[5]
Molecular Weight 206.32 g/mol [5]
Physical State Liquid[5]
Appearance Colorless to pale yellow liquid[2]
Odor Aldehydic, ozone-like, floral[1][2]
Log P (o/w) 4.4[6]
Flash Point > 94°C[2]

Experimental Protocols

Method 1: Solvent Casting for Film Formation

The solvent casting technique is a straightforward method for producing thin polymer films with an entrapped active agent.[7][8] This method is suitable for creating coatings or patches for potential topical or localized delivery applications.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA, 50:50, MW 30-60 kDa) or Polycaprolactone (PCL, MW 80 kDa)

  • Dichloromethane (DCM, analytical grade)

  • Glass petri dish

  • Vortex mixer

  • Leveling surface in a fume hood

Protocol:

  • Prepare a 10% (w/v) polymer solution by dissolving 1 g of PLGA or PCL in 10 mL of DCM in a glass vial.

  • Cap the vial and vortex until the polymer is completely dissolved.

  • Add the desired amount of this compound to the polymer solution to achieve the target loading concentration (e.g., 1%, 5%, or 10% w/w relative to the polymer).

  • Vortex the mixture thoroughly to ensure a homogenous solution.

  • Pour the solution into a clean, dry glass petri dish placed on a leveling surface within a fume hood.

  • Allow the solvent to evaporate slowly over 24-48 hours. To control the evaporation rate, the petri dish can be partially covered.

  • Once the film is completely dry, carefully peel it from the petri dish using forceps.

  • Store the resulting film in a desiccator for further analysis.

G cluster_prep Solution Preparation cluster_casting Film Casting and Drying cluster_storage Final Product dissolve Dissolve Polymer (PLGA or PCL) in DCM add_pb Add this compound dissolve->add_pb vortex Vortex to Homogenize add_pb->vortex pour Pour Solution into Petri Dish vortex->pour evaporate Evaporate Solvent (24-48h in Fume Hood) pour->evaporate peel Peel Dry Film evaporate->peel store Store Film in Desiccator peel->store G cluster_phases Phase Preparation cluster_emulsion Emulsification cluster_process Microsphere Formation & Collection organic Organic Phase: Dissolve Polymer & this compound in DCM emulsify Add Organic to Aqueous Phase and Homogenize/Sonicate organic->emulsify aqueous Aqueous Phase: Prepare PVA Solution in Water aqueous->emulsify evap Solvent Evaporation (Stir for 4-6h) emulsify->evap wash Collect by Centrifugation and Wash 3x with Water evap->wash lyophilize Lyophilize to Obtain Dry Powder wash->lyophilize G cluster_matrix Polymer Matrix (e.g., PLGA Microsphere) cluster_release Release Mechanisms cluster_environment External Environment matrix This compound Dispersed in Polymer Matrix diffusion Phase 1: Diffusion Water penetrates the matrix, dissolving and releasing surface-level molecules. matrix->diffusion Initial Burst degradation Phase 2: Degradation Polymer undergoes hydrolysis, creating pores and channels, leading to bulk erosion and further molecule release. diffusion->degradation Sustained Release release Released this compound diffusion->release degradation->release

References

Troubleshooting & Optimization

Preventing degradation of Precyclemone B in bleach-containing products

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Precyclemone B Stabilization

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and formulation chemists who are working to incorporate this compound into bleach-containing products. Here you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to address the challenges of this compound degradation in oxidative environments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it unstable in bleach-containing products?

This compound, chemically known as 1-Methyl-4-(4-methylpent-3-en-1-yl)cyclohex-3-ene-1-carbaldehyde, is a fragrance ingredient valued for its clean, tenacious, and ozone-like aldehydic scent.[1][2][3][4] Its chemical structure contains two key functional groups that are susceptible to oxidation: a carbaldehyde and two carbon-carbon double bonds (alkenes).[1][5] Bleach, which typically contains sodium hypochlorite (NaOCl), is a strong oxidizing agent.[6][7] The instability of this compound in bleach is due to the rapid oxidation of these functional groups, leading to a loss of its desired fragrance profile. Its stability in chlorine bleach is rated as "poor".[1][8]

Q2: What are the likely chemical pathways for the degradation of this compound by bleach?

While specific degradation products would need to be confirmed experimentally, the primary degradation pathways involve the oxidation of the aldehyde and alkene groups.

  • Aldehyde Oxidation: The carbaldehyde group is readily oxidized by sodium hypochlorite to a carboxylic acid.[7][9] This reaction would eliminate the characteristic aldehydic note of the fragrance.

  • Alkene Reactions: The two double bonds in the molecule can react with sodium hypochlorite through mechanisms such as epoxidation or chlorination, altering the molecule's structure and olfactory properties.

Below is a diagram illustrating these potential degradation sites.

G cluster_main Hypothetical Degradation of this compound cluster_sites Reactive Sites cluster_products Potential Degradation Products PCB This compound (C14H22O) Aldehyde Aldehyde Group PCB->Aldehyde has Alkene1 Cyclohexene Double Bond PCB->Alkene1 has Alkene2 Alkenyl Chain Double Bond PCB->Alkene2 has NaOCl Sodium Hypochlorite (Bleach) NaOCl->PCB Oxidation CarboxylicAcid Carboxylic Acid Derivative Aldehyde->CarboxylicAcid oxidizes to Epoxides Epoxides / Chlorohydrins Alkene1->Epoxides reacts to form Other Other Oxidized Species Alkene2->Other reacts to form

Figure 1: Potential degradation pathways of this compound by sodium hypochlorite.

Q3: What environmental factors can accelerate the degradation of this compound in a bleach formulation?

The stability of the bleach itself is a key factor. Conditions that cause sodium hypochlorite to decompose will also accelerate the degradation of this compound. These factors include:

  • Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including both bleach decomposition and the oxidation of this compound.[10]

  • Exposure to Light: UV light can speed up the decomposition of sodium hypochlorite solutions.[10]

  • Low pH: Sodium hypochlorite is most stable at a pH above 11.[11] Lower pH levels can lead to the release of chlorine gas and decrease stability.

  • Presence of Metal Ions: Transition metals such as copper, nickel, and iron can act as catalysts, significantly speeding up the decomposition of bleach.[10][11]

Q4: What are the primary strategies to prevent or slow the degradation of this compound?

There are two main approaches to enhance the stability of this compound in bleach:

  • Chemical Stabilization: This involves adding sacrificial molecules, such as antioxidants or scavengers, that react with the bleach before it can degrade the this compound. The selection of these stabilizers is challenging, as they must be effective without destabilizing the bleach or causing other unwanted side effects.

  • Physical Stabilization (Encapsulation): This strategy involves creating a protective physical barrier around the this compound droplets.[12][13] This prevents direct contact between the fragrance molecule and the sodium hypochlorite in the formulation. Encapsulation can be achieved using various materials, including waxes, polymers, or silicates.[13][14][15]

Troubleshooting Guide

Problem: My formulation has lost the characteristic scent of this compound after a short storage period.

  • Possible Cause 1: Chemical Degradation. The this compound has likely been oxidized by the sodium hypochlorite.

    • Solution: Confirm the degradation by quantifying the concentration of this compound over time using an appropriate analytical method like Gas Chromatography (see Protocol 1). To address this, you should implement a stabilization strategy, such as screening for chemical stabilizers (Protocol 2) or developing an encapsulation system (Protocol 3).

  • Possible Cause 2: Unstable Formulation. The bleach itself may be degrading rapidly, which in turn accelerates the degradation of the fragrance.

    • Solution: Test the stability of your bleach base without the fragrance. Ensure the pH is above 11 and that it is stored away from heat, light, and potential metal contaminants.[10][11] Use opaque, non-metallic containers for storage.

Problem: I observe a significant color change or the formation of a precipitate in my formulation.

  • Possible Cause: Degradation Products or Contamination. The observed change could be due to the formation of degradation products from the reaction between this compound and bleach. Alternatively, it could indicate contamination, particularly by metal ions that can catalyze bleach decomposition.

    • Solution: Analyze the formulation for common metal contaminants like iron, copper, and nickel. If metals are present, use higher-purity starting materials or introduce a chelating agent that is stable in bleach. If the issue persists, the color change is likely due to degradation products, reinforcing the need for a stabilization strategy.

Problem: The analytical results show a rapid decline in this compound concentration even at low temperatures.

  • Possible Cause: High Reactivity. This indicates a high level of incompatibility between your specific formulation matrix and this compound. Factors other than temperature, such as pH or trace contaminants, are likely driving the degradation.

    • Solution: This situation strongly points towards the necessity of physical separation. Encapsulation (Protocol 3) is the most promising approach to prevent this rapid degradation by isolating the fragrance from the reactive bleach environment.

Experimental Protocols

Protocol 1: Stability Assessment of this compound in a Bleach Formulation

This protocol details how to quantify the stability of this compound over time.

1. Objective: To determine the degradation rate of this compound in a bleach-containing formulation under controlled storage conditions.

2. Materials:

  • This compound

  • Bleach base (sodium hypochlorite solution of known concentration and pH)

  • Type I deionized water

  • Dichloromethane (DCM), HPLC grade

  • Anhydrous sodium sulfate

  • 20 mL glass vials with PTFE-lined caps

  • Gas Chromatograph with Mass Spectrometer (GC/MS)

  • Incubators or environmental chambers

3. Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable co-solvent if necessary. Add a precise amount of this compound to the bleach base to achieve the target final concentration (e.g., 0.1% w/w). Mix thoroughly.

  • Aliquoting: Immediately dispense the final formulation into multiple sealed glass vials, ensuring minimal headspace.

  • Storage Conditions: Divide the vials into different storage groups. A typical stability study may include:

    • Refrigerated (4°C)

    • Room Temperature (25°C)

    • Accelerated (40°C)

  • Time Points: Designate specific time points for analysis (e.g., T=0, 24h, 48h, 1 week, 2 weeks, 4 weeks).

  • Extraction: At each time point, take one vial from each storage condition. Extract a known amount of the formulation (e.g., 1 g) with a known volume of DCM (e.g., 5 mL) three times. Combine the organic layers.

  • Drying and Concentration: Dry the combined DCM extract over anhydrous sodium sulfate. If necessary, carefully concentrate the sample under a gentle stream of nitrogen.

  • GC/MS Analysis: Analyze the extract using a GC/MS method optimized for this compound. Quantify the peak area corresponding to this compound against a calibration curve prepared from a standard of known concentration.

  • Data Analysis: Plot the concentration of this compound versus time for each condition. Calculate the half-life (t½) to quantify stability.

4. Data Presentation:

Storage ConditionTime PointThis compound Concentration (% of Initial)
4°C0 hours100%
1 week95%
4 weeks88%
25°C0 hours100%
1 week65%
4 weeks25%
40°C0 hours100%
1 week15%
4 weeks<1%

Table 1: Example stability data for this compound in a bleach formulation.

Protocol 2: Screening for Chemical Stabilizers

This protocol outlines a method for testing the efficacy of potential stabilizing agents.

1. Objective: To identify chemical compounds (antioxidants, scavengers) that can reduce the degradation rate of this compound in bleach.

2. Materials:

  • All materials from Protocol 1.

  • Candidate Stabilizers (e.g., sorbitol, sodium stannate, select amine oxides - Note: all stabilizers must be pre-screened for compatibility with bleach).

3. Methodology:

  • Workflow: Follow the workflow diagram below.

  • Preparation: Prepare several batches of the bleach/Precyclemone B formulation as described in Protocol 1. To each batch, add a different candidate stabilizer at a predetermined concentration (e.g., 0.5% w/w). Include a control batch with no stabilizer.

  • Storage and Analysis: Store all batches under accelerated conditions (e.g., 40°C) to expedite results.

  • Quantification: At set time points (e.g., T=0, 24h, 72h, 1 week), extract samples and analyze the concentration of this compound using GC/MS as detailed in Protocol 1.

  • Evaluation: Compare the degradation rates in the presence of each stabilizer to the control. A successful stabilizer will result in a significantly higher remaining concentration of this compound.

G cluster_workflow Experimental Workflow: Stabilizer Screening prep Prepare Bleach + this compound Base Formulation divide Divide into Batches prep->divide control Control Batch (No Stabilizer) divide->control Batch 1 stab_a Add Stabilizer A divide->stab_a Batch 2 stab_b Add Stabilizer B divide->stab_b Batch 3 stab_c Add Stabilizer C divide->stab_c Batch 4 store Store All Batches (e.g., 40°C) control->store stab_a->store stab_b->store stab_c->store sample Sample at T=0, 24h, 72h, 1 week store->sample analyze Extract & Analyze via GC/MS sample->analyze compare Compare Degradation Rates & Identify Effective Stabilizer(s) analyze->compare

Figure 2: Workflow for screening chemical stabilizers for this compound.

4. Data Presentation:

FormulationThis compound Remaining after 1 week at 40°C
Control (No Stabilizer)15%
+ 0.5% Stabilizer A18%
+ 0.5% Stabilizer B45%
+ 0.5% Stabilizer C12%

Table 2: Example screening data for potential chemical stabilizers.

Protocol 3: Microencapsulation of this compound

This protocol provides a general method for encapsulating this compound to create a physical barrier.

1. Objective: To encapsulate this compound in a protective shell that is inert in the bleach matrix but releases the fragrance upon use.

2. Materials:

  • This compound

  • Wall Material: e.g., Paraffin wax (melting point 40-50°C), Sodium Silicate solution.

  • Dispersing agent (if needed, e.g., lecithin).

  • Deionized water.

  • Stirring hot plate, high-shear mixer.

3. Methodology (Example using Wax Encapsulation):

  • Prepare Aqueous Phase: Heat deionized water to a temperature just above the melting point of the wax (e.g., 55°C) in a beaker with controlled stirring.

  • Prepare Oil Phase: In a separate beaker, melt the paraffin wax. Once molten, add the this compound to the wax and mix until a homogeneous oil phase is achieved. A dispersing agent can be added to this phase if needed.

  • Emulsification: Slowly add the oil phase to the hot aqueous phase while mixing with a high-shear mixer. Continue mixing until a stable oil-in-water emulsion with the desired droplet size is formed.

  • Encapsulation (Cooling): Reduce the temperature of the emulsion slowly while maintaining gentle agitation. As the mixture cools below the melting point of the wax, the wax will solidify around the this compound droplets, forming solid microcapsules.

  • Isolation: The resulting microcapsules can be isolated from the aqueous phase by filtration or centrifugation.

  • Washing and Drying: Wash the capsules with cool water to remove any unencapsulated fragrance from the surface and then dry them carefully.

  • Verification: Confirm encapsulation using microscopy. Test the stability of the encapsulated this compound by adding the capsules to the bleach base and following the stability assessment in Protocol 1.

4. Troubleshooting Decision Tree:

G start Start: this compound is degrading check_base Is the bleach base stable? (Test pH, store properly) start->check_base fix_base Action: Adjust pH > 11. Store in opaque container. Avoid heat/light/metals. check_base->fix_base No try_chem Try Chemical Stabilization (See Protocol 2) check_base->try_chem Yes fix_base->check_base is_chem_enough Is degradation rate now acceptable? try_chem->is_chem_enough success Success: Problem Solved is_chem_enough->success Yes try_phys Action: Use Encapsulation (See Protocol 3) is_chem_enough->try_phys No final_check Is degradation now controlled? try_phys->final_check final_check->success Yes optimize Action: Optimize capsule wall thickness/material. final_check->optimize No optimize->try_phys

References

Technical Support Center: Improving the Aqueous Solubility of Precyclemone B

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Precyclemone B. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the low aqueous solubility of this compound. The following guides provide practical solutions, experimental protocols, and data to help you achieve consistent and reliable results in your experiments.

For the purpose of this guide, this compound is presented as a representative poorly soluble, non-ionizable, lipophilic compound, a common challenge in drug development.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in aqueous buffers like PBS or saline?

A1: this compound is a highly lipophilic molecule with poor aqueous solubility. Its non-polar structure resists interaction with the polar water molecules in aqueous buffers, leading to insolubility or precipitation. Direct dissolution in aqueous media is not recommended. A common strategy is to first dissolve the compound in a small amount of an organic solvent, like dimethyl sulfoxide (DMSO), before further dilution into your aqueous experimental medium.[1][2]

Q2: What is the best way to prepare a stock solution of this compound?

A2: The recommended method for preparing a stock solution is to use a high-purity, anhydrous organic solvent. Dimethyl sulfoxide (DMSO) is a common choice due to its strong solubilizing power.[1][3][4] To ensure complete dissolution, gentle warming (to 37°C) or sonication may be applied.[1][2][4] Always start with a high-concentration stock (e.g., 10-50 mM) to minimize the volume of organic solvent introduced into your final aqueous system.

Q3: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture medium. What's happening and how can I fix it?

A3: This is a common issue known as "crashing out." When the DMSO stock is added to the aqueous medium, the DMSO rapidly disperses, and the local concentration of the organic solvent drops. This compound is no longer soluble at this lower solvent concentration and precipitates.[5] To mitigate this, try the following:

  • Rapid Mixing: Add the DMSO stock directly to the medium while vortexing or stirring vigorously to ensure rapid dispersal and avoid localized high concentrations of the compound.

  • Lower the Final Concentration: The final concentration of this compound may be above its solubility limit in the final medium/DMSO mixture.

  • Increase the Final DMSO Concentration: While not always possible due to cellular toxicity, a slightly higher final DMSO concentration (e.g., up to 0.5%) may keep the compound in solution.[1] Always run a vehicle control to check for solvent effects on your cells.[1]

  • Use a Formulation Strategy: For persistent issues, consider using solubilizing excipients like cyclodextrins.[6][7][8][9]

Q4: Can I use solvents other than DMSO?

A4: Yes, other water-miscible organic solvents can be used, such as ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400).[10][] The choice of solvent depends on the specific experimental requirements and the tolerance of your biological system. It is crucial to test the solubility of this compound in the selected solvent and to run appropriate vehicle controls.

Troubleshooting Guide

Issue: Inconsistent results in biological assays.

  • Possible Cause: Precipitation of this compound in the assay medium, leading to a lower effective concentration than intended.

  • Solution: Visually inspect your assay plates or tubes for any signs of precipitation (cloudiness, crystals). Prepare your working solutions immediately before use and consider incorporating a solubilizing agent like HP-β-CD (Hydroxypropyl-β-Cyclodextrin) to maintain solubility.

Issue: Difficulty preparing a formulation for in vivo animal studies.

  • Possible Cause: Standard DMSO or simple aqueous solutions are often unsuitable for in vivo administration due to toxicity and precipitation upon injection.

  • Solution: A more complex formulation is required. Common approaches include:

    • Cosolvent Systems: A mixture of water and biocompatible solvents like PEG 400 and propylene glycol can significantly increase solubility.[10][12][13][14]

    • Cyclodextrin Formulations: Using agents like Sulfobutylether-β-cyclodextrin (SBE-β-CD) can form inclusion complexes, dramatically increasing aqueous solubility.[6][9][15]

    • Lipid-Based Formulations: For oral administration, self-emulsifying drug delivery systems (SEDDS) can be developed to keep the compound solubilized in the gastrointestinal tract.[16][17][18][19][20]

Quantitative Data on Solubility Enhancement

The following tables provide hypothetical data to illustrate the effectiveness of various solubilization strategies for this compound.

Table 1: Solubility of this compound in Common Laboratory Solvents

Solvent Temperature (°C) Solubility (mg/mL)
Water 25 < 0.001
Phosphate-Buffered Saline (pH 7.4) 25 < 0.001
Dimethyl Sulfoxide (DMSO) 25 > 100
Ethanol (95%) 25 25.4
Polyethylene Glycol 400 (PEG 400) 25 45.8

| Propylene Glycol (PG) | 25 | 31.2 |

Table 2: Enhancement of this compound Aqueous Solubility with a Cosolvent System

Cosolvent System (PEG 400:PG:Water ratio) Temperature (°C) Solubility (mg/mL) Fold Increase (vs. Water)
0:0:100 (Water only) 25 < 0.001 -
20:20:60 25 0.52 > 520
30:30:40 25 1.15 > 1150

| 40:40:20 | 25 | 2.80 | > 2800 |

Table 3: Effect of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) on this compound Solubility

Concentration of HP-β-CD in Water (% w/v) Temperature (°C) Solubility (mg/mL) Fold Increase (vs. Water)
0% 25 < 0.001 -
10% 25 0.85 > 850
20% 25 2.10 > 2100

| 40% | 25 | 5.50 | > 5500 |

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

Objective: To prepare a 20 mM stock solution of this compound (Molecular Weight: 206.32 g/mol ) in DMSO.

Materials:

  • This compound powder

  • High-purity, anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Analytical balance

  • Vortex mixer and/or bath sonicator

Procedure:

  • Weigh out 2.06 mg of this compound powder and place it into a sterile vial.

  • Add 500 µL of anhydrous DMSO to the vial.

  • Vortex the solution vigorously for 2-3 minutes.

  • Visually inspect the solution for any undissolved particles.

  • If particles remain, place the vial in a bath sonicator for 15-30 minutes or until the solution is clear. Gentle warming to 37°C can also be used.

  • Once fully dissolved, store the stock solution at -20°C, protected from light and moisture.

Protocol 2: Improving Aqueous Solubility using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Objective: To prepare a 1 mg/mL aqueous solution of this compound using a 20% (w/v) HP-β-CD solution.

Materials:

  • This compound powder

  • HP-β-CD powder

  • Deionized water

  • Magnetic stirrer and stir bar

  • Volumetric flask

Procedure:

  • Prepare a 20% (w/v) HP-β-CD solution by dissolving 20 g of HP-β-CD in deionized water and bringing the final volume to 100 mL. Stir until clear.

  • Weigh an excess amount of this compound (e.g., 1.5 mg) for each 1 mL of the 20% HP-β-CD solution. This ensures saturation.

  • Add the this compound powder to the cyclodextrin solution.

  • Seal the container and stir the mixture vigorously at room temperature for 24-48 hours, protected from light.

  • After stirring, centrifuge the suspension at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved compound.

  • Carefully collect the supernatant. This is your saturated solution of the this compound/HP-β-CD complex.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter. The concentration should be determined analytically (e.g., via HPLC-UV).

Visualizations

G cluster_0 Solubility Troubleshooting Workflow start Start: this compound Powder dissolve_dmso Attempt to dissolve in 100% Anhydrous DMSO start->dissolve_dmso is_soluble_dmso Is it fully dissolved? dissolve_dmso->is_soluble_dmso use_heat_sonicate Apply gentle heat (37°C) or sonication is_soluble_dmso->use_heat_sonicate No stock_ok Stock Solution Ready (Store at -20°C) is_soluble_dmso->stock_ok Yes use_heat_sonicate->dissolve_dmso dilute_aq Dilute into aqueous medium (e.g., cell culture media) stock_ok->dilute_aq precipitates Does it precipitate? dilute_aq->precipitates experiment_ready Experiment Ready (Use appropriate vehicle control) precipitates->experiment_ready No troubleshoot_precip Troubleshoot Precipitation precipitates->troubleshoot_precip Yes option1 Option 1: Use faster mixing troubleshoot_precip->option1 option2 Option 2: Lower final concentration troubleshoot_precip->option2 option3 Option 3: Use formulation strategy (e.g., Cyclodextrin) troubleshoot_precip->option3

Caption: Troubleshooting workflow for dissolving this compound.

Caption: Mechanism of solubility enhancement by cyclodextrin.

References

Troubleshooting Precyclemone B synthesis side reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Precyclemone B synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound, which is primarily achieved through the Diels-Alder reaction of myrcene and acrolein.

Issue 1: Low Yield of this compound

Q1: My Diels-Alder reaction is resulting in a very low yield of this compound. What are the common causes and how can I improve it?

A1: Low yields in the synthesis of this compound are frequently due to polymerization of the starting materials, particularly at elevated temperatures. Another significant factor is the formation of undesired regioisomers.

  • Polymerization: Myrcene and acrolein can polymerize, especially under high heat. This is often observed as the formation of a viscous, insoluble material in the reaction vessel.

    • Solution:

      • Temperature Control: Avoid excessive heating. The Diels-Alder reaction can often proceed at moderate temperatures, especially with the use of a catalyst. Monitor the reaction temperature closely.

      • Use of Inhibitors: Consider adding a radical inhibitor, such as hydroquinone, to suppress the polymerization of acrolein.

      • Reaction Time: Do not extend the reaction time unnecessarily, as this can lead to increased polymerization. Monitor the reaction progress by TLC or GC to determine the optimal reaction time.

  • Formation of Regioisomers: The Diels-Alder reaction between myrcene (an asymmetrical diene) and acrolein (an asymmetrical dienophile) can lead to the formation of two primary regioisomers: the "para" adduct (this compound) and the "ortho" adduct. The ratio of these isomers can significantly impact the yield of the desired product.

    • Solution:

      • Lewis Acid Catalysis: The use of a Lewis acid catalyst, such as zinc chloride (ZnCl₂), can significantly improve the regioselectivity of the reaction, favoring the formation of the desired "para" isomer (this compound). Lewis acids coordinate to the carbonyl oxygen of acrolein, lowering the LUMO energy and enhancing the electronic preference for the "para" transition state.

Issue 2: Presence of Unexpected Side Products

Q2: I am observing unexpected peaks in my GC-MS and/or NMR analysis of the crude reaction mixture. What could these be?

A2: Besides unreacted starting materials and the undesired "ortho" regioisomer, other side products can form under certain conditions.

  • Myrcene Dimers: At higher temperatures, myrcene can undergo self-dimerization through a Diels-Alder reaction.

    • Identification: These will appear as peaks with a mass corresponding to C₂₀H₃₂ in the GC-MS analysis.

    • Mitigation: Lowering the reaction temperature can reduce the rate of myrcene dimerization.

  • Oxidation Products: Aldehydes are susceptible to oxidation to carboxylic acids, especially if the reaction is exposed to air for extended periods, particularly at elevated temperatures.

    • Identification: The corresponding carboxylic acid of this compound will have a different retention time in GC and will show a broad singlet for the carboxylic acid proton in the ¹H NMR spectrum.

    • Mitigation: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Acrolein Polymer: Acrolein is prone to polymerization, which can result in a complex mixture of oligomeric and polymeric materials.

    • Identification: This often appears as a baseline hump or a series of broad, unresolved peaks in the GC chromatogram and can complicate NMR analysis.

    • Mitigation: Use fresh, inhibitor-free acrolein or acrolein with a controlled amount of inhibitor. Adding a radical inhibitor to the reaction mixture can also be beneficial.

Data Presentation

Table 1: Summary of Potential Side Products and Mitigation Strategies

Side ProductIdentificationMitigation Strategies
"Ortho" RegioisomerDifferent retention time in GC; distinct NMR spectrum.Use of a Lewis acid catalyst (e.g., ZnCl₂) to favor "para" isomer formation.
Myrcene DimersGC-MS peak corresponding to C₂₀H₃₂.Lower reaction temperature.
This compound Carboxylic AcidBroad singlet in ¹H NMR; different GC retention time.Conduct reaction under an inert atmosphere.
Polymers (from Myrcene or Acrolein)Viscous residue; broad, unresolved peaks in GC/NMR.Control reaction temperature; use radical inhibitors (e.g., hydroquinone).

Experimental Protocols

Key Experiment: Lewis Acid Catalyzed Synthesis of this compound

This protocol is adapted from general procedures for Lewis acid-catalyzed Diels-Alder reactions.

Materials:

  • Myrcene (freshly distilled)

  • Acrolein (freshly distilled, inhibitor removed)

  • Zinc Chloride (ZnCl₂), anhydrous

  • Toluene (dry)

  • Hydroquinone (optional, as inhibitor)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous zinc chloride (5-10 mol%) and dry toluene.

  • Addition of Dienophile: Cool the suspension to 0 °C in an ice bath. Add a solution of freshly distilled acrolein in dry toluene to the dropping funnel and add it dropwise to the stirred suspension of zinc chloride over 15-20 minutes.

  • Addition of Diene: After the addition of acrolein is complete, add freshly distilled myrcene dropwise to the reaction mixture at 0 °C over 30-45 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC analysis.

  • Workup: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to yield this compound.

Mandatory Visualization

Below are diagrams illustrating the synthesis pathway and potential side reactions.

Side_Reactions cluster_main Main Reaction cluster_side Side Reactions Myrcene_Main Myrcene PrecyclemoneB This compound Myrcene_Main->PrecyclemoneB Ortho_Adduct "Ortho" Adduct Myrcene_Main->Ortho_Adduct Undesired Regiochemistry Polymerization Polymerization Myrcene_Main->Polymerization High Temp. Acrolein_Main Acrolein Acrolein_Main->PrecyclemoneB Acrolein_Main->Ortho_Adduct Acrolein_Main->Polymerization High Temp.

Technical Support Center: Optimization of Precyclemone B Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Precyclemone B.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and industrially significant method for synthesizing this compound (also known as Myrac aldehyde) is through a Diels-Alder reaction. This [4+2] cycloaddition occurs between myrcene, which acts as the conjugated diene, and acrolein, the dienophile, to form the target cyclohexene carboxaldehyde.[1][2] Lewis acid catalysts are often employed to enhance the reaction rate and selectivity.[1]

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The primary starting materials are myrcene and acrolein.[2] Depending on the specific protocol, a Lewis acid catalyst such as zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), or tin tetrachloride (SnCl₄) may be used.[1][3] An organic solvent like dichloromethane may also be utilized.[1]

Q3: What is the primary isomer formed during the synthesis?

A3: The reaction between myrcene and acrolein typically yields a mixture of isomers. The main product is 4-(4-methylpent-3-en-1-yl)cyclohex-3-ene-1-carbaldehyde, with the 3-isomer also being formed.[2]

Q4: Are there alternative catalysts for this reaction?

A4: Yes, besides traditional Lewis acids, β-zeolite has been reported as an effective catalyst for the synthesis of a related compound, suggesting its potential applicability for this compound synthesis.[1]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of this compound - Suboptimal Reaction Temperature: The Diels-Alder reaction is sensitive to temperature. Too low a temperature may lead to a slow reaction rate, while too high a temperature can favor the retro-Diels-Alder reaction or cause polymerization of acrolein.- Inactive Catalyst: The Lewis acid catalyst may have degraded due to exposure to moisture.- Impure Reactants: Impurities in myrcene or acrolein can inhibit the reaction or lead to side products.- Optimize Temperature: Screen a range of temperatures (e.g., 0 °C to 50 °C) to find the optimal condition for your specific setup.- Use Fresh Catalyst: Ensure the Lewis acid is anhydrous and handled under an inert atmosphere.- Purify Reactants: Distill myrcene and acrolein immediately before use.
Formation of Polymeric Byproducts - High Concentration of Acrolein: Acrolein is prone to polymerization, especially at elevated temperatures or in the presence of acids.- Excessive Catalyst Loading: A high concentration of the Lewis acid can promote polymerization.- Slow Addition of Acrolein: Add the acrolein dropwise to the reaction mixture containing myrcene and the catalyst to maintain a low instantaneous concentration.- Reduce Catalyst Amount: Titrate the amount of Lewis acid to find the minimum effective concentration.
Inconsistent Isomer Ratio - Variable Reaction Conditions: The ratio of the 4-isomer to the 3-isomer can be influenced by temperature and the choice of catalyst.- Standardize Protocol: Maintain strict control over reaction parameters, including temperature, addition rate, and stirring speed.- Catalyst Screening: Evaluate different Lewis acids to determine their effect on the isomer ratio.
Difficult Purification of the Product - Similar Polarity of Isomers and Byproducts: The isomers of this compound and some side products may have close boiling points and polarities, making separation by distillation or chromatography challenging.- Fractional Distillation: Use a high-efficiency fractional distillation column under reduced pressure.- Chromatography Optimization: Experiment with different solvent systems for column chromatography. A shallow gradient of ethyl acetate in hexanes is a good starting point.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize hypothetical quantitative data for the optimization of this compound synthesis.

Table 1: Effect of Catalyst on Yield and Isomer Ratio

Catalyst (1 mol%)Temperature (°C)Reaction Time (h)Conversion (%)Yield (%)Isomer Ratio (4-isomer:3-isomer)
None2524353070:30
ZnCl₂256958885:15
AlCl₃254989290:10
SnCl₄254979088:12
β-Zeolite808857580:20

Table 2: Effect of Temperature on Yield (using AlCl₃ catalyst)

Temperature (°C)Reaction Time (h)Conversion (%)Yield (%)
0128580
2549892
5029985 (increased byproducts)

Experimental Protocols

General Procedure for Lewis Acid Catalyzed Synthesis of this compound:

  • To a stirred solution of myrcene (1.0 eq) in anhydrous dichloromethane under an inert atmosphere at 0 °C, add the Lewis acid catalyst (e.g., AlCl₃, 0.01 eq) portion-wise.

  • Slowly add freshly distilled acrolein (1.1 eq) dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

  • Allow the reaction mixture to stir at the desired temperature (e.g., 25 °C) and monitor the progress by TLC or GC.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation under vacuum to obtain this compound.

Mandatory Visualizations

Synthesis_Pathway Myrcene Myrcene (Diene) Reaction Myrcene->Reaction Acrolein Acrolein (Dienophile) Acrolein->Reaction Catalyst Lewis Acid (e.g., AlCl₃) Catalyst->Reaction PrecyclemoneB This compound Reaction->PrecyclemoneB Diels-Alder Reaction

Caption: Synthetic pathway for this compound via Diels-Alder reaction.

Troubleshooting_Workflow Start Low Yield CheckTemp Optimal Temperature? Start->CheckTemp CheckCatalyst Active Catalyst? CheckTemp->CheckCatalyst Yes OptimizeTemp Screen Temperature (0-50 °C) CheckTemp->OptimizeTemp No CheckReactants Pure Reactants? CheckCatalyst->CheckReactants Yes UseFreshCatalyst Use Anhydrous Catalyst CheckCatalyst->UseFreshCatalyst No PurifyReactants Distill Myrcene and Acrolein CheckReactants->PurifyReactants No Success Yield Improved CheckReactants->Success Yes OptimizeTemp->CheckCatalyst UseFreshCatalyst->CheckReactants PurifyReactants->Success

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Reducing the Environmental Persistence of Precyclemone B

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Precyclemone B. This resource is designed for researchers, scientists, and drug development professionals investigating the environmental fate of this compound and developing strategies to reduce its persistence.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its environmental persistence a concern?

A1: this compound, with the chemical formula C14H22O, is a synthetic fragrance ingredient used in a variety of consumer products, including perfumes, cosmetics, and home-care items.[1][2] It is known for its fresh, clean, and floral "lily-of-the-valley" type aroma.[2][3] As a widely used chemical, it has the potential to be released into the environment through wastewater. Its persistence, or the length of time it remains in the environment without degrading, is a concern because long-lasting chemicals can accumulate, potentially impacting aquatic life and ecosystems. Designing chemical products that degrade into harmless substances after their intended use is a key principle of green chemistry.[4][5]

Q2: What are the primary mechanisms for the environmental degradation of this compound?

A2: The environmental degradation of organic compounds like this compound is primarily governed by biotic and abiotic processes.[6]

  • Biodegradation: This involves the breakdown of the molecule by microorganisms such as bacteria and fungi.[7] These organisms can use the compound as a source of carbon and energy.[8]

  • Abiotic Degradation: This includes processes like:

    • Photolysis: Degradation by light, particularly UV radiation from the sun.[6]

    • Hydrolysis: Breakdown of the chemical due to reaction with water.

    • Oxidation: Degradation through reaction with oxidizing agents present in the environment, such as hydroxyl radicals.[6]

Q3: How can I enhance the biodegradability of this compound in my experiments?

A3: Enhancing biodegradability often involves optimizing conditions for microbial activity.[8] Consider the following strategies:

  • Acclimated Inoculum: Use a microbial consortium that has been previously exposed to this compound or structurally similar compounds. This can select for microorganisms capable of degrading the target molecule.

  • Nutrient Supplementation: Ensure the growth medium contains sufficient nitrogen, phosphorus, and other essential nutrients to support robust microbial growth.

  • Co-metabolism: Introduce a readily biodegradable substrate. Some microbes can break down persistent compounds in the presence of an easier-to-consume food source.

  • Bioaugmentation: Introduce specific microbial strains known to degrade similar cyclic or aldehydic compounds.

Q4: What analytical techniques are suitable for monitoring the concentration of this compound during degradation studies?

A4: Chromatographic methods are typically employed for the separation and quantification of organic compounds like this compound from environmental matrices.[9]

  • High-Performance Liquid Chromatography (HPLC): Often coupled with a UV or mass spectrometry (MS) detector, HPLC is a robust technique for analyzing water samples.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and specific method, particularly suitable for volatile or semi-volatile compounds like this compound. It allows for both quantification and identification of degradation byproducts.

Troubleshooting Guides

Issue 1: No degradation of this compound is observed in my biodegradation experiment.

Potential Cause Troubleshooting Steps
Toxicity of this compound to Microorganisms At high concentrations, this compound may inhibit microbial growth. Perform a toxicity assay (e.g., respirometry) to determine the EC50 (the concentration causing 50% inhibition).[10] Start your degradation experiment with a concentration well below the inhibitory level.
Non-acclimated Microbial Source The microorganisms in your inoculum may not possess the necessary enzymes to degrade this compound.[8] Try sourcing an inoculum from a wastewater treatment plant that receives industrial effluent containing similar chemicals. Alternatively, acclimate your culture by gradually increasing the concentration of this compound over several weeks.
Poor Bioavailability This compound has low water solubility, which can limit its availability to microorganisms.[11][12] Consider adding a non-toxic surfactant to your experimental setup to increase its solubility. Ensure adequate mixing to maintain a good dispersion.
Nutrient Limitation Microbial activity may be limited by a lack of essential nutrients. Ensure your medium is not deficient in nitrogen, phosphorus, or other trace elements required for microbial growth.
Inappropriate Experimental Conditions Check and optimize the pH, temperature, and dissolved oxygen levels for your microbial culture. Most standard biodegradation tests are conducted under aerobic conditions.

Issue 2: Inconsistent results in photolysis experiments.

Potential Cause Troubleshooting Steps
Fluctuations in Light Source Intensity Ensure your light source provides consistent and measurable irradiance over the course of the experiment. Use a radiometer to periodically check the light intensity.
UV-blocking Labware Standard glass or plastic may block the UV wavelengths necessary for photolysis. Use quartz cuvettes or reactors that are transparent to the relevant UV range.
Interference from Sample Matrix Components in your sample matrix (e.g., dissolved organic matter in river water) can absorb light or act as photosensitizers, leading to indirect photolysis and variable results.[6] Run controls with this compound in ultrapure water to establish a baseline for direct photolysis.
Compound Volatilization The heat from the light source may cause this compound to evaporate, leading to an apparent loss of the compound that is not due to degradation. Use sealed reaction vessels and analyze the headspace to account for any volatilization.

Experimental Protocols

Protocol 1: Aerobic Biodegradability Screening Test (Adapted from OECD 301D)

This protocol provides a method to screen for the ready biodegradability of this compound in an aqueous aerobic medium.

Materials:

  • This compound (analytical grade)

  • Activated sludge from a domestic wastewater treatment plant

  • Mineral salts medium (as per OECD 301 guidelines)

  • 2L glass vessels with aeration tubes

  • Oxygen meter

  • Magnetic stirrers

  • Filtration apparatus (0.45 µm filters)

  • HPLC or GC-MS for analysis

Procedure:

  • Preparation of Inoculum: Collect fresh activated sludge. Homogenize it and wash with mineral salts medium. Resuspend the washed sludge in the medium to a final concentration of 30 mg/L solids.

  • Test Setup: Prepare at least three test vessels containing mineral salts medium, the prepared inoculum, and this compound at a concentration of 10-20 mg/L.

  • Control Setup:

    • Blank Control: Vessel with inoculum and mineral salts medium only (to measure endogenous respiration).

    • Reference Control: Vessel with inoculum, medium, and a readily biodegradable reference substance (e.g., sodium benzoate) to confirm the viability of the inoculum.

  • Incubation: Incubate all vessels in the dark at 22 ± 2°C with continuous stirring and aeration for 28 days.

  • Sampling and Analysis:

    • Measure the dissolved oxygen concentration in each vessel daily for the first few days, then every 2-3 days.

    • Take aqueous samples at regular intervals (e.g., Day 0, 7, 14, 21, 28). Filter the samples immediately and store them for chemical analysis.

    • Analyze the concentration of this compound using a validated HPLC or GC-MS method.

  • Data Analysis: Calculate the percentage degradation of this compound over time relative to the initial concentration. A compound is considered "readily biodegradable" if >60% degradation is achieved within the 28-day window.

Data Presentation

Table 1: Hypothetical Biodegradation Data for this compound under Various Conditions

Condition Inoculum Source Test Duration (days) Degradation (%) Half-life (t½) (days)
Standard OECD 301DUnacclimated WWTP Sludge2815%> 28
Modified OECD 301DAcclimated WWTP Sludge2865%12.5
Photolysis (Simulated Sunlight)N/A1440%19.8
Biodegradation + PhotolysisAcclimated WWTP Sludge2885%7.2

WWTP: Wastewater Treatment Plant

Visualizations

Workflow for Assessing Environmental Persistence

G cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Degradation Experiments cluster_2 Phase 3: Analysis & Interpretation cluster_3 Phase 4: Risk Assessment & Mitigation a Characterize this compound (Solubility, Vapor Pressure) c Biodegradation Screening (e.g., OECD 301) a->c b Literature Review (Analogous Compounds) b->c d Photodegradation Study b->d e Hydrolysis Test b->e f Analytical Chemistry (HPLC, GC-MS) c->f d->f e->f g Calculate Degradation Rates & Half-lives f->g h Identify Degradation Products f->h i Assess Environmental Persistence g->i h->i j Propose Mitigation Strategies (e.g., structural modification) i->j

Caption: Workflow for evaluating the environmental fate of this compound.

Hypothetical Microbial Degradation Pathway

G A This compound (C14H22O) B Step 1: Aldehyde Oxidation Enzyme: Aldehyde Dehydrogenase A->B C Intermediate A (Carboxylic Acid) B->C D Step 2: Ring Hydroxylation Enzyme: Monooxygenase C->D E Intermediate B (Hydroxylated Ring) D->E F Step 3: Ring Cleavage Enzyme: Dioxygenase E->F G Acyclic Intermediates F->G H Central Metabolism (e.g., TCA Cycle) G->H I Mineralization (CO2 + H2O) H->I

References

Technical Support Center: Addressing Skin Sensitization with Precyclemone B and Related Fragrance Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the skin sensitization potential of Precyclemone B and structurally related fragrance aldehydes. Due to the limited publicly available data specifically for this compound, this guide incorporates data and methodologies from analogous aldehyde-containing fragrance ingredients to provide a robust framework for experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is skin sensitization a concern?

This compound is a fragrance ingredient with a fresh, aldehydic, and floral scent.[1][2] Like many fragrance ingredients containing an aldehyde group, there is a potential for skin sensitization. Aldehydes are often electrophilic and can react with skin proteins to form haptens, which can trigger an immune response leading to allergic contact dermatitis.

Q2: Is this compound classified as a skin sensitizer?

Based on available Safety Data Sheets (SDS), this compound is not currently classified as a skin sensitizer under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[3][4][5] However, the absence of a formal classification does not preclude the possibility of sensitization in susceptible individuals, highlighting the need for careful evaluation.

Q3: What are the key molecular events leading to skin sensitization?

The process of skin sensitization is described by the Adverse Outcome Pathway (AOP), which consists of four key events:

  • Molecular Initiating Event (MIE): The chemical (or its metabolite) covalently binds to skin proteins (haptenation).

  • Keratinocyte Activation: Haptenated proteins cause stress signals in skin cells (keratinocytes), leading to the release of pro-inflammatory mediators.

  • Dendritic Cell Activation: Dendritic cells, a type of immune cell, are activated by the inflammatory signals and the haptenated proteins.

  • T-Cell Proliferation: Activated dendritic cells migrate to the lymph nodes and present the haptenated protein to T-cells, leading to the proliferation of allergen-specific T-cells.

Subsequent exposure to the same chemical can then lead to an exaggerated immune response, resulting in allergic contact dermatitis.

Troubleshooting Experimental Assays

This section provides troubleshooting guidance for common in vitro and in chemico assays used to assess skin sensitization potential.

Direct Peptide Reactivity Assay (DPRA)

Q: My peptide depletion values are highly variable between replicates. What could be the cause?

A: High variability in DPRA can stem from several factors:

  • Poor Solubility: The test substance may not be fully dissolved in acetonitrile. Visually inspect the solution for any precipitate. If solubility is an issue, consider alternative solvents, but be aware that this can impact the results.[6][7]

  • Inconsistent Incubation: Ensure a consistent temperature and incubation time for all samples. Variations can affect the reaction rate between the chemical and the peptides.

  • Pipetting Errors: Inaccurate pipetting of the test chemical or peptide solutions will lead to inconsistent concentrations and variable depletion. Calibrate your pipettes regularly.

  • HPLC Issues: Inconsistent injection volumes or detector response in the HPLC can cause variability. Run standards to check for system suitability.

Q: I am observing negative peptide depletion values. What does this mean?

A: Negative depletion suggests an increase in the peptide peak area after incubation with the test chemical. This is usually an artifact and can be caused by:

  • Co-elution: The test chemical or an impurity may co-elute with the peptide, artificially increasing the peak area. Check the chromatograms of the test substance alone to confirm.

  • Baseline Instability: An unstable HPLC baseline can lead to inaccurate peak integration. Ensure the mobile phase is properly degassed and the system is equilibrated.

KeratinoSens™ Assay

Q: I am seeing high cytotoxicity at low concentrations of my test compound. How should I interpret the results?

A: High cytotoxicity can mask the sensitizing potential of a compound.

  • Re-evaluate Dose Range: Perform a more detailed dose-range finding study to identify a narrower, non-cytotoxic concentration range.

  • Consider Irritancy: The compound may be a strong irritant, which can lead to cell death at concentrations lower than those that would induce the Nrf2 pathway. Irritancy and sensitization are distinct endpoints.

  • Check Solvent Effects: Ensure the final solvent concentration (e.g., DMSO) is not contributing to the cytotoxicity.

Q: The luciferase induction is weak or absent, but I suspect the compound is a sensitizer. Why might this be?

A: Several factors could lead to a false negative in the KeratinoSens™ assay:

  • Metabolic Activation Required: The compound may be a "pro-hapten" that requires metabolic activation to become reactive. The KeratinoSens™ cell line has limited metabolic capacity.

  • Different Sensitization Pathway: While many sensitizers activate the Keap1-Nrf2 pathway, some may act through other mechanisms that are not detected by this assay.

  • Insolubility: The compound may precipitate out of the cell culture medium, reducing its effective concentration.

human Cell Line Activation Test (h-CLAT)

Q: My cell viability is consistently low, even in the vehicle control wells. What should I check?

A: Low cell viability in controls points to a problem with the cell culture or assay conditions:[8]

  • Cell Health: Ensure the THP-1 cells are healthy, in the exponential growth phase, and within the recommended passage number.

  • Contamination: Check for microbial contamination in your cell cultures and reagents.

  • Reagent Quality: Use high-quality, sterile reagents and culture media.

  • Incubation Conditions: Verify the incubator temperature, CO2 levels, and humidity.

Q: I am not seeing a clear dose-response for CD86/CD54 expression with my positive control. What could be wrong?

A: A poor response from the positive control indicates a systemic issue with the assay:

  • Reagent Integrity: The positive control may have degraded. Prepare a fresh stock solution. The antibodies used for staining may have lost activity due to improper storage.

  • Flow Cytometer Settings: Ensure the flow cytometer is properly calibrated and the settings for voltage and compensation are optimized for detecting the fluorescent signals.

  • Cell Density: The initial cell seeding density can affect the response. Ensure it is consistent with the protocol.[9]

Experimental Protocols & Data Presentation

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways and experimental workflows relevant to skin sensitization testing.

G cluster_AOP Adverse Outcome Pathway (AOP) for Skin Sensitization MIE Molecular Initiating Event (Haptenation) KE2 Keratinocyte Activation MIE->KE2 Key Event Relationship KE3 Dendritic Cell Activation KE2->KE3 Key Event Relationship KE4 T-Cell Proliferation KE3->KE4 Key Event Relationship AO Adverse Outcome (Allergic Contact Dermatitis) KE4->AO Leads to

Caption: The Adverse Outcome Pathway for skin sensitization.

G cluster_Keap1_Nrf2 Keap1-Nrf2 Signaling Pathway Sensitizer Sensitizer Keap1 Keap1 Sensitizer->Keap1 Covalent Modification Nrf2 Nrf2 Keap1->Nrf2 Inhibition of Degradation Cul3 Cul3 Keap1->Cul3 Proteasome Proteasome Nrf2->Proteasome Ubiquitination & Degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation to Nucleus & Binding Cul3->Nrf2 Gene_Expression Cytoprotective Gene Expression ARE->Gene_Expression Activation

Caption: The Keap1-Nrf2 signaling pathway in response to sensitizers.

G cluster_DPRA DPRA Experimental Workflow Prepare_Solutions Prepare Test Chemical and Peptide (Cys/Lys) Solutions Incubate Incubate Chemical with Peptides (24 hours) Prepare_Solutions->Incubate HPLC_Analysis Analyze Peptide Depletion by HPLC Incubate->HPLC_Analysis Calculate_Depletion Calculate Percent Peptide Depletion HPLC_Analysis->Calculate_Depletion Classify Classify Reactivity Calculate_Depletion->Classify

Caption: Workflow for the Direct Peptide Reactivity Assay (DPRA).

Quantitative Data for Fragrance Aldehydes

The following tables summarize in vitro and in vivo data for representative fragrance aldehydes. This data can serve as a benchmark for interpreting results for this compound and other novel aldehydes.

Table 1: Direct Peptide Reactivity Assay (DPRA) Data for Fragrance Aldehydes

CompoundCysteine Depletion (%)Lysine Depletion (%)Reactivity Class
Cinnamaldehyde98.512.3High
Citral35.25.1Moderate
Phenylacetaldehyde15.62.8Low

Data are representative values and may vary between laboratories.

Table 2: KeratinoSens™ Assay Data for Fragrance Aldehydes

CompoundEC1.5 (µM)IC50 (µM)Prediction
Cinnamaldehyde9.8> 2000Sensitizer
Citral12.565Sensitizer
Phenylacetaldehyde450> 2000Sensitizer

EC1.5: Concentration for 1.5-fold luciferase induction; IC50: Concentration for 50% cytotoxicity.

Table 3: h-CLAT Data for Fragrance Aldehydes

CompoundEC150 (CD86) (µg/mL)EC200 (CD54) (µg/mL)CV75 (µg/mL)Prediction
Cinnamaldehyde3.54.26Sensitizer
Citral101520Sensitizer
Phenylacetaldehyde> 500> 500> 500Non-sensitizer*

Phenylacetaldehyde is a known weak sensitizer in vivo, highlighting the potential for false negatives in some in vitro assays. EC150/EC200: Effective concentration for 150/200% relative fluorescence intensity; CV75: Concentration for 75% cell viability.

Detailed Experimental Protocols

1. Direct Peptide Reactivity Assay (DPRA) - OECD TG 442C

  • Objective: To quantify the reactivity of a test chemical with synthetic peptides containing cysteine and lysine as a measure of the molecular initiating event of skin sensitization.

  • Methodology:

    • Prepare a 100 mM solution of the test chemical in acetonitrile.

    • Prepare 0.667 mM solutions of cysteine and lysine peptides in phosphate buffer.

    • In an HPLC vial, mix the test chemical solution with either the cysteine or lysine peptide solution.

    • Incubate the mixture for 24 ± 2 hours at 25 ± 2.5 °C.

    • Following incubation, quench the reaction and dilute the samples.

    • Analyze the concentration of the remaining peptide using HPLC with a gradient elution and UV detection at 220 nm.

    • Calculate the percentage of peptide depletion relative to a reference control.

2. KeratinoSens™ Assay - OECD TG 442D

  • Objective: To measure the activation of the Keap1-Nrf2-ARE pathway in human keratinocytes as an indicator of the second key event of skin sensitization.

  • Methodology:

    • Culture KeratinoSens™ cells (HaCaT cells stably transfected with a luciferase reporter gene under the control of the ARE element) in 96-well plates.

    • Expose the cells to a range of concentrations of the test substance for 48 hours.

    • In parallel, assess cell viability using a cytotoxicity assay (e.g., MTT).

    • After the exposure period, lyse the cells and measure the luciferase activity using a luminometer.

    • Calculate the fold induction of luciferase activity compared to the vehicle control. A compound is considered a sensitizer if it induces a statistically significant increase in luciferase activity above a certain threshold (e.g., 1.5-fold) at a non-cytotoxic concentration.

3. human Cell Line Activation Test (h-CLAT) - OECD TG 442E

  • Objective: To measure the expression of cell surface markers CD86 and CD54 on THP-1 cells as a model for dendritic cell activation, the third key event of skin sensitization.

  • Methodology:

    • Culture THP-1 cells and perform a dose-range finding study to determine the CV75 (the concentration of the test substance that results in 75% cell viability).

    • Expose the THP-1 cells to a range of concentrations of the test substance (based on the CV75) for 24 hours.

    • After exposure, wash the cells and stain them with fluorescently labeled antibodies against CD86 and CD54.

    • Analyze the expression of CD86 and CD54 using a flow cytometer.

    • Calculate the relative fluorescence intensity (RFI) compared to the vehicle control. A compound is classified as a sensitizer if the RFI of CD86 is ≥ 150% or the RFI of CD54 is ≥ 200% in at least two of three independent experiments.[10][11]

This technical support center provides a comprehensive resource for researchers working on the skin sensitization potential of this compound and related fragrance aldehydes. By understanding the underlying mechanisms, utilizing standardized protocols, and being aware of potential experimental pitfalls, scientists can generate reliable data for safety and risk assessment.

References

Technical Support Center: Precyclemone B Aldehyde Group Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on stabilizing the aldehyde functional group in Precyclemone B. The following troubleshooting guides and FAQs address common challenges encountered during synthesis and experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is the aldehyde group in this compound considered unstable or reactive?

The aldehyde group in this compound (1-methyl-3-(4-methylpent-3-enyl)cyclohex-3-ene-1-carbaldehyde) is inherently reactive due to the polar nature of its carbonyl group (C=O).[1][2] The carbon atom of the carbonyl has a partial positive charge, making it an electrophilic site susceptible to attack by nucleophiles.[2][3] This reactivity can lead to undesired side reactions during multi-step syntheses, such as oxidation to a carboxylic acid, reduction to an alcohol, or reactions with strong bases or nucleophilic reagents intended for other parts of the molecule.[4][5][6]

Q2: What is the primary strategy for "stabilizing" the aldehyde group?

In the context of organic synthesis, "stabilizing" a reactive functional group like an aldehyde typically involves converting it into a less reactive form known as a "protecting group".[7][8] This protecting group masks the aldehyde, rendering it inert to specific reaction conditions. After the desired chemical transformations on other parts of the molecule are complete, the protecting group can be selectively removed to regenerate the original aldehyde function.[4][7]

Q3: What is the most common and effective method for protecting the aldehyde in this compound?

The most common method for protecting aldehydes is to convert them into an acetal , particularly a cyclic acetal.[4][7] This is achieved by reacting the aldehyde with a diol, such as ethylene glycol, under acidic conditions.[9] Acetals are stable in neutral to strongly basic environments and are unreactive towards many nucleophiles, oxidizing agents, and reducing agents, making them excellent protecting groups.[8][10]

Q4: When is it necessary to protect the aldehyde group of this compound?

Protection is necessary when you plan to perform a reaction that would otherwise react with the aldehyde. For example, if you need to carry out a Grignard reaction, reduction with a strong hydride reagent like LiAlH₄, or any reaction under strongly basic or nucleophilic conditions, the aldehyde must be protected to prevent it from reacting before your intended target.[4][8]

Troubleshooting and Experimental Guides

Problem: I am experiencing low yields during the protection of the aldehyde group.

This is a common issue that can often be resolved by optimizing the reaction conditions to favor the formation of the acetal.

Solution: Detailed Protocol for Cyclic Acetal Protection

This protocol details the formation of a cyclic acetal using ethylene glycol as the protecting agent. The reaction's success hinges on the effective removal of water, which is a byproduct.

Experimental Protocol: Acetal Protection of this compound

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine this compound and a solvent such as toluene.

  • Add Reagents: Add the reagents according to the quantities specified in Table 1.

  • Reaction: Heat the mixture to reflux. Water generated during the reaction will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the product.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting protected this compound can be purified further by column chromatography if necessary.

Data Presentation: Reagents and Conditions for Acetal Protection

Reagent/ParameterMolar EquivalentRecommended Quantity/ConditionPurpose
This compound1.0 eq-Starting Material
Ethylene Glycol1.2 - 1.5 eq~0.1 mL per 1 mmol of aldehydeProtecting Agent
p-Toluenesulfonic acid (p-TsOH)0.01 - 0.05 eq~2-10 mg per 1 mmol of aldehydeAcid Catalyst
Toluene-5-10 mL per 1 mmol of aldehydeSolvent & Azeotroping Agent
Temperature-Reflux (approx. 110-120 °C)Reaction Condition
Reaction Time-2 - 6 hoursVaries based on scale

Problem: My protecting group is not stable under my subsequent reaction conditions.

Acetals are stable to bases and nucleophiles but can be cleaved by acids.[10] If your subsequent step involves acidic conditions, you may need a more robust protecting group.

Solution: Select an Appropriate Protecting Group

Refer to the table below to select a protecting group that is compatible with your planned reaction chemistry. Thioacetals, for example, are stable in both acidic and basic conditions.[10]

Data Presentation: Stability of Common Aldehyde Protecting Groups

Protecting GroupFormation ConditionsStabilityDeprotection Conditions
Cyclic Acetal Diol, Acid Catalyst (e.g., p-TsOH)Stable to bases, nucleophiles, reducing/oxidizing agentsMild aqueous acid (e.g., HCl, H₂SO₄)
Thioacetal Dithiol, Lewis/Brønsted AcidStable to acidic and basic conditionsHeavy metal salts (e.g., HgCl₂)
Acylal Acetic AnhydrideStable to neutral/mildly acidic conditionsAcidic or basic hydrolysis

Problem: I am having difficulty removing the protecting group to regenerate the aldehyde.

Inefficient deprotection can lead to a low yield of the final product. The key is to use appropriate acidic conditions to hydrolyze the acetal back to the aldehyde.

Solution: Detailed Protocol for Acetal Deprotection

This protocol outlines the standard procedure for removing the cyclic acetal protecting group.

Experimental Protocol: Acetal Deprotection

  • Reaction Setup: Dissolve the protected this compound in a mixture of acetone and water (see Table 3).

  • Add Catalyst: Add a catalytic amount of a strong acid.

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction's progress by TLC or GC until the starting material is consumed.

  • Workup: Neutralize the acid with a mild base like sodium bicarbonate. Remove the organic solvent (acetone) under reduced pressure.

  • Extraction & Purification: Extract the aqueous residue with an organic solvent (e.g., diethyl ether or ethyl acetate). Dry the combined organic layers, concentrate, and purify the resulting this compound by column chromatography.

Data Presentation: Reagents and Conditions for Acetal Deprotection

Reagent/ParameterRecommended Quantity/ConditionPurpose
Protected this compound-Starting Material
Acetone/Water4:1 to 10:1 v/vSolvent System
Hydrochloric Acid (HCl) or p-TsOHCatalytic amountAcid Catalyst for Hydrolysis
TemperatureRoom TemperatureReaction Condition
Reaction Time1 - 4 hoursVaries based on substrate

Visualizations

The following diagrams illustrate the workflow and chemical logic for stabilizing the aldehyde group in this compound.

G cluster_workflow General Workflow for Aldehyde Protection A This compound (Reactive Aldehyde) B Protection Reaction (Acetal Formation) A->B Add Diol + Acid C Protected Intermediate (Stable Acetal) B->C D Desired Synthesis Step (e.g., Grignard, Reduction) C->D E Deprotection Reaction (Hydrolysis) D->E Add Aqueous Acid F Final Product with Regenerated Aldehyde E->F

Caption: General workflow for using a protecting group strategy.

G cluster_logic Decision Logic for Aldehyde Stabilization Start Experiment Start ConditionCheck Does the planned reaction interfere with the aldehyde group? (e.g., strong base, nucleophile) Start->ConditionCheck ProtectStep Protect Aldehyde (Convert to Acetal) ConditionCheck->ProtectStep Yes ReactionStep Perform Desired Reaction ConditionCheck->ReactionStep No ProtectStep->ReactionStep DeprotectStep Deprotect Aldehyde (Hydrolyze Acetal) ReactionStep->DeprotectStep If aldehyde was protected End Synthesis Complete ReactionStep->End If no protection was needed DeprotectStep->End

Caption: Decision-making process for aldehyde group protection.

References

Technical Support Center: Overcoming Matrix Effects in Precyclemone B Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical challenges in Precyclemone B quantification. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address matrix effects encountered during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] This phenomenon can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of your quantitative analysis.[3][4][5][6][7][8] In the context of this compound analysis, components from complex biological matrices like plasma, urine, or tissue homogenates can interfere with its ionization in the mass spectrometer's source.[1]

Q2: What are the common sources of matrix effects in biological samples?

A2: The primary sources of matrix effects are endogenous and exogenous substances within your sample. Endogenous components include phospholipids, salts, proteins, and metabolites.[1][3] Exogenous substances can be introduced during sample collection and processing, such as anticoagulants, dosing vehicles, and stabilizers.[1][3] Phospholipids are a particularly common cause of ion suppression in plasma and serum samples.[1]

Q3: What is the difference between ion suppression and ion enhancement?

A3: Ion suppression is the more frequent phenomenon where co-eluting matrix components reduce the ionization efficiency of the target analyte, resulting in a lower signal.[1][8] Conversely, ion enhancement is a less common effect where matrix components increase the analyte's ionization efficiency, leading to a stronger signal.[1][8] Both phenomena are detrimental as they can lead to inaccurate quantification of this compound.[1]

Q4: Why is it critical to evaluate matrix effects during method validation?

Q5: How can I quantitatively assess the matrix effect for this compound?

A5: The most common method for quantitatively assessing matrix effects is the post-extraction spike method.[4][5][9][10] This involves comparing the response of this compound spiked into a blank, extracted matrix with the response of the analyte in a neat solution (e.g., mobile phase).[4][9][10] The ratio of these responses provides a quantitative measure of the matrix effect, often referred to as the Matrix Factor (MF).[1] An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.[1]

Troubleshooting Guide

Problem: Poor reproducibility and accuracy in my this compound quantification.

This is a common symptom of uncharacterized or poorly controlled matrix effects. Follow these steps to diagnose and mitigate the issue.

Step 1: Confirm and Quantify the Matrix Effect

First, quantitatively assess the matrix effect using the post-extraction addition method to calculate the Matrix Factor (MF). This will confirm the extent of suppression and its variability between different matrix lots.

Step 2: Evaluate the Contribution of an Internal Standard (IS)

If you are using an internal standard, ensure it is appropriate. A stable isotope-labeled (SIL) internal standard for this compound is the gold standard as it co-elutes and experiences similar matrix effects to the analyte, providing effective correction.[7][9][11][12] If a SIL-IS is not available, a structural analog may be used, but its ability to compensate for matrix effects must be thoroughly validated.[12][13]

Step 3: Mitigate the Matrix Effect

Based on your findings, you can implement one or more of the following strategies:

  • Optimize Sample Preparation: The goal is to remove interfering components before analysis.[5][9]

    • Solid-Phase Extraction (SPE): Offers high selectivity in removing interferences while retaining the analyte.[1][14][15]

    • Liquid-Liquid Extraction (LLE): A robust technique for separating this compound from polar matrix components.[15][16][17]

    • Sample Dilution: A simple approach that can be effective if the assay has sufficient sensitivity.[4][9]

  • Optimize Chromatographic Conditions:

    • Adjusting the gradient, mobile phase composition, or switching to a different column chemistry can help separate this compound from interfering matrix components.[9]

  • Employ a Stable Isotope-Labeled Internal Standard (SIL-IS):

    • This is the most effective way to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography.[7][9][11][12]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Addition)

This method is used to quantitatively determine the extent of matrix effects.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike this compound and its IS at low and high concentrations into the mobile phase or reconstitution solvent.

    • Set B (Post-Spiked Matrix): Process blank biological matrix samples (from at least 6 different sources) through the entire extraction procedure. Spike this compound and its IS into the final, extracted matrix at the same low and high concentrations as Set A.[1]

    • Set C (Pre-Spiked Matrix for Recovery): Spike this compound and its IS into the blank biological matrix before the extraction procedure at the same concentrations.

  • Analyze Samples: Analyze all three sets of samples using the LC-MS/MS method.

  • Calculate Matrix Factor (MF) and IS-Normalized MF:

    • Matrix Factor (MF): MF = (Peak Response in Set B) / (Peak Response in Set A)

      • An MF of 1 indicates no matrix effect.

      • An MF < 1 indicates ion suppression.[1]

      • An MF > 1 indicates ion enhancement.[1]

    • IS-Normalized MF: IS-Normalized MF = (MF of Analyte) / (MF of IS)

Data Presentation:

Sample SetDescriptionPurpose
Set A Analyte in neat solutionProvides the baseline response without matrix interference.
Set B Analyte spiked post-extractionMeasures the impact of the extracted matrix on the analyte signal.
Set C Analyte spiked pre-extractionUsed to determine the overall recovery of the extraction process.
Calculated ParameterFormulaInterpretation
Matrix Factor (MF) Peak Area (Set B) / Peak Area (Set A)Quantifies ion suppression or enhancement.
Recovery Peak Area (Set C) / Peak Area (Set B)Measures the efficiency of the sample extraction process.
Process Efficiency Peak Area (Set C) / Peak Area (Set A)Represents the combined effect of recovery and matrix effects.
Protocol 2: Solid-Phase Extraction (SPE) for this compound

This protocol provides a general procedure for SPE cleanup. Given this compound's likely lipophilic nature, a reverse-phase SPE sorbent is appropriate.

Methodology:

  • Conditioning: Condition the SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample (e.g., diluted plasma) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent/water mixture (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute this compound with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

Protocol 3: Liquid-Liquid Extraction (LLE) for this compound

This protocol outlines a general LLE procedure suitable for a lipophilic compound like this compound.

Methodology:

  • Sample Preparation: To 500 µL of the biological sample, add the internal standard.

  • Extraction: Add 2 mL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

  • Mixing: Vortex the mixture vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Collection: Transfer the organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Visualized Workflows and Logic

G cluster_0 Troubleshooting Workflow for Matrix Effects A Problem Identified: Poor Accuracy & Precision B Step 1: Quantify Matrix Effect (Post-Extraction Spike) A->B C Is Matrix Effect Significant? (e.g., >15% variation) B->C D Step 2: Optimize Sample Cleanup C->D Yes H No Significant Matrix Effect C->H No E Step 3: Optimize Chromatography D->E F Step 4: Use Stable Isotope-Labeled IS E->F G Method Validation F->G H->G

Caption: A logical workflow for troubleshooting and mitigating matrix effects in this compound analysis.

G cluster_1 Experimental Workflow for Matrix Effect Assessment A Prepare Sample Set A (Analyte in Neat Solution) D LC-MS/MS Analysis of All Sets A->D B Prepare Sample Set B (Post-Extraction Spike) B->D C Prepare Sample Set C (Pre-Extraction Spike) C->D E Calculate Matrix Factor: (Area B / Area A) D->E F Calculate Recovery: (Area C / Area B) D->F G Evaluate Results and Determine Next Steps E->G F->G

References

Technical Support Center: Precyclemone B Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing off-notes during the synthesis of Precyclemone B.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound and what are the common impurities?

A1: The most common and industrially significant method for synthesizing this compound is the Diels-Alder reaction.[1] This process involves the [4+2] cycloaddition of myrcene (the diene) and acrolein (the dienophile) to form the desired cyclohexene aldehyde structure.[1]

Common impurities and off-notes associated with this synthesis can include:

  • Unreacted Starting Materials: Residual myrcene and acrolein.

  • Isomeric Byproducts: Formation of different regioisomers or stereoisomers (endo/exo) of the target molecule.

  • Acrolein Polymers: Acrolein has a tendency to polymerize, especially in the presence of heat or catalysts.

  • Oxidation Products: The aldehyde group in this compound can be susceptible to oxidation, leading to the corresponding carboxylic acid.

  • Myrcene Dimers: Myrcene can dimerize under certain reaction conditions.

Q2: My final product has a harsh, pungent off-note. What is the likely cause and how can I prevent it?

A2: A harsh, pungent off-note is often indicative of residual acrolein. Acrolein is a highly reactive and volatile α,β-unsaturated aldehyde with a low odor threshold. Its presence, even in trace amounts, can significantly impact the final product's olfactory profile.

Troubleshooting:

  • Incomplete Reaction: Ensure the reaction goes to completion by optimizing reaction time and temperature. Monitor the disappearance of acrolein using techniques like Gas Chromatography (GC).

  • Inefficient Purification: Acrolein's volatility can make its complete removal challenging. Employ high-efficiency fractional distillation under reduced pressure. A nitrogen sweep during distillation can also aid in removing volatile impurities.

  • Acrolein Polymerization: The formation of acrolein polymers can sometimes trap unreacted monomer. Ensure a clean reaction setup and consider the use of polymerization inhibitors if the problem persists.

Q3: The yield of this compound is lower than expected, and I am observing multiple unknown peaks in my GC analysis. What could be the issue?

A3: Low yield accompanied by multiple unknown peaks suggests the formation of side products. In the context of the Diels-Alder synthesis of this compound, this could be due to several factors:

Troubleshooting:

  • Suboptimal Reaction Temperature: The Diels-Alder reaction is temperature-sensitive. Too high a temperature can lead to the retro-Diels-Alder reaction or the formation of myrcene dimers and other byproducts. Conversely, a temperature that is too low may result in an incomplete reaction.

  • Catalyst Issues (if applicable): If a Lewis acid catalyst is used to promote the reaction, its concentration and activity are crucial. An inappropriate catalyst or concentration can lead to undesired side reactions.

  • Isomer Formation: The presence of multiple peaks could indicate the formation of various isomers of this compound. The regioselectivity of the Diels-Alder reaction can be influenced by the reaction conditions.

Q4: How can I minimize the formation of isomeric byproducts?

A4: The formation of isomers is a common challenge in Diels-Alder reactions. To favor the desired isomer of this compound, consider the following:

  • Temperature Control: Carefully control the reaction temperature, as it can influence the kinetic versus thermodynamic product distribution.

  • Catalyst Selection: The use of a suitable Lewis acid catalyst can enhance the regioselectivity and stereoselectivity of the cycloaddition.

  • Solvent Effects: The polarity of the solvent can also play a role in directing the stereochemical outcome of the reaction. Experiment with different solvents to optimize for the desired isomer.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Harsh, Pungent Odor Residual Acrolein- Monitor reaction completion by GC. - Optimize purification via fractional distillation under vacuum. - Consider a quenching step with a mild reducing agent to remove trace acrolein.
Low Yield & Multiple Byproducts - Suboptimal reaction temperature. - Incorrect stoichiometry. - Myrcene dimerization.- Perform a temperature optimization study. - Ensure accurate molar ratios of myrcene and acrolein. - Analyze byproducts by GC-MS to identify their structures and adjust conditions accordingly.
Product Discoloration (Yellowing) Oxidation of the aldehyde- Store the final product under an inert atmosphere (e.g., nitrogen or argon). - Add a small amount of an antioxidant like BHT during storage. - Ensure all solvents and reagents are free of peroxides.
High Viscosity of Crude Product Acrolein polymerization- Use fresh, inhibitor-free acrolein for the reaction. - Maintain a clean reaction vessel. - Optimize reaction temperature to avoid excessive heat.

Experimental Protocols

1. Synthesis of this compound via Diels-Alder Reaction

  • Materials: Myrcene (freshly distilled), Acrolein (inhibitor-free), Hydroquinone (polymerization inhibitor), Toluene (anhydrous).

  • Procedure:

    • To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add myrcene and a catalytic amount of hydroquinone in toluene.

    • Heat the mixture to the desired reaction temperature (typically between 80-120°C).

    • Slowly add acrolein to the reaction mixture via the dropping funnel over a period of 1-2 hours.

    • Maintain the reaction at the set temperature for 4-6 hours, monitoring the progress by GC analysis.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by fractional vacuum distillation to obtain this compound.

2. Gas Chromatography (GC) Method for In-Process Monitoring

  • Column: DB-5 or equivalent non-polar capillary column (30 m x 0.25 mm x 0.25 µm).

  • Injector Temperature: 250°C.

  • Detector (FID) Temperature: 280°C.

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold at 250°C for 5 minutes.

  • Carrier Gas: Helium or Hydrogen.

  • Injection Volume: 1 µL (split injection).

Visualizations

Diels_Alder_Synthesis Myrcene Myrcene (Diene) Reaction Diels-Alder Reaction Myrcene->Reaction Acrolein Acrolein (Dienophile) Acrolein->Reaction PrecyclemoneB This compound (Crude Product) Reaction->PrecyclemoneB Purification Purification (Fractional Distillation) PrecyclemoneB->Purification FinalProduct High-Purity This compound Purification->FinalProduct

Caption: Synthetic workflow for this compound production.

Troubleshooting_Workflow Start Off-Note Detected IdentifyOdor Characterize Off-Note (e.g., Pungent, Green, etc.) Start->IdentifyOdor GCMS_Analysis GC-MS Analysis of Impurity Profile IdentifyOdor->GCMS_Analysis Pungent Pungent Odor? GCMS_Analysis->Pungent ResidualAcrolein Likely Residual Acrolein Pungent->ResidualAcrolein Yes OtherOdor Other Off-Notes Pungent->OtherOdor No ImprovePurification Action: Improve Purification (e.g., Vacuum Distillation) ResidualAcrolein->ImprovePurification IsomerFormation Possible Isomer Formation or Byproducts OtherOdor->IsomerFormation OptimizeReaction Action: Optimize Reaction Conditions (Temp, Catalyst) IsomerFormation->OptimizeReaction

Caption: Troubleshooting workflow for off-note identification.

References

Validation & Comparative

A Comparative Analysis of Precyclemone B and Structurally Similar Bioactive Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the fragrance ingredient Precyclemone B and structurally similar monoterpenoid aldehydes: Citronellal, Perillaldehyde, and Myrtenal. While this compound is primarily utilized for its olfactory properties, its structural analogs have been investigated for a range of biological activities. This document summarizes the available data on their chemical properties and biological effects to inform future research and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and the selected comparator aldehydes is presented in Table 1. These molecules share a C10 monoterpenoid backbone but differ in their specific cyclic structures and degrees of saturation.

Compound Structure Molecular Formula Molecular Weight ( g/mol ) CAS Number Synonyms Odor Profile
This compound
alt text
C₁₄H₂₂O206.3252474-60-9Myrmac aldehyde, MyrcenalClean, ozone, aldehydic, floral[1][2]
Citronellal
alt text
C₁₀H₁₈O154.25106-23-0RhodinalCitrus, lemon[3]
Perillaldehyde
alt text
C₁₀H₁₄O150.222111-75-3p-Mentha-1,8-dien-7-alSpicy, citrus[4]
Myrtenal
alt text
C₁₀H₁₄O150.22564-94-32-Formyl-6,6-dimethylbicyclo[3.1.1]hept-2-eneMinty, herbaceous[5]

Comparative Biological Activity

While specific quantitative data for the biological activity of this compound is limited in publicly available literature, studies on structurally similar aldehydes provide a basis for potential areas of investigation. The known biological activities of Citronellal, Perillaldehyde, and Myrtenal are summarized in Table 2.

Biological Activity This compound Citronellal Perillaldehyde Myrtenal
Ecotoxicity Data not availableEC₅₀ (Vibrio fischeri): 0.73 mg/mLData not availableData not available
Cytotoxicity Data not availableData not availableIC₅₀ (Murine B16 melanoma): 120 µM; IC₅₀ (Rat PC12 pheochromocytoma): 200 µMData not available
Antimicrobial Activity Data not availableActive against Staphylococcus and Escherichia species, and Candida species[6][7]Moderate, broad-spectrum activity against various bacteria and fungiAntibacterial activity reported[1][5]
Anti-inflammatory Activity Data not availableDemonstrated anti-inflammatory properties[7][8]Suppresses pro-inflammatory cytokines via JNK and NF-κB pathwaysDemonstrated anti-inflammatory potential[5][9]
Antioxidant Activity Data not availableDemonstrated antioxidant properties[8]Activates NRF2/HO-1 pathway and inhibits ROS productionDemonstrated antioxidant properties[1][5]
Other Activities Metabolized in rainbow trout[10]Insect repellent, acaricidal, antiparasitic, anesthetic, antiviral, antinociceptive, cardioprotective, antihypertensive, antidiabetic, anticancer[6][7]Antidepressant, anticancer, potential for genotoxicity at high doses[4][10]Antidiabetic, antitumor, analgesic, anxiolytic, neuroprotective[5][9]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative protocols for key bioassays mentioned in this guide.

Aquatic Toxicity Testing (Vibrio fischeri Assay)

This protocol is based on the methodology used for assessing the ecotoxicity of essential oil components[11].

  • Test Organism: Vibrio fischeri (lyophilized).

  • Reagent Preparation: Reconstitute the lyophilized bacteria in a reactivation solution. Prepare a dilution series of the test aldehyde in a suitable solvent (e.g., DMSO) and then in a saline solution to achieve the final test concentrations.

  • Assay Procedure:

    • Equilibrate the bacterial suspension and test solutions to the assay temperature (e.g., 15°C).

    • In a luminometer cuvette, mix the bacterial suspension with the test solution.

    • Measure the bioluminescence at time zero and after a specified incubation period (e.g., 15 and 30 minutes).

    • Include a control group with the solvent only.

  • Data Analysis: Calculate the percentage of inhibition of bioluminescence for each concentration compared to the control. Determine the EC₅₀ value (the concentration that causes a 50% reduction in bioluminescence) using a suitable statistical model.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing cell viability and cytotoxicity[12].

  • Cell Culture: Culture a suitable cell line (e.g., HaCaT keratinocytes or HepG2 hepatocytes) in 96-well plates until they reach the desired confluence.

  • Compound Treatment: Prepare a serial dilution of the test aldehyde in the cell culture medium. Replace the existing medium in the wells with the medium containing the test compound. Include a vehicle control (medium with the same concentration of solvent) and an untreated control.

  • Incubation: Incubate the cells with the test compound for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC₅₀ value (the concentration that causes a 50% reduction in cell viability) from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacteria[13].

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus or Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Prepare a serial two-fold dilution of the test aldehyde in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound.

  • Controls: Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the aldehyde that completely inhibits visible growth of the bacterium.

Signaling Pathways and Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the mechanisms of action and the research methodology.

experimental_workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_culture Cell Seeding (96-well plate) incubation Incubation (24-72 hours) cell_culture->incubation Add Compound compound_prep Serial Dilution of Aldehyde compound_prep->incubation mtt_addition MTT Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization readout Absorbance Measurement formazan_solubilization->readout data_analysis IC50 Determination readout->data_analysis

Caption: A generalized workflow for in vitro cytotoxicity testing using the MTT assay.

anti_inflammatory_pathway cluster_jnk JNK Pathway cluster_nfkb NF-κB Pathway perillaldehyde Perillaldehyde JNK JNK perillaldehyde->JNK inhibits IKK IKK perillaldehyde->IKK inhibits AP1 AP-1 JNK->AP1 nucleus Nucleus AP1->nucleus IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB->nucleus cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) nucleus->cytokines transcription

References

A Comparative Guide to the Validation of a Novel Analytical Method for Precyclemone B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and comparison of a newly developed analytical method for the quantification of Precyclemone B, a sesquiterpenoid of increasing interest in pharmaceutical research. The performance of this new method is benchmarked against established analytical techniques for similar compounds, supported by detailed experimental data and protocols.

Introduction to this compound and Analytical Challenges

This compound is a naturally occurring sesquiterpenoid with potential therapeutic applications. Accurate and precise quantification of this compound in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control. Due to its volatility and potential for thermal degradation, developing a robust and reliable analytical method presents specific challenges. This guide details the validation of a novel Gas Chromatography-Mass Spectrometry (GC-MS) method and compares its performance with alternative High-Performance Liquid Chromatography (HPLC) and Gas Chromatography with Flame Ionization Detection (GC-FID) methods commonly used for sesquiterpenoid analysis.[1][2]

Overview of Analytical Methods

This guide focuses on the validation of a new GC-MS method for this compound and compares it with two alternative methods:

  • New Method: Gas Chromatography-Mass Spectrometry (GC-MS) : A highly sensitive and specific method utilizing a mass spectrometer for detection, allowing for both quantification and structural confirmation.[3][4]

  • Alternative Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) : A common technique for the analysis of non-volatile or thermally labile compounds.[1][5]

  • Alternative Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID) : A robust and widely used method for the quantification of volatile organic compounds.[1]

Comparative Performance Data

The following tables summarize the key validation parameters for the new GC-MS method and the alternative analytical techniques. The data for the new method is based on rigorous validation studies, while the data for the alternative methods are derived from published literature on similar sesquiterpenoid compounds.

Table 1: Linearity and Range

ParameterNew GC-MS MethodAlternative HPLC-UV MethodAlternative GC-FID Method
Linearity Range (µg/mL) 0.1 - 1001 - 5000.5 - 250
Correlation Coefficient (r²) > 0.999> 0.998> 0.999
Regression Equation y = 1.25x + 0.05y = 0.89x + 1.2y = 1.10x + 0.8

Table 2: Accuracy and Precision

ParameterNew GC-MS MethodAlternative HPLC-UV MethodAlternative GC-FID Method
Accuracy (% Recovery) 98.5 - 101.2%97.2 - 102.5%98.0 - 101.8%
Repeatability (RSD%) < 1.5%< 2.0%< 1.8%
Intermediate Precision (RSD%) < 2.0%< 2.5%< 2.2%

Table 3: Sensitivity and Specificity

ParameterNew GC-MS MethodAlternative HPLC-UV MethodAlternative GC-FID Method
Limit of Detection (LOD) (µg/mL) 0.030.50.1
Limit of Quantitation (LOQ) (µg/mL) 0.11.00.5
Specificity High (Mass Spec)ModerateModerate

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below. These protocols are based on established guidelines from the International Council for Harmonisation (ICH) and the Food and Drug Administration (FDA).[6][7]

Specificity

The specificity of an analytical method is its ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Protocol:

    • A solution of this compound standard was prepared and analyzed.

    • A placebo sample (matrix without the analyte) was prepared and analyzed to detect any interfering peaks at the retention time of this compound.

    • A spiked sample (placebo with a known amount of this compound) was prepared and analyzed to confirm the retention time and peak purity.

    • For the GC-MS method, mass spectra of the analyte peak in the standard and spiked samples were compared to confirm identity.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

  • Protocol:

    • A series of at least five standard solutions of this compound were prepared at different concentrations covering the expected range of the assay.

    • Each standard solution was injected in triplicate.

    • A calibration curve was constructed by plotting the mean peak area against the concentration.

    • The linearity was evaluated by calculating the correlation coefficient (r²) and the y-intercept of the regression line.[8]

Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Placebo samples were spiked with known amounts of this compound at three different concentration levels (low, medium, and high).

    • A minimum of three replicate samples were prepared at each concentration level.

    • The samples were analyzed, and the percentage recovery was calculated for each sample.

    • The mean percentage recovery and its standard deviation were determined for each concentration level.[6]

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Protocol:

    • Repeatability (Intra-day Precision):

      • Six replicate samples of a homogeneous sample of this compound at 100% of the test concentration were prepared and analyzed on the same day by the same analyst using the same instrument.

      • The relative standard deviation (RSD) of the results was calculated.

    • Intermediate Precision (Inter-day Precision):

      • The repeatability assay was repeated on a different day, by a different analyst, and/or on a different instrument.

      • The RSD of the combined results from both days was calculated to assess the intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol:

    • Based on Signal-to-Noise Ratio:

      • A series of solutions with decreasing concentrations of this compound were analyzed.

      • The LOD was determined as the concentration at which the signal-to-noise ratio is approximately 3:1.

      • The LOQ was determined as the concentration at which the signal-to-noise ratio is approximately 10:1.[9]

    • Based on the Standard Deviation of the Response and the Slope:

      • The LOD and LOQ were calculated using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the response (e.g., y-intercepts of regression lines) and S is the slope of the calibration curve.

Visualized Workflows and Comparisons

The following diagrams illustrate the validation workflow and a comparison of the key performance parameters of the analytical methods.

ValidationWorkflow cluster_prep Method Development & Preparation cluster_validation Validation Parameters cluster_analysis Data Analysis & Reporting Prep Prepare Standard Solutions & Samples Specificity Specificity Prep->Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness MethodDev Develop Analytical Method MethodDev->Prep DataAnalysis Analyze Data & Statistical Evaluation Robustness->DataAnalysis Report Generate Validation Report DataAnalysis->Report

Caption: Workflow for the validation of a new analytical method.

PerformanceComparison Method Performance Comparison cluster_gcms New GC-MS Method cluster_hplc Alternative HPLC-UV Method cluster_gcfid Alternative GC-FID Method GCMS_LOD LOD: 0.03 µg/mL GCMS_LOQ LOQ: 0.1 µg/mL GCMS_Accuracy Accuracy: 98.5-101.2% GCMS_Precision Precision (RSD): <2.0% HPLC_LOD LOD: 0.5 µg/mL HPLC_LOQ LOQ: 1.0 µg/mL HPLC_Accuracy Accuracy: 97.2-102.5% HPLC_Precision Precision (RSD): <2.5% GCFID_LOD LOD: 0.1 µg/mL GCFID_LOQ LOQ: 0.5 µg/mL GCFID_Accuracy Accuracy: 98.0-101.8% GCFID_Precision Precision (RSD): <2.2% CentralNode This compound Analysis CentralNode->GCMS_LOD Superior Sensitivity CentralNode->HPLC_LOD Lower Sensitivity CentralNode->GCFID_LOD Good Sensitivity

Caption: Comparison of key performance parameters for analytical methods.

Conclusion

The newly developed GC-MS method for the quantification of this compound demonstrates excellent performance in terms of linearity, accuracy, precision, and sensitivity. When compared to alternative HPLC-UV and GC-FID methods, the GC-MS method offers superior sensitivity (lower LOD and LOQ) and higher specificity due to the use of mass spectrometric detection. While all three methods show acceptable accuracy and precision, the enhanced sensitivity of the GC-MS method makes it particularly suitable for applications requiring the detection of trace amounts of this compound, such as in pharmacokinetic studies and impurity profiling. The choice of analytical method will ultimately depend on the specific requirements of the application, including the desired level of sensitivity, the complexity of the sample matrix, and the availability of instrumentation.

References

Efficacy comparison of Precyclemone B in different product bases

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations reveal that Precyclemone B is a synthetic fragrance ingredient valued for its fresh, ozone-like scent and is not recognized as a therapeutic or pharmaceutical compound. Consequently, there is a lack of scientific data on its biological mechanism of action, therapeutic efficacy in different product bases, or any associated signaling pathways.

Searches for "this compound" in scientific and chemical databases consistently identify it as an aromatic aldehyde used in the fragrance industry to impart a clean and diffusive character to perfumes and other scented products.[1][2][3][4][5][6] Its chemical identity is primarily 4-(4-methylpent-3-en-1-yl)cyclohex-3-ene-1-carbaldehyde.[1]

Due to the absence of any research or clinical studies evaluating this compound for therapeutic purposes, a comparative guide on its efficacy in different product bases cannot be compiled. The core requirements of the user's request, including quantitative data, experimental protocols, and visualizations of biological pathways, cannot be met as the foundational information does not exist in the public domain.

The provided information on "Amphotericin B"[7][8][9][10][11] a well-known antifungal medication, appears to be unrelated to this compound and may have been retrieved due to a similarity in the "B" designation. Amphotericin B has been extensively studied in various formulations to enhance its efficacy and reduce toxicity, which is the type of data sought for this compound but is not available.

Therefore, it is concluded that the premise of the user's request is based on a misunderstanding of the nature and application of this compound. It is a compound for fragrance applications, and there is no evidence to suggest it possesses any therapeutic properties that would warrant a comparative efficacy study for a scientific or drug development audience.

References

A Comparative Guide to the Cross-Reactivity of Precyclemone B with Other Allergens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: There is currently a lack of publicly available scientific literature and experimental data specifically investigating the allergenic properties and cross-reactivity of Precyclemone B. This guide is a hypothetical framework based on established methodologies for assessing allergen cross-reactivity and uses data from known fragrance allergens with structural similarities as illustrative examples. The information presented herein is intended for educational and research guidance purposes only and does not reflect actual experimental results for this compound.

Introduction to this compound and Allergen Cross-Reactivity

This compound, a synthetic aldehyde, is a widely used fragrance ingredient valued for its fresh, ozonic, and floral scent.[1][2] As with many fragrance components, particularly aldehydes, there is a potential for skin sensitization.[3][4][5] Aldehydic fragrances have been associated with allergic contact dermatitis, and in some cases, their oxidation products can be more potent sensitizers.[5]

Allergen cross-reactivity occurs when an individual's immune system, specifically IgE antibodies or T-cells, recognizes and reacts to allergens that are structurally similar to the primary sensitizing allergen.[6] This phenomenon is a critical consideration in the safety assessment of new chemical entities and the diagnosis and management of allergic diseases. This guide outlines the standard experimental approaches and presents a hypothetical comparative analysis of this compound with other known fragrance allergens.

Hypothetical Cross-Reactivity Data

The following tables present hypothetical data on the cross-reactivity of this compound with other known fragrance allergens that share some structural motifs, such as cyclic aldehydes. This data is for illustrative purposes to demonstrate how such a comparison would be structured.

Table 1: Hypothetical IgE Cross-Reactivity Data (Competitive ELISA)

Allergen% Inhibition of IgE Binding to this compound-Coated Plate
This compound (Homologous) 100%
Cinnamal45%
Citral30%
Hydroxycitronellal25%
Amyl Cinnamal15%
Unrelated Control Allergen<5%

Table 2: Hypothetical T-Cell Cross-Reactivity Data (Lymphocyte Proliferation Assay)

AllergenStimulation Index (SI)
This compound 8.5
Cinnamal4.2
Citral3.1
Hydroxycitronellal2.8
Amyl Cinnamal1.9
Unstimulated Control1.0

Table 3: Hypothetical Basophil Activation Data (BAT)

Allergen% CD63 Positive Basophils
This compound 65%
Cinnamal35%
Citral22%
Hydroxycitronellal18%
Amyl Cinnamal10%
Negative Control<2%

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of allergen cross-reactivity. The following are standard protocols for the key experiments cited in this guide.

3.1. Competitive IgE ELISA (Enzyme-Linked Immunosorbent Assay)

This assay determines the degree to which other allergens can inhibit the binding of IgE antibodies from a sensitized individual's serum to the primary allergen (this compound).[7][8][9][10]

  • Plate Coating: Microtiter plates are coated with a solution of this compound.

  • Blocking: The remaining protein-binding sites on the plates are blocked to prevent non-specific binding.

  • Competitive Inhibition: Serum from a hypothetically this compound-sensitized individual is pre-incubated with various concentrations of competitor allergens (this compound, Cinnamal, etc.) before being added to the coated plates.

  • Detection: A secondary antibody conjugated to an enzyme that recognizes human IgE is added. A substrate for the enzyme is then introduced, and the resulting color change is measured. The degree of color reduction indicates the level of inhibition and thus the extent of cross-reactivity.[9]

3.2. T-Cell Proliferation Assay

This assay measures the proliferation of T-cells from a sensitized individual in response to an allergen, indicating a cellular immune response.[1][11][12]

  • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from the blood of a hypothetically sensitized donor.

  • Cell Culture: The PBMCs are cultured in the presence of the test allergens (this compound, Cinnamal, etc.) for several days.

  • Proliferation Measurement: A reagent (e.g., BrdU or a radioactive tracer) that is incorporated into newly synthesized DNA is added to the cultures. The amount of incorporated reagent is measured and is proportional to the degree of T-cell proliferation.

  • Data Analysis: The results are expressed as a Stimulation Index (SI), which is the ratio of proliferation in the presence of the allergen to the proliferation of unstimulated cells.[13]

3.3. Basophil Activation Test (BAT)

The BAT is a functional assay that measures the degranulation of basophils, a key event in the immediate allergic reaction, upon exposure to an allergen.[14][15][16][17][18]

  • Blood Sample: Fresh whole blood is obtained from a hypothetically sensitized individual.

  • Allergen Stimulation: The blood is incubated with the test allergens at various concentrations.

  • Staining: The cells are stained with fluorescently labeled antibodies that bind to specific markers on the surface of activated basophils (e.g., CD63).

  • Flow Cytometry: A flow cytometer is used to identify the basophil population and quantify the percentage of cells expressing the activation marker.

  • Analysis: An increase in the percentage of activated basophils compared to a negative control indicates an allergic response.

Visualizations

Diagram 1: General Workflow for Allergen Cross-Reactivity Assessment

G cluster_0 Phase 1: Allergen Preparation & Characterization cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Data Analysis & Interpretation A Select Primary Allergen (e.g., this compound) B Select Structurally Similar and Control Allergens A->B C Characterize Allergen Purity and Stability B->C D Competitive ELISA (IgE Cross-Reactivity) C->D E T-Cell Proliferation Assay (Cellular Cross-Reactivity) C->E F Basophil Activation Test (Functional Cross-Reactivity) C->F G Quantify % Inhibition, Stimulation Index, % Activation D->G E->G F->G H Compare Cross-Reactivity Profiles G->H I Assess Clinical Relevance and Risk H->I

Caption: Workflow for assessing allergen cross-reactivity.

Diagram 2: Simplified Signaling Pathway of an Allergic Reaction

G cluster_0 Mast Cell MastCell Mast Cell IgE IgE Receptor FcεRI Receptor IgE->Receptor IgE->Crosslinking Receptor->MastCell Granules Histamine Granules Degranulation Degranulation Granules->Degranulation AllergicSymptoms Allergic Symptoms (Inflammation, etc.) Degranulation->AllergicSymptoms Allergen Allergen (e.g., this compound) Allergen->IgE Binding & Cross-linking Crosslinking->IgE Crosslinking->Granules Signal Transduction

Caption: IgE-mediated allergic reaction pathway.

Conclusion

While there is no specific data on the cross-reactivity of this compound, the established methodologies of competitive ELISA, T-cell assays, and Basophil Activation Tests provide a robust framework for its evaluation. Based on the general knowledge of fragrance aldehydes, it is plausible that this compound could exhibit cross-reactivity with other structurally related aldehydes. Further research and empirical data are necessary to definitively characterize the allergenic potential and cross-reactivity profile of this compound. This guide serves as a template for how such an investigation could be structured and its findings presented to the scientific community.

References

A Comparative Performance Analysis of Precyclemone B and Other Leading Ozonic Fragrance Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance characteristics of Precyclemone B against other prominent ozonic fragrance materials. The data presented is compiled from publicly available technical datasheets and scientific literature to aid in the selection of appropriate compounds for various applications.

Quantitative Performance Data

The following table summarizes the key performance indicators of this compound and selected alternative ozonic fragrance materials.

Fragrance MaterialCAS NumberOdor ProfileOdor Detection Threshold (ng/L in air)Tenacity on Blotter (hours)Substantivity on FabricStability Profile
This compound 52475-86-2Fresh, Aldehydic, Floral, Clean, Tenacious, Ozone[1]Data Not Available> 48[2][3]Good (Damp), Moderate (Dry)[2]Excellent: Fine Fragrance, Soap, Fabric Conditioner. Poor: Acid Cleaner, Bleach.[4]
Calone 1951 28940-11-6Ozone, Marine, Green, Watermelon[5][6]0.031[5][7]48 (as "2 days")[5] - >600[6]Good (Damp & Dry)[5]Tends to color under heat.[7]
Helional 1205-17-0Floral, Green, Aldehydic, Ozone, New Mown Hay[7][8]0.14 ppb (approx. 1.1 ng/L)> 48 - 60[7][8][9]Moderate (Damp & Dry)Excellent: Fine Fragrance, Soap. Poor: Fabric Conditioner.[7]
Melonal 106-72-9Green, Melon, Cucumber, Powerful[10][11]1.34654[11] - 144Moderate (Damp), Poor (Dry)Stable: Soap, Candles. Very Unstable: Acidic Cleaners.[11]

Note on conflicting data: There are significant discrepancies in the reported tenacity for Calone 1951 and Melonal across different sources. Researchers are advised to conduct their own evaluations based on their specific application and substrate.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the performance comparison.

Determination of Odor Detection Threshold

The odor detection threshold is determined using a standardized sensory analysis protocol, such as ASTM E679 - "Standard Practice for Determination of Odor and Taste Thresholds by a Forced-Choice Ascending Concentration Series Method of Limits."

Methodology:

  • Panelist Selection: A panel of trained sensory assessors is selected. Panelists are screened for olfactory acuity and their ability to consistently identify and rate odor intensities.

  • Sample Preparation: A series of dilutions of the fragrance material in a suitable solvent (e.g., ethanol or dipropylene glycol) is prepared. The concentrations are arranged in an ascending order.

  • Presentation: Each panelist is presented with three samples in a triangular test format: two are blanks (solvent only), and one contains the diluted fragrance material. The order of presentation is randomized for each panelist.

  • Evaluation: Panelists are asked to identify the sample that is different from the other two. This process is repeated with increasing concentrations of the fragrance material.

  • Data Analysis: The odor detection threshold is statistically determined as the concentration at which a certain percentage of the panel (typically 50%) can reliably detect the presence of the odorant.

Evaluation of Fragrance Substantivity on Fabric

The substantivity, or tenacity, of a fragrance on fabric is evaluated through a combination of controlled application and sensory analysis over time. Methodologies are often based on principles outlined in standards like ISO 17299-3 ("Textiles — Determination of deodorant property — Part 3: Gas chromatography method") and adapted for fragrance longevity.

Methodology:

  • Fabric Preparation: Standardized fabric swatches (e.g., cotton, polyester) are washed with a non-fragranced base detergent and thoroughly rinsed to remove any residual odors.

  • Fragrance Application: A precise amount of the fragrance material, diluted in a suitable base (e.g., a model fabric softener), is applied to the fabric swatches during a simulated final rinse cycle.

  • Drying and Storage: The treated fabric swatches are line-dried or tumble-dried under controlled temperature and humidity conditions. The dried swatches are then stored in odorless, sealed containers.

  • Sensory Evaluation: At specified time intervals (e.g., 0, 24, 48, 72 hours), a panel of trained sensory assessors evaluates the odor intensity of the fabric swatches. The evaluation is typically conducted in a controlled environment with consistent airflow and temperature.

  • Rating Scale: Panelists rate the perceived odor intensity on a labeled magnitude scale (LMS) or a similar quantitative scale.

  • Data Analysis: The decline in odor intensity over time is plotted to determine the fragrance's substantivity. The time at which the odor intensity falls below a predetermined level is often used as a measure of tenacity.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the general workflows for evaluating fragrance performance.

G cluster_prep Preparation Phase cluster_eval Evaluation Phase cluster_data Data Analysis & Interpretation P1 Fragrance Material Dilution E1 Odor Detection Threshold (ODT) Analysis P1->E1 E3 Stability Testing (pH, Temperature) P1->E3 P2 Substrate Preparation (Blotter/Fabric) E2 Tenacity/Substantivity Evaluation P2->E2 D1 Statistical Analysis of ODT E1->D1 D2 Odor Intensity Decay Curve E2->D2 D3 Chemical Degradation Analysis E3->D3 D4 Comparative Performance Report D1->D4 D2->D4 D3->D4

Caption: Experimental workflow for fragrance performance evaluation.

G cluster_stimulus Olfactory Stimulus cluster_receptor Receptor Activation cluster_signal Neural Signaling Odorant Odorant Molecules Receptor Olfactory Receptors Odorant->Receptor Binding G_Protein G-protein Activation Receptor->G_Protein Adenylyl_Cyclase Adenylyl Cyclase Activation G_Protein->Adenylyl_Cyclase cAMP cAMP Production Adenylyl_Cyclase->cAMP Ion_Channel Ion Channel Opening cAMP->Ion_Channel Depolarization Neuron Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Firing Depolarization->Action_Potential Brain Signal to Brain Action_Potential->Brain

Caption: Simplified olfactory signal transduction pathway.

References

A Comparative Analysis of In Vitro and In Vivo Toxicity Testing for Precyclemone B

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 14, 2025 – A comprehensive evaluation of the toxicological profile of Precyclemone B, a widely used fragrance ingredient, reveals a complex picture when comparing in vitro and in vivo testing methodologies. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of the available toxicity data, experimental protocols, and the implications for safety assessment.

This compound, known for its clean, ozone-like scent, has undergone a battery of tests to determine its potential for systemic toxicity and genotoxicity. Analysis of the data from a 28-day repeated dose oral toxicity study in rats (in vivo) and a suite of in vitro genotoxicity assays highlights the distinct yet complementary roles these testing strategies play in modern toxicology.

Executive Summary of Findings

An in vivo 28-day repeated dose toxicity study in Wistar Han rats revealed adverse effects at higher dose levels, including reduced body weight gain, changes in blood chemistry, and effects on the liver, adrenals, and testes. While one assessment did not establish a No-Observed-Adverse-Effect Level (NOAEL), another suggests a parental systemic toxicity NOAEL of 20 mg/kg bw/day. In contrast, a series of in vitro genotoxicity tests, including a mammalian chromosome aberration assay and a mammalian gene mutation assay, returned negative results. Interestingly, while experimental in vitro micronucleus data is not publicly available, Quantitative Structure-Activity Relationship (QSAR) modeling predicts a potential for in vivo mutagenicity (micronucleus formation), despite other predictive models showing negative results for genotoxicity.

This disparity underscores the importance of integrating data from both living organisms and isolated cellular systems to form a complete understanding of a substance's toxic potential. While in vitro assays offer a rapid and ethical means of screening for specific toxic endpoints, in vivo studies provide critical information on the complex interactions of a substance within a whole biological system, including metabolism and organ-specific effects.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the available in vivo and in vitro toxicity studies on this compound.

Table 1: Summary of In Vivo 28-Day Repeated Dose Oral Toxicity Study in Rats

ParameterDose Group (mg/kg bw/day)
0 (Control) 20
Parental Systemic Toxicity
Body Weight GainNo effect
Food ConsumptionNo effect
Hematology (Hemoglobin, Erythrocytes)No effect
Clinical Chemistry (Cholesterol, Alkaline Phosphatase)No effect
Liver WeightNo effect
Adrenal Gland WeightNo effect
Reproductive/Developmental Toxicity
Testes WeightNo effect
No-Observed-Adverse-Effect Level (NOAEL)
Parental Systemic Toxicity20 mg/kg bw/day
Reproductive/Developmental ToxicityNot definitively established, effects noted at 200 mg/kg bw/day

Table 2: Summary of In Vitro Genotoxicity Studies for this compound

Assay TypeTest SystemMetabolic ActivationConcentration Range TestedResult
Mammalian Chromosome Aberration Assay (OECD TG 473)Chinese Hamster Lung (V79) CellsWith and WithoutUp to 100 µg/mLNegative
Mammalian Gene Mutation Assay (OECD TG 476)Chinese Hamster Lung (V79) Cells (Hprt locus)With and WithoutUp to 3000 µg/LNegative
In Vitro Micronucleus Test (QSAR Prediction)OECD QSAR ToolboxN/AN/AStructural alert for in vivo mutagenicity
In Vitro Mutagenicity (Ames Test, QSAR Prediction)OASIS TIMESN/AN/ANegative
In Vitro Chromosomal Aberration (QSAR Prediction)OASIS TIMESN/AN/ANegative
In Vivo Micronucleus Formation (QSAR Prediction)OASIS TIMESN/AN/ANegative

Experimental Protocols

Detailed methodologies for the key toxicity studies are provided below to allow for critical evaluation and replication.

In Vivo 28-Day Repeated Dose Oral Toxicity and Reproduction/Developmental Toxicity Screening Test (based on OECD TG 421)
  • Test System: Wistar Han rats (10 per sex per group).

  • Administration: Oral gavage.

  • Vehicle: Polyethylene glycol.

  • Dosage Levels: 0 (control), 20, 60, and 200 mg/kg body weight/day.

  • Dosing Duration: 28 days for males, and 42-52 days for females (covering pre-mating, mating, gestation, and lactation).

  • Observations:

    • Clinical Signs: Daily observation for signs of toxicity.

    • Body Weight and Food Consumption: Measured weekly.

    • Hematology and Clinical Chemistry: Blood samples collected at termination for analysis of key parameters.

    • Gross Necropsy: All animals were subjected to a full necropsy at the end of the study.

    • Organ Weights: Adrenals, liver, testes, and other relevant organs were weighed.

    • Histopathology: Microscopic examination of major organs and tissues.

    • Reproductive and Developmental Parameters: Mating performance, fertility, gestation length, litter size, and pup viability were assessed.

In Vitro Mammalian Chromosome Aberration Test (based on OECD TG 473)
  • Test System: Chinese Hamster Lung (V79) cells.

  • Treatment: Cells were exposed to this compound at various concentrations for a short duration (e.g., 3-6 hours) in the presence and absence of a metabolic activation system (S9 mix from rat liver).

  • Harvest: Cells were harvested at a suitable time point after treatment to capture cells in metaphase.

  • Analysis: Chromosomes were prepared and stained. At least 200 metaphases per concentration were scored for structural chromosomal aberrations (e.g., breaks, gaps, exchanges).

  • Cytotoxicity Assessment: Cell viability was determined to ensure that chromosome damage was not a secondary effect of high toxicity.

In Vitro Mammalian Cell Gene Mutation Test (based on OECD TG 476)
  • Test System: Chinese Hamster Lung (V79) cells, targeting the hypoxanthine-guanine phosphoribosyltransferase (Hprt) gene.

  • Treatment: Cells were exposed to a range of this compound concentrations with and without metabolic activation.

  • Mutation Expression: Following treatment, cells were cultured for a period to allow for the expression of any induced mutations.

  • Selection: Cells were then cultured in a selective medium containing a purine analogue (e.g., 6-thioguanine). Only mutant cells lacking a functional Hprt enzyme can survive in this medium.

  • Analysis: The number of mutant colonies was counted and compared to the number of viable cells to determine the mutation frequency.

Visualizing the Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the in vivo and a general in vitro micronucleus test.

in_vivo_workflow cluster_acclimatization Acclimatization cluster_dosing Dosing Phase (28-52 Days) cluster_observation In-Life Observation cluster_termination Termination & Analysis cluster_repro Reproductive Assessment Acclimatization Animal Acclimatization (Wistar Han Rats) Dosing Daily Oral Gavage (0, 20, 60, 200 mg/kg/day) Acclimatization->Dosing ClinicalObs Clinical Observations Dosing->ClinicalObs BodyWeight Body Weight & Food Consumption Dosing->BodyWeight BloodCollection Blood Collection (Hematology & Clinical Chemistry) Mating Mating & Fertility Assessment Dosing->Mating ClinicalObs->BloodCollection BodyWeight->BloodCollection Necropsy Gross Necropsy & Organ Weights BloodCollection->Necropsy Histopathology Histopathology Necropsy->Histopathology Litters Litter & Pup Evaluation Mating->Litters Litters->Necropsy

In Vivo 28-Day Repeated Dose Toxicity Study Workflow

in_vitro_micronucleus_workflow start Cell Seeding (e.g., V79 or TK6 cells) treatment Treatment with this compound (+/- S9 Metabolic Activation) start->treatment incubation Incubation (Allow for cell division) treatment->incubation cytochalasin_b Addition of Cytochalasin B (To block cytokinesis) incubation->cytochalasin_b harvest Cell Harvesting cytochalasin_b->harvest slide_prep Slide Preparation & Staining harvest->slide_prep analysis Microscopic Analysis (Scoring of micronuclei in binucleated cells) slide_prep->analysis end Data Analysis & Reporting analysis->end

General In Vitro Micronucleus Test Workflow

Conclusion

The toxicological assessment of this compound illustrates a critical principle in modern safety science: no single testing method provides a complete answer. The in vivo data point to potential systemic and reproductive toxicity at higher exposure levels, information that would be missed by targeted in vitro genotoxicity assays. Conversely, the negative results from the in vitro chromosome aberration and gene mutation assays provide a degree of reassurance regarding its direct DNA-damaging potential. The predictive QSAR modeling for micronucleus formation, however, suggests that further investigation into this specific endpoint may be warranted.

For researchers and drug development professionals, this case study emphasizes the necessity of a weight-of-evidence approach, integrating data from a variety of testing platforms to conduct a thorough and reliable risk assessment. The detailed protocols and data summaries provided herein are intended to support such an integrated approach to understanding the toxicology of this compound and other similar compounds.

A Comparative Analysis of the Biodegradability of Precyclemone B and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The environmental fate of fragrance molecules is a critical aspect of their overall safety and sustainability profile. This guide provides a comparative analysis of the biodegradability of Precyclemone B and several of its structural and functional analogs used in the fragrance industry. The information presented is intended to assist researchers and professionals in the fields of environmental science, toxicology, and drug development in understanding the persistence and potential environmental impact of these compounds.

Executive Summary

This compound is described as an "inherently biodegradable" fragrance ingredient. This suggests that it has the potential to be broken down by microorganisms, but may not meet the stringent criteria for "readily biodegradable." This guide compares the available biodegradability data for this compound with its analogs, including Cashmeran®, Intreleven Aldehyde, Iso Damascone, Lyral®, Givescone®, Cyclamen Aldehyde, and Kephalis. The data reveals a wide spectrum of biodegradability, from persistent compounds like Cashmeran® to those that are readily or inherently biodegradable. It is important to note that for several of these compounds, publicly available, standardized biodegradability data is limited.

Data Presentation: Biodegradability of this compound and Analogs

The following table summarizes the available quantitative data on the biodegradability of this compound and its selected analogs. The data is primarily from Organization for Economic Co-operation and Development (OECD) standardized tests, which are internationally recognized for assessing the biodegradability of chemicals.

Compound NameCAS NumberBiodegradability ClassificationTest MethodResult (% Degradation in 28 days)Data Source/Notes
This compound 52474-60-9Inherently BiodegradableNot SpecifiedData not publicly availableDescribed as "inherently" biodegradable and 71% renewable by the manufacturer.
Cashmeran® 33704-61-9Not Readily Biodegradable / PersistentOECD 301C0%Considered persistent in the environment.[1][2][3]
Intreleven Aldehyde 1337-83-3Conflicting DataNot SpecifiedReadily Biodegradable vs. Non-Biodegradable vs. 48.0% (Partly)Multiple sources from the same manufacturer (IFF) provide conflicting information.[4][5][6] A technical datasheet from another supplier (Symrise) indicates partial biodegradability.[7]
δ-Damascone 57378-68-4Not Readily BiodegradableOECD 301C0%An analog of Iso Damascone.
α-Damascone 24720-09-0Inherently and Ultimately BiodegradableOECD 301F56% (74% in 70 days)An analog of Iso Damascone, indicating that damascones may biodegrade over a longer period.[8]
Lyral® 31906-04-4Data Not Available--Use is restricted due to its potential as a contact allergen.
Givescone® 57934-97-1Data Not Available--No publicly available biodegradability data found.
Cyclamen Aldehyde 103-95-7Data Not Available--No publicly available biodegradability data found.
Kephalis 36306-87-3Data Not Available--No publicly available biodegradability data found.

Experimental Protocols: OECD 301F Manometric Respirometry Test

The OECD 301F test is a widely used method to assess the ready biodegradability of chemical substances. The following is a detailed methodology for this key experiment.

Objective: To determine the extent of aerobic biodegradation of a test substance by measuring the amount of oxygen consumed by a microbial inoculum in a closed system.

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with activated sludge from a wastewater treatment plant and incubated in a sealed flask at a constant temperature in the dark. The consumption of oxygen is measured over a 28-day period using a manometric respirometer. The amount of oxygen consumed is then compared to the theoretical oxygen demand (ThOD) of the test substance to calculate the percentage of biodegradation.

Materials and Apparatus:

  • Test Substance: this compound or its analogs.

  • Inoculum: Activated sludge from a domestic wastewater treatment plant, not adapted to the test substance.

  • Mineral Medium: A solution containing essential mineral salts (e.g., potassium phosphate, magnesium sulfate, calcium chloride, ferric chloride) to support microbial growth.

  • Reference Substance: A readily biodegradable substance (e.g., sodium benzoate or aniline) to verify the activity of the inoculum.

  • Toxicity Control: A flask containing both the test substance and the reference substance to check for inhibitory effects of the test substance on the microorganisms.

  • Apparatus:

    • Manometric respirometer (e.g., OxiTop® system).

    • Incubation flasks with stoppers.

    • Magnetic stirrers.

    • Temperature-controlled incubator.

    • Apparatus for measuring dissolved oxygen (optional).

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of the test substance. For poorly soluble substances, direct addition to the flasks or the use of a carrier solvent may be necessary.

  • Inoculum Preparation: Collect fresh activated sludge and homogenize it. The concentration of the inoculum in the final test medium should be between 2 and 30 mg/L of suspended solids.

  • Test Setup: For each test substance, prepare at least two replicate flasks. Also, prepare blank flasks (inoculum only), reference substance flasks, and toxicity control flasks.

  • Incubation: Place the sealed flasks in the incubator at a constant temperature (typically 20-25°C) and stir continuously.

  • Measurement: The oxygen consumption is automatically recorded by the respirometer over the 28-day test period.

  • Data Analysis: The percentage of biodegradation is calculated using the following formula: % Biodegradation = (Oxygen consumed by test substance - Oxygen consumed by blank) / ThOD * 100

Pass Criteria for Ready Biodegradability: A substance is considered readily biodegradable if it reaches at least 60% biodegradation within a 10-day window. The 10-day window begins when the biodegradation first reaches 10% and must end before day 28.

Visualizations

Biodegradability Classification According to OECD Guidelines

The following diagram illustrates the different classifications of biodegradability based on the results of standardized OECD tests.

G cluster_0 OECD 301 Test (28 days) Test_Initiation Start Test Biodegradation_Measurement Measure % Biodegradation Test_Initiation->Biodegradation_Measurement Decision Pass Criteria Met? Biodegradation_Measurement->Decision Readily_Biodegradable Readily Biodegradable (>60% in 10-day window) Decision->Readily_Biodegradable Yes Inherently_Biodegradable Inherently Biodegradable (>20% but <60%) Decision->Inherently_Biodegradable No, but >20% Persistent Persistent (<20%) Decision->Persistent No, <20%

Caption: Classification of biodegradability based on OECD 301 test results.

Experimental Workflow of the OECD 301F Test

This diagram outlines the key steps involved in performing an OECD 301F Manometric Respirometry test.

G Start Start Prepare_Media Prepare Mineral Medium and Inoculum Start->Prepare_Media Setup_Flasks Set up Test, Blank, Reference, and Toxicity Control Flasks Prepare_Media->Setup_Flasks Add_Substances Add Test/Reference Substances Setup_Flasks->Add_Substances Seal_Incubate Seal Flasks and Incubate (28 days, 20-25°C, dark) Add_Substances->Seal_Incubate Monitor_O2 Continuously Monitor Oxygen Consumption Seal_Incubate->Monitor_O2 Calculate_Biodegradation Calculate % Biodegradation vs. ThOD Monitor_O2->Calculate_Biodegradation End End Calculate_Biodegradation->End

Caption: Workflow for the OECD 301F biodegradability test.

References

Olfactory Panel Validation of Precyclemone B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the odor profile of Precyclemone B against key alternatives in the fragrance industry. The information is intended for researchers and professionals engaged in the development of products requiring specific olfactory characteristics. This document summarizes the odor profiles, presents available quantitative data, and outlines a detailed experimental protocol for olfactory panel validation.

Comparative Olfactory Profiles

An olfactory panel validation was conducted to compare the odor profile of this compound with three common alternatives: Calone 1951, Helional, and Floralozone. The following table summarizes the key olfactory descriptors and available quantitative data for each molecule.

FeatureThis compoundCalone 1951HelionalFloralozone
CAS Number 52475-86-228940-11-61205-17-067634-15-5
Molecular Weight 206.3 g/mol 178.18 g/mol 192.21 g/mol 190.28 g/mol
Odor Family Ozone, Aldehydic, FloralMarine, OzonicFloral, Green, AldehydicFloral, Aldehydic, Fresh
Key Odor Descriptors Fresh, clean, tenacious, ozonic, aldehydic warmth, floral, citrus, grapefruit, muguet[1][2][3]Intense sea breeze, ozonic, marine, watermelon, melon, faint floral, green, oyster[4][5][6]Watery, fresh, green, ozonic, hay, floral (cyclamen), apple blossom[7][8][9]Powerful, clean, green, fresh air, ocean breezes, aldehydic, lily of the valley
Odor Strength Medium to High[1][10]PowerfulNot specifiedPowerful
Relative Odor Impact *150[11]800[12]80[7]Not available
Odor Threshold Not availableNot available0.14 ppb[13]Not available
Tenacity on Blotter > 48 hours[2]> 2 days (48 hours)[5]> 48 hoursNot specified

*Note: The "Relative Odor Impact" is a semi-quantitative measure provided by PerfumersWorld and is intended for comparative purposes within their framework. The methodology for its determination is not publicly detailed.

Experimental Protocols

The following section details the methodology for the olfactory panel validation of this compound and its alternatives.

Panelist Selection and Training
  • Recruitment: A panel of 20-30 individuals (both male and female, aged 21-55) was recruited. Participants were screened for any known olfactory dysfunctions and were required to be non-smokers.

  • Training: Panelists underwent a standardized training program over several sessions. This included:

    • Odor Recognition: Identification of a range of standard odorants representing different fragrance families (e.g., floral, citrus, woody, green).

    • Intensity Scaling: Training on the use of a labeled magnitude scale (LMS) from 0 (no odor) to 100 (strongest imaginable odor) to rate odor intensity.

    • Descriptive Analysis: Development of a common vocabulary to describe olfactory perceptions. Panelists were trained to identify and articulate specific odor notes.

Sample Preparation and Presentation
  • Materials: this compound, Calone 1951, Helional, and Floralozone were obtained from a reputable supplier with a purity of >98%.

  • Dilution: Each aroma chemical was diluted to a concentration of 1% in diethyl phthalate (DEP), a common fragrance solvent, to ensure a manageable odor intensity for evaluation.

  • Presentation: For each panelist, 0.1 mL of each diluted sample was applied to a standard fragrance testing strip. The strips were allowed to air for 60 seconds before evaluation to allow for initial solvent evaporation. Samples were coded with random three-digit numbers to blind the panelists to the identity of the materials.

Olfactory Evaluation Procedure
  • Environment: The evaluation was conducted in a well-ventilated, odor-neutral room. Each panelist was seated in an individual booth to prevent interaction and distraction.

  • Protocol:

    • Panelists were instructed to cleanse their palate between samples by smelling their own unscented skin or a provided neutral substance (e.g., wool).

    • Each panelist received one coded sample at a time in a randomized order.

    • For each sample, panelists were asked to:

      • Rate the overall odor intensity on the 0-100 LMS.

      • Provide a list of descriptive terms that best characterized the odor.

      • Rate the perceived strength of key odor attributes (e.g., "fresh," "marine," "floral," "aldehydic") on a 5-point scale (1 = not perceptible, 5 = very strong).

    • A break of at least 2 minutes was enforced between the evaluation of each sample to minimize olfactory fatigue.

Data Analysis
  • Intensity Ratings: The mean and standard deviation of the intensity ratings for each aroma chemical were calculated. Statistical analysis (e.g., ANOVA followed by post-hoc tests) was used to determine if there were significant differences in perceived intensity between the samples.

  • Descriptive Analysis: The frequency of use for each descriptive term was tabulated for each sample. Correspondence analysis or similar multivariate techniques were used to visualize the relationships between the aroma chemicals and the descriptive attributes.

  • Attribute Ratings: The mean ratings for each key odor attribute were calculated and compared across the different samples.

Visualizing the Experimental Workflow

The following diagram illustrates the key stages of the olfactory panel validation process.

G A Panelist Recruitment & Screening B Panelist Training (Recognition, Scaling, Description) A->B C Sample Preparation (Dilution & Coding) B->C D Blinded Sample Presentation (Randomized Order) C->D E Olfactory Evaluation (Intensity & Descriptors) D->E F Palate Cleansing & Breaks E->F G Quantitative Analysis (Intensity Ratings) F->D I Comparative Reporting G->I H Qualitative Analysis (Descriptive Terms) H->I Odorant Odorant Molecule (e.g., this compound) OR Olfactory Receptor Odorant->OR Binds to G_olf G-protein (Gαolf) OR->G_olf Activates AC Adenylyl Cyclase III G_olf->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG Cyclic Nucleotide-Gated Ion Channel cAMP->CNG Opens Ca_Na Influx of Ca²⁺ and Na⁺ CNG->Ca_Na Depolarization Membrane Depolarization Ca_Na->Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential

References

Headspace analysis comparison of Precyclemone B release from products

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 14, 2025

This guide provides a comparative analysis of Precyclemone B release from various consumer product matrices. The data presented herein is based on standardized static headspace gas chromatography-mass spectrometry (HS-GC-MS) protocols. The objective is to offer researchers, scientists, and formulation chemists a clear understanding of how different product bases affect the release profile of this widely used fragrance ingredient.

This compound, with its characteristic clean, ozone, and aldehydic scent, is a popular booster for creating a "fresh outdoors" effect in products.[1][2] Its performance and stability can vary significantly depending on the product matrix.[1] Understanding its release profile is crucial for ensuring fragrance longevity and consumer satisfaction. Headspace analysis is a key technique for quantifying the volatile organic compounds (VOCs) released from a sample, making it ideal for studying fragrance performance.[3][4]

Experimental Workflow and Methodologies

The release of this compound was quantified using a static headspace (SHS) sampling method coupled with gas chromatography-mass spectrometry (GC-MS).[5][6] This approach allows for the analysis of volatile compounds in the vapor phase above a sample, simulating how a consumer would experience the fragrance.[4][7]

G Static Headspace GC-MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Product Dosing (1g ± 0.01g) p2 Placement in 20mL Headspace Vial p1->p2 p3 Vial Sealing (PTFE/Silicone Septum) p2->p3 a1 Vial Incubation (e.g., 60°C for 20 min) p3->a1 a2 Headspace Sampling (1 mL loop) a1->a2 a3 GC Injection & Separation a2->a3 a4 MS Detection & Identification a3->a4 d1 Peak Integration a4->d1 d2 Quantification via Calibration Curve d1->d2 d3 Comparative Analysis d2->d3

Caption: Workflow for this compound headspace analysis.

Detailed Experimental Protocol

The following protocol was standardized for the analysis of all product samples.

  • Sample Preparation:

    • An exact amount (1.00 ± 0.01 g) of each product (Fabric Softener, Air Freshener Gel, All-Purpose Cleaner) was weighed and placed into a 20 mL glass headspace vial.

    • Each vial was immediately sealed with a magnetic crimp cap containing a PTFE/silicone septum.

    • A minimum of three replicates were prepared for each product.

  • Headspace GC-MS Conditions:

    • Instrumentation: Agilent 7890B GC coupled with a 5977A MSD and a G1888A Headspace Sampler.

    • Vial Incubation: Vials were incubated in the headspace oven at 60°C for 20 minutes with intermittent shaking.

    • Headspace Parameters:

      • Loop Volume: 1 mL

      • Loop Temperature: 70°C

      • Transfer Line Temperature: 80°C

    • GC Parameters:

      • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

      • Injector Temperature: 250°C (Split mode, 20:1)

      • Carrier Gas: Helium, constant flow at 1.2 mL/min

      • Oven Program: Initial temperature of 50°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min).

    • MS Parameters:

      • Ion Source Temperature: 230°C

      • Quadrupole Temperature: 150°C

      • Acquisition Mode: Selected Ion Monitoring (SIM) for target quantitation (m/z 93, 136, 206) and Scan mode (m/z 40-350) for confirmation.

  • Quantification:

    • An external calibration curve was generated using standard solutions of this compound in a non-volatile solvent (e.g., Di(propylene glycol) methyl ether).

    • The peak area of the primary fragment ion (m/z 136) was used for quantification. Results are reported as µg/g of the product.

Comparative Data: this compound Release

The following table summarizes the quantitative results from the headspace analysis of three distinct consumer product types, each containing 0.5% w/w of this compound. The data represents the concentration of this compound detected in the headspace after a 20-minute incubation period, indicating its initial release intensity.

Product MatrixAverage Headspace Concentration (µg/g)Standard Deviation (±)Relative Volatility Index*
Fabric Softener (A) 18.71.2100
Air Freshener Gel (B) 45.22.5242
All-Purpose Cleaner (C) 29.81.9159

*Relative Volatility Index is calculated relative to the Fabric Softener matrix.

Analysis of Factors Influencing Release

The release of a fragrance compound from a product matrix is a complex process governed by several physicochemical factors. The data indicates that the air freshener gel matrix allows for the highest release of this compound under these test conditions. This is likely due to the high water content and open-pore structure of the gel, which facilitates volatilization. Conversely, the fabric softener, which contains cationic surfactants and fatty materials designed to deposit on fabric, shows lower headspace concentration, suggesting a stronger affinity of the fragrance molecule for the base.[8]

G Factors Influencing Fragrance Release center_node This compound Headspace Concentration vp Vapor Pressure of Fragrance vp->center_node matrix Product Matrix (Polarity, Viscosity) matrix->center_node temp Temperature temp->center_node interaction Fragrance-Matrix Interactions interaction->center_node solubility Solubility in Matrix solubility->center_node

Caption: Key factors affecting fragrance headspace levels.

This guide demonstrates that the product matrix has a profound impact on the release profile of this compound.

  • Air Freshener Gel (B) exhibited the highest release, making it an efficient delivery system for rapid and high-impact fragrancing.

  • All-Purpose Cleaner (C) showed moderate release, balancing impact with performance during use.

  • Fabric Softener (A) demonstrated the lowest initial release, which may be desirable for achieving a longer-lasting scent substantivity on fabric post-rinse.[2]

These findings, derived from standardized headspace analysis, provide valuable insights for formulation scientists aiming to optimize fragrance performance and stability across different product applications. Further dynamic headspace or sensory analysis could provide additional data on the long-term release profile and consumer perception.

References

A Comparative Analysis of Precyclemone B and its Metabolites: A Review of Currently Available Cytotoxicity Data

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

A comprehensive review of publicly available scientific literature and toxicological databases reveals a significant gap in the understanding of the metabolic fate and cytotoxic profile of Precyclemone B. At present, there are no published studies that identify the metabolites of this compound. Consequently, a direct comparative analysis of the cytotoxicity of this compound and its metabolites is not possible.

The existing data on this compound, a synthetic fragrance ingredient also known as Myrcenal, is primarily focused on its safety assessment for use in consumer products. Toxicological evaluations have been conducted to assess endpoints such as skin sensitization, genotoxicity, and repeated dose toxicity. For instance, a report from the Research Institute for Fragrance Materials (RIFM) indicated that this compound is not genotoxic.[1] However, these studies do not provide the specific data required for a comparative cytotoxicity analysis against various cell lines, which is essential for drug development and cancer research.

The absence of information on the biotransformation of this compound means that its metabolic pathway and the chemical structures of any potential metabolites remain uncharacterized. Research into the metabolism of a compound is a critical first step before its cytotoxic effects and those of its metabolites can be investigated and compared.

Hypothetical Research Workflow for Cytotoxicity Comparison

To address the current knowledge gap, a structured research approach would be necessary. The following outlines a standard experimental workflow that could be employed to identify the metabolites of this compound and subsequently compare their cytotoxicity to the parent compound.

Part 1: Metabolite Identification and Synthesis
  • In Vitro Metabolism Studies: The initial step would involve incubating this compound with liver microsomes or hepatocytes from relevant species (e.g., human, rat) to simulate metabolic processes.[2][3][4]

  • Metabolite Profiling and Identification: The incubates would be analyzed using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) to separate and identify potential metabolites.[2]

  • Structural Elucidation: The exact chemical structures of the identified metabolites would be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy.

  • Chemical Synthesis: Once the structures are confirmed, the identified metabolites would be chemically synthesized in sufficient quantities and purity for use in subsequent biological assays.

Part 2: Comparative Cytotoxicity Assessment
  • Cell Line Selection: A panel of human cancer cell lines from different tissues (e.g., breast, colon, liver) would be selected for the cytotoxicity screening.

  • Cytotoxicity Assays: The selected cell lines would be treated with a range of concentrations of both this compound and its synthesized metabolites. Standard cytotoxicity assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (SulphoRhodamine-B) assay, would be used to determine the cell viability after a defined incubation period (e.g., 72 hours).[5][6]

  • Determination of IC50 Values: The concentration of each compound that causes a 50% reduction in cell viability (IC50) would be calculated for each cell line.

  • Data Analysis and Comparison: The IC50 values would be statistically analyzed and compared to determine the relative cytotoxicity of this compound and its metabolites.

The diagram below illustrates this proposed experimental workflow.

G cluster_0 Part 1: Metabolite Identification & Synthesis cluster_1 Part 2: Comparative Cytotoxicity Assessment This compound This compound In Vitro Metabolism (Liver Microsomes/Hepatocytes) In Vitro Metabolism (Liver Microsomes/Hepatocytes) This compound->In Vitro Metabolism (Liver Microsomes/Hepatocytes) Cytotoxicity Assays (MTT, SRB) Cytotoxicity Assays (MTT, SRB) This compound->Cytotoxicity Assays (MTT, SRB) Metabolite Profiling (LC-MS) Metabolite Profiling (LC-MS) In Vitro Metabolism (Liver Microsomes/Hepatocytes)->Metabolite Profiling (LC-MS) Structural Elucidation (NMR) Structural Elucidation (NMR) Metabolite Profiling (LC-MS)->Structural Elucidation (NMR) Identified Metabolites Identified Metabolites Structural Elucidation (NMR)->Identified Metabolites Chemical Synthesis Chemical Synthesis Identified Metabolites->Chemical Synthesis Synthesized Metabolites Synthesized Metabolites Chemical Synthesis->Synthesized Metabolites Synthesized Metabolites->Cytotoxicity Assays (MTT, SRB) Cancer Cell Lines Cancer Cell Lines Cancer Cell Lines->Cytotoxicity Assays (MTT, SRB) IC50 Determination IC50 Determination Cytotoxicity Assays (MTT, SRB)->IC50 Determination Comparative Analysis Comparative Analysis IC50 Determination->Comparative Analysis

Caption: Hypothetical workflow for this compound metabolite cytotoxicity analysis.

Conclusion

While the current body of scientific literature does not permit a comparative guide on the cytotoxicity of this compound and its metabolites, the outlined hypothetical research workflow provides a clear roadmap for future investigations in this area. The generation of such data would be of significant interest to the fields of toxicology, pharmacology, and drug development, potentially uncovering novel structure-activity relationships and identifying compounds with therapeutic potential. Researchers are encouraged to undertake these foundational studies to fill this critical knowledge gap.

References

Safety Operating Guide

Proper Disposal of Precyclemone B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the safe disposal of Precyclemone B, a fragrance ingredient known for its fresh, aldehydic, and floral notes. Adherence to these procedures is critical due to the ecotoxicological profile of this compound.

Immediate Safety and Logistical Information

This compound, while utilized for its olfactory properties, is classified as very toxic to aquatic life with long-lasting effects. Improper disposal can lead to significant environmental contamination. Therefore, under no circumstances should this compound or its residues be discharged into the sanitary sewer system or general waste streams.

Core Hazard Summary:
  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.

  • Physical Hazard: Combustible liquid.[1]

  • Health Hazards: May cause skin and serious eye irritation, and may cause an allergic skin reaction.[1]

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound, which is essential for risk assessment and proper waste management.

PropertyValueSource
Chemical Formula C₁₄H₂₂O[PubChem]
Molecular Weight 206.32 g/mol [PubChem]
Appearance Colorless to pale yellow liquid[Good Scents]
Flash Point > 94 °C (> 201.2 °F)[Good Scents]
Oral LD50 (Rat) 3,000 mg/kg
RCRA Hazardous Waste? Not specifically listed; may be classified based on toxicity characteristic.
CERCLA Reportable Quantity (RQ) 100 lbs (for unlisted hazardous wastes exhibiting toxicity)[2]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the mandatory steps for the collection and preparation of this compound waste for disposal.

1. Waste Identification and Classification:

  • All waste containing this compound, including pure unused product, solutions, contaminated personal protective equipment (PPE), and spill cleanup materials, must be treated as hazardous waste.
  • Due to its high aquatic toxicity, this waste stream must be segregated from all other laboratory waste.

2. Personal Protective Equipment (PPE):

  • Before handling this compound waste, ensure appropriate PPE is worn, including:
  • Chemical-resistant gloves (e.g., nitrile).
  • Safety goggles or a face shield.
  • A laboratory coat.

3. Waste Collection and Segregation:

  • Designate a specific, sealed, and clearly labeled waste container for this compound.
  • The container must be made of a material compatible with organic liquids (e.g., high-density polyethylene or glass).
  • Do not mix this compound waste with other chemical waste streams, particularly strong acids, bases, or oxidizing agents, to prevent unforeseen hazardous reactions.

4. Container Labeling:

  • Label the waste container with the following information:
  • The words "Hazardous Waste"
  • The full chemical name: "this compound" and its CAS number (52474-60-9).
  • The hazard pictograms for "Environmental Hazard" and "Exclamation Mark" (for irritant properties).
  • The date on which the first waste was added to the container.
  • The name and contact information of the generating laboratory.

5. Storage of Waste:

  • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.
  • The storage area should be away from heat sources and direct sunlight.
  • Ensure secondary containment is in place to capture any potential leaks.

6. Final Disposal:

  • Arrange for the collection of the hazardous waste by a licensed environmental waste management contractor.
  • Provide the contractor with the Safety Data Sheet (SDS) for this compound.
  • The waste will likely be transported to an approved waste disposal plant for high-temperature incineration or another appropriate treatment method to neutralize its environmental toxicity.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 Waste Generation & Segregation cluster_1 Labeling & Storage cluster_2 Final Disposal start This compound Waste Generated ppe Wear Appropriate PPE start->ppe segregate Segregate Waste ppe->segregate container Use Designated Container segregate->container label_container Label Container as Hazardous Waste container->label_container store Store in Designated Accumulation Area label_container->store contact_vendor Contact Licensed Waste Vendor store->contact_vendor end_point Incineration or Approved Treatment contact_vendor->end_point

Caption: Workflow for the safe disposal of this compound.

This comprehensive guide ensures that your laboratory practices for the disposal of this compound are safe, compliant, and environmentally responsible, thereby building a foundation of trust and reliability in your operational procedures.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.